Tetrahydroaldosterone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(1R,2S,5S,6S,9R,11R,14S,15S,16S)-11,18-dihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h11-15,17-19,22-23,25H,2-10H2,1H3/t11-,12-,13+,14+,15-,17+,18-,19?,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYOKPHRJVBQO-FPXQBPFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928807 | |
| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13489-75-3 | |
| Record name | Tetrahydroaldosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013489753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,18,21-Trihydroxy-11,18-epoxypregnan-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13489-75-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Isolation of Tetrahydroaldosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroaldosterone, the principal metabolite of aldosterone (B195564), represents a key analyte in the study of mineralocorticoid metabolism and the diagnosis of related disorders. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, detailing the seminal experimental protocols that first identified this crucial steroid metabolite. Furthermore, it presents modern analytical techniques, quantitative data on its physiological and pathophysiological concentrations, and an exploration of its biological activity and signaling pathways. This document is intended to serve as a detailed resource for researchers, clinicians, and professionals in drug development, offering insights into the foundational methodologies and contemporary understanding of this compound.
Introduction
Aldosterone, the primary mineralocorticoid in humans, plays a critical role in regulating electrolyte and water balance, thereby influencing blood pressure.[1] Its metabolism is a crucial aspect of its overall physiological function and a key area of investigation in hypertensive disorders. The liver is the primary site of aldosterone metabolism, where it is converted to several metabolites, the most abundant being 3α,5β-tetrahydroaldosterone.[2] This metabolite, along with others, is then conjugated with glucuronic acid to facilitate its excretion in the urine.[3] The quantification of urinary this compound provides an integrated measure of daily aldosterone production and is considered a reliable marker for the diagnosis of primary aldosteronism.[4][5]
The journey to understanding the significance of this compound began with the initial efforts to isolate and characterize the biologically active components of adrenal extracts. Early investigators recognized that a significant amount of salt-retaining activity resided in the "amorphous fraction" that resisted crystallization.[2] The development of paper chromatography in the mid-20th century was a pivotal technological advancement that enabled the separation and identification of individual steroid hormones and their metabolites from complex biological mixtures, ultimately leading to the discovery of this compound.[6][7]
This guide will delve into the technical details of these early discoveries, providing a reconstructed experimental protocol based on the methods of the time. It will then present a summary of quantitative data, modern analytical workflows, and the current understanding of this compound's biological signaling, offering a comprehensive resource for the scientific community.
Data Presentation: Quantitative Analysis of Aldosterone and its Metabolites
The following tables summarize key quantitative data related to aldosterone and its primary metabolite, this compound.
Table 1: Physicochemical Properties of Aldosterone and this compound
| Property | Aldosterone | 3α,5β-Tetrahydroaldosterone |
| Chemical Formula | C21H28O5 | C21H32O5 |
| Molar Mass | 360.44 g/mol | 364.48 g/mol |
| Melting Point | 166.5 °C[8] | Not available |
| Water Solubility | 51.2 mg/L (at 37 °C)[8] | Not available |
| LogP | 1.08[8] | Not available |
Table 2: Urinary Excretion of Aldosterone Metabolites
| Metabolite | Percentage of Secreted Aldosterone | Reference |
| 3α,5β-Tetrahydroaldosterone | 30-50% | [2] |
| Aldosterone-18-glucuronide | ~10% | [4] |
| Free Aldosterone | <5% | [4] |
| Kelly M1 metabolite | Variable | [9] |
Table 3: Diagnostic Utility of this compound in Primary Aldosteronism
| Parameter | Sensitivity | Specificity | Reference |
| Urinary this compound | 96% | 95% | [10] |
| Plasma Aldosterone | 89% | 85-91% | [10] |
| Plasma Aldosterone/Renin Ratio (PARR) | 85% | 85-91% | [10] |
| Urinary Aldosterone-18-glucuronide | 71% | 85-91% | [10] |
Table 4: Comparative Binding Affinity and Mineralocorticoid Activity of Aldosterone Metabolites
| Compound | Relative Binding Affinity to Mineralocorticoid Receptor (Aldosterone = 100%) | Relative Mineralocorticoid Activity (Aldosterone = 100%) | Reference |
| Aldosterone | 100% | 100% | [11][12] |
| Cortisol | ~100% | ~0.3% | [11] |
| Deoxycorticosterone (DOC) | ~100% | ~2.5-10% | [11] |
| 5α-Dihydroaldosterone | 18.9% | 7-17% | [7] |
| 3β,5α-Tetrahydroaldosterone | 1.26% | 0.1-0.4% | [7] |
| 3α,5β-Tetrahydroaldosterone | Negligible | ~1% | [7] |
| 3β,5β-Tetrahydroaldosterone | 0.05% | 0.15% | [7] |
Experimental Protocols
Reconstructed Protocol for the Original Discovery and Isolation of this compound (circa 1950s-1960s)
This protocol is a synthesis of the methods described by pioneers in steroid chromatography, such as Bush, Neher, and Wettstein, and represents a plausible workflow for the initial isolation of this compound from urine.
Objective: To isolate and identify the major, non-conjugated metabolite of aldosterone from human urine.
Materials:
-
24-hour urine collection from a subject administered a high dose of aldosterone.
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Benzene
-
Propylene (B89431) glycol
-
Whatman No. 1 filter paper
-
Chromatography tanks
-
UV lamp
-
Tetrazolium blue reagent
-
β-glucuronidase (from bovine liver or Patella vulgata)[13][14]
-
Phosphate buffer (pH 6.5)
Procedure:
-
Urine Collection and Hydrolysis:
-
Extraction of Steroids:
-
Paper Chromatography (Two-Dimensional Separation):
-
First Dimension (Bush A System):
-
Prepare chromatography paper by impregnating it with a stationary phase of 40% aqueous methanol.[6][7]
-
Dissolve the dried urine extract in a small volume of ethanol and apply it to a corner of the paper.
-
Develop the chromatogram in a tank equilibrated with a mobile phase of benzene.
-
Allow the solvent front to travel most of the length of the paper.
-
Remove the paper and dry it thoroughly in a fume hood.
-
-
Second Dimension (Zaffaroni System):
-
Turn the dried chromatogram 90 degrees.
-
Impregnate the paper with a stationary phase of propylene glycol.[17]
-
Develop the chromatogram in a tank equilibrated with a mobile phase of toluene (B28343) or a benzene/cyclohexane mixture.[17]
-
Remove the paper and dry it.
-
-
-
Visualization and Elution:
-
Visualize the separated steroids by exposing the chromatogram to a UV lamp (for compounds with a Δ4-3-keto group) and then spraying with tetrazolium blue reagent, which reacts with the α-ketol side chain of corticosteroids to produce a colored spot.
-
Identify the major metabolite spot that is distinct from the aldosterone standard.
-
Cut out the identified spot.
-
Elute the steroid from the paper by soaking the paper fragment in methanol.
-
Evaporate the methanol to obtain the purified this compound.
-
-
Characterization:
-
Perform further characterization using techniques available at the time, such as melting point determination, infrared spectroscopy, and microchemical reactions to confirm the structure.
-
Modern Protocol for the Quantification of Urinary this compound by LC-MS/MS
This protocol represents a typical modern workflow for the accurate and sensitive quantification of this compound in a clinical or research setting.
Objective: To quantify the concentration of 3α,5β-tetrahydroaldosterone in a 24-hour urine sample.
Materials:
-
24-hour urine collection.
-
Deuterated this compound internal standard (d4-THA).
-
β-glucuronidase (from E. coli or abalone).[18]
-
Acetate (B1210297) buffer (pH 5.0).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Formic acid, LC-MS grade.
-
Ultrapure water.
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Thaw the 24-hour urine sample and mix thoroughly.
-
Pipette an aliquot (e.g., 1 mL) into a glass tube.
-
Add the deuterated internal standard (d4-THA).
-
Add acetate buffer and β-glucuronidase.
-
Incubate at 55-65°C for 1-3 hours to deconjugate the this compound glucuronide.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase (e.g., a mixture of water, methanol, and formic acid).
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify the native this compound and the deuterated internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard.
-
Determine the concentration of this compound in the urine sample by comparing this ratio to a standard curve generated from samples with known concentrations.
-
Express the final result as micrograms or nanomoles of this compound per 24 hours.
-
Mandatory Visualizations
Signaling Pathways
Caption: Aldosterone metabolism and hypothesized signaling pathway of this compound.
Experimental Workflows
Caption: Reconstructed workflow for the original isolation of this compound.
Caption: Modern workflow for the quantification of urinary this compound.
Conclusion
The discovery and isolation of this compound marked a significant milestone in our understanding of steroid hormone metabolism. The pioneering work, reliant on meticulous extraction and innovative chromatographic techniques, laid the groundwork for the development of modern, highly sensitive analytical methods. Today, the quantification of urinary this compound is an indispensable tool in the diagnosis and management of primary aldosteronism and other conditions of mineralocorticoid excess.
While the biological activity of this compound is considerably weaker than its parent hormone, emerging evidence suggests potential non-genomic signaling pathways that may contribute to its physiological effects. Further research into these mechanisms, facilitated by the advanced analytical techniques now available, will undoubtedly continue to refine our understanding of the complex interplay of aldosterone and its metabolites in health and disease. This guide has provided a comprehensive overview of the historical context, experimental methodologies, and current knowledge, serving as a valuable resource for the scientific community engaged in this important area of research.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 24-h Urinary Aldosterone Level and Random Urinary Aldosterone-to-Creatinine Ratio in the Diagnosis of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Equivalent affinity of aldosterone and corticosterone for type I receptors in kidney and hippocampus: direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary excretion of aldosterone metabolite Kelly-M1 in patients with adrenal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3alpha,5beta-Tetrahydroaldosterone | CAS 13489-75-3 | IsoSciences | Biomol.com [biomol.com]
- 11. mdpi.com [mdpi.com]
- 12. Relationships of the molecular structure of aldosterone derivatives with their binding affinity for mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The activation of the G protein-coupled estrogen receptor (GPER) prevents and regresses cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. amchro.com [amchro.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Tetrahydroaldosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroaldosterone (THA) is a principal metabolite of aldosterone (B195564), the primary mineralocorticoid hormone responsible for regulating sodium and potassium balance, and consequently, blood pressure. The quantification of urinary this compound is a critical tool in the diagnosis of primary aldosteronism, a common cause of secondary hypertension.[1] This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and the physicochemical and biological properties of this compound. Detailed experimental protocols and data are presented to support further research and drug development endeavors.
Chemical Structure and Stereoisomerism
This compound is a steroid derivative characterized by the reduction of the A-ring of the aldosterone molecule. This reduction results in the formation of several stereoisomers, with the most abundant and physiologically significant being 3α,5β-tetrahydroaldosterone .[2][3]
The core structure of this compound is a pregnane (B1235032) skeleton, featuring a lactone ring between C-11 and C-18, a hydroxyl group at C-21, and a ketone at C-20. The stereochemistry at the C-3 and C-5 positions distinguishes the different isomers. The 3α,5β configuration denotes that the hydroxyl group at C-3 is in the alpha orientation (below the plane of the ring) and the hydrogen atom at C-5 is in the beta orientation (above the plane of the ring).
Other stereoisomers, such as 3α,5α-tetrahydroaldosterone, are also formed but in smaller quantities.[4] The specific stereoisomer is crucial as it dictates the molecule's biological activity and receptor binding affinity.
A logical diagram illustrating the relationship between aldosterone and its primary metabolite is presented below.
References
- 1. Intracellular signaling pathways confer specificity of transactivation by mineralocorticoid and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 3. This compound Reference Standard|RUO [benchchem.com]
- 4. Enzymatic synthesis of 3H-labeled Ring-A reduced metabolites of aldosterone and their separation by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Tetrahydroaldosterone from Aldosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biosynthesis of tetrahydroaldosterone from aldosterone (B195564), focusing on the core biochemical processes, experimental methodologies, and quantitative analysis. This document is intended to provide a comprehensive resource for professionals in steroid biochemistry and drug development.
Introduction
Aldosterone, a potent mineralocorticoid, plays a crucial role in regulating blood pressure and electrolyte balance. Its metabolic inactivation is a critical process for maintaining homeostasis. The primary route of aldosterone metabolism occurs in the liver, leading to the formation of several reduced metabolites, with 3α,5β-tetrahydroaldosterone being the most abundant. This conversion is a key step in the eventual glucuronidation and renal excretion of aldosterone. Understanding the biosynthesis of this compound is essential for elucidating the pharmacokinetics of aldosterone and for the development of novel therapeutics targeting mineralocorticoid receptor pathways.
The Biosynthetic Pathway
The conversion of aldosterone to this compound is a two-step enzymatic process primarily occurring in the liver. This pathway involves the reduction of the A-ring of the steroid nucleus.
The key enzymes involved in this transformation are:
-
5α-Reductase (SRD5A): This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 of the A-ring of aldosterone, forming 5α-dihydroaldosterone. There are three known isozymes of 5α-reductase, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes.[1]
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD): Following the initial reduction by 5α-reductase, 3α-HSD reduces the 3-keto group of 5α-dihydroaldosterone to a 3α-hydroxyl group, yielding 3α,5α-tetrahydroaldosterone. Similarly, 5β-reduced metabolites are also formed, with 3α,5β-tetrahydroaldosterone being the major metabolite.[2][3]
The resulting this compound metabolites are then typically conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to increase their water solubility for excretion in the urine.[2]
Signaling Pathway Diagram
The following diagram illustrates the enzymatic conversion of aldosterone to this compound.
Caption: Enzymatic conversion of aldosterone to this compound.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis.
Kinetic Parameters of 5α-Reductase
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/mg protein/5 min) | Reference |
| Aldosterone | Rat Liver Microsomes | 160 | 12.2 | [4] |
Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenase
Note: Direct kinetic data for 3α-HSD with dihydroaldosterone is limited. The following data for other steroid substrates provides an estimation of its activity.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| 5α-Dihydrotestosterone | Human Liver Microsomes | 1.5 | 2.8 | [3] |
| 5α-Androstane-3,17-dione | Human Liver Microsomes | 1.2 | 3.1 | [3] |
Experimental Protocols
This section provides detailed methodologies for the in vitro biosynthesis, extraction, and quantification of this compound.
In Vitro Biosynthesis of this compound using Liver Microsomes
This protocol describes the conversion of aldosterone to this compound using a liver microsomal fraction.
Materials:
-
Rat liver microsomes (commercially available or prepared by differential centrifugation)
-
Aldosterone
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Ethyl acetate (B1210297) (for extraction)
-
Nitrogen gas supply for evaporation
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (to a final volume of 500 µL)
-
Rat liver microsomes (final concentration 0.5-1.0 mg/mL)
-
NADPH regenerating system (follow manufacturer's instructions for final concentrations)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add aldosterone to the reaction mixture to a final concentration of 20-200 µM.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the Reaction: Stop the reaction by adding 1 mL of ice-cold ethyl acetate.
-
Extraction: Vortex the mixture vigorously for 1 minute to extract the steroids into the organic phase. Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas at room temperature or in a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol (B129727) or mobile phase for LC-MS).
Solid-Phase Extraction (SPE) for this compound
This protocol details the purification of this compound from the in vitro reaction mixture or biological samples using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridge
-
Vacuum manifold
-
Methanol
-
Deionized water
-
Ethyl acetate
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the reconstituted sample (from the in vitro reaction) or a pre-treated biological sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 1 mL of hexane to remove non-polar lipids.
-
-
Elution: Elute the this compound from the cartridge with 1 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of steroids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) need to be determined and optimized.
Data Analysis:
-
Quantification is achieved by constructing a calibration curve using known concentrations of a this compound standard and an internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the in vitro biosynthesis experiment and the analytical quantification process.
In Vitro Biosynthesis Workflow
Caption: Workflow for the in vitro biosynthesis of this compound.
Analytical Quantification Workflow
Caption: Workflow for the analytical quantification of this compound.
Conclusion
This technical guide provides a comprehensive overview of the biosynthesis of this compound from aldosterone, including the core biochemical pathway, quantitative enzymatic data, and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of steroid biochemistry, endocrinology, and drug development, facilitating further investigation into aldosterone metabolism and its physiological and pathological implications.
References
- 1. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. m.youtube.com [m.youtube.com]
The Pivotal Role of 5β-Reductase in Tetrahydroaldosterone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone (B195564), the principal mineralocorticoid in humans, plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Its metabolic inactivation is therefore a critical physiological process. The primary route of aldosterone metabolism occurs in the liver, leading to the formation of various reduced metabolites, the most abundant of which is 3α,5β-tetrahydroaldosterone.[3] This conversion pathway is initiated by the enzyme 5β-reductase (also known as aldo-keto reductase 1D1 or AKR1D1), which catalyzes the first and rate-limiting step.[4][5][6][7] A comprehensive understanding of the kinetics and mechanisms of this enzymatic reaction is essential for researchers in endocrinology, pharmacology, and drug development, particularly for the development of novel therapeutics targeting steroid hormone metabolism.
This technical guide provides an in-depth overview of the role of 5β-reductase in the formation of tetrahydroaldosterone. It details the biochemical pathway, presents quantitative kinetic data, outlines experimental protocols for assessing enzyme activity, and provides visualizations of the key processes.
Biochemical Pathway of this compound Formation
The conversion of aldosterone to its inactive metabolite, 3α,5β-tetrahydroaldosterone, is a two-step process primarily occurring in the liver.
-
5β-Reduction of Aldosterone: The initial and irreversible step is the reduction of the C4-C5 double bond of the A-ring of aldosterone, catalyzed by 5β-reductase (AKR1D1). This reaction is stereospecific, yielding a cis-configuration of the A/B rings and forming 5β-dihydroaldosterone.[4][8] This enzymatic reaction requires the cofactor NADPH.[8] AKR1D1 is the sole enzyme responsible for all 5β-reduction of steroids in humans.[4][5]
-
3α-Hydroxylation of 5β-Dihydroaldosterone: The intermediate, 5β-dihydroaldosterone, is then further reduced at the C3 position by 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are members of the aldo-keto reductase 1C (AKR1C) subfamily. This reaction converts the 3-keto group to a 3α-hydroxyl group, resulting in the final product, 3α,5β-tetrahydroaldosterone.[6][7]
The resulting this compound is then typically conjugated with glucuronic acid to increase its water solubility and facilitate its excretion in the urine.[3] The measurement of urinary 3α,5β-tetrahydroaldosterone is considered a reliable biomarker for the total daily production of aldosterone and is utilized in the diagnosis of conditions such as primary aldosteronism.[3][9][10]
Signaling Pathway of this compound Formation
Caption: Metabolic conversion of aldosterone to this compound.
Quantitative Data on Enzyme Kinetics
The efficiency of the enzymatic reactions in the this compound formation pathway is described by their kinetic parameters.
Kinetics of 5β-Reductase (AKR1D1)
AKR1D1 exhibits broad substrate specificity, acting on various Δ4-3-ketosteroids.[11] The kinetic parameters for the reduction of several steroid substrates by human AKR1D1 are summarized in the table below. Aldosterone is a "fast" substrate for AKR1D1, with a relatively high turnover rate (kcat).[11]
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
| Aldosterone | 9.0 | 2.5 | 3.6 |
| Cortisone | 11.2 | 15.1 | 0.74 |
| Testosterone (B1683101) | 8.4 | 2.7 | 3.11 |
| Corticosterone | 1.9 | 2.2 | 0.86 |
| Cortisol | 2.7 | 13.1 | 0.21 |
| Progesterone (B1679170) | 11.7 | 2.0 | 5.85 |
| Table 1: Steady-state kinetic parameters of human 5β-reductase (AKR1D1) for various steroid substrates. Data compiled from UniProt and related studies.[12] |
Kinetics of 3α-Hydroxysteroid Dehydrogenases (AKR1C Enzymes)
| Enzyme | Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
| AKR1C1 | 5β-DHT | 1.5 ± 0.1 | 1.4 ± 0.2 | 1.1 |
| AKR1C2 | 5β-DHT | 14.8 ± 0.8 | 0.9 ± 0.2 | 16.4 |
| AKR1C4 | 5β-DHT | 24.3 ± 0.5 | 1.0 ± 0.1 | 24.3 |
| AKR1C1 | 5β-pregnane-3,20-dione | 11.0 ± 0.2 | 0.9 ± 0.1 | 12.2 |
| AKR1C2 | 5β-pregnane-3,20-dione | 11.0 ± 0.3 | 0.6 ± 0.1 | 18.3 |
| AKR1C4 | 5β-pregnane-3,20-dione | 12.0 ± 0.4 | 0.5 ± 0.1 | 24.0 |
| Table 2: Steady-state kinetic parameters for the reduction of 5β-dihydrotestosterone (5β-DHT) and 5β-pregnane-3,20-dione by human AKR1C isoforms.[3] These substrates serve as surrogates for 5β-dihydroaldosterone. |
Experimental Protocols
Expression and Purification of Recombinant Human 5β-Reductase (AKR1D1)
A detailed protocol for obtaining purified AKR1D1 is crucial for in vitro studies. A common method involves the expression of a His-tagged recombinant protein in E. coli.[8]
1. Gene Cloning and Vector Preparation:
- The cDNA for human AKR1D1 is obtained by reverse transcription of human liver polyA(+) RNA.
- The AKR1D1 coding sequence is amplified by PCR using primers that introduce restriction sites for cloning into an expression vector (e.g., pET16b), which adds an N-terminal His-tag.
- The resulting construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- A single colony of transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated for an additional 4-24 hours at a lower temperature (e.g., 25°C) to enhance the yield of soluble protein.
3. Cell Lysis and Protein Purification:
- The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.
- Cells are lysed by sonication on ice.
- The cell lysate is centrifuged to pellet the cell debris, and the supernatant containing the soluble His-tagged AKR1D1 is collected.
- The supernatant is loaded onto a Ni-Sepharose affinity chromatography column.
- The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
- The His-tagged AKR1D1 is eluted from the column using a buffer with a high concentration of imidazole.
- The purity of the eluted protein is assessed by SDS-PAGE.
Experimental Workflow for AKR1D1 Purification
Caption: A typical workflow for the expression and purification of recombinant AKR1D1.
In Vitro 5β-Reductase (AKR1D1) Activity Assay
The enzymatic activity of purified AKR1D1 can be determined using various methods, including radiometric and fluorometric assays.
Fluorometric Assay (Continuous):
This assay continuously monitors the consumption of NADPH by measuring the decrease in its fluorescence.
-
Reagents:
-
Purified recombinant human AKR1D1
-
Aldosterone (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 6.0)
-
Acetonitrile (B52724) (to dissolve the steroid substrate)
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the potassium phosphate buffer, a specific concentration of NADPH (e.g., 15 µM), and the desired concentration of aldosterone (e.g., 10 µM). The final concentration of acetonitrile should be kept low (e.g., 4%) to avoid enzyme denaturation.
-
Initiate the reaction by adding a known amount of purified AKR1D1 (e.g., 0.05-0.1 µM).
-
Immediately monitor the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm at 37°C using a spectrofluorometer.[14]
-
The initial reaction velocity is calculated from the linear portion of the fluorescence decay curve.
-
To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of aldosterone while keeping the NADPH concentration constant and saturating.
-
Radiometric Assay (Discontinuous):
This assay uses a radiolabeled substrate to quantify product formation over time.
-
Reagents:
-
Purified recombinant human AKR1D1
-
[4-¹⁴C]-Aldosterone (radiolabeled substrate)
-
Unlabeled aldosterone
-
NADPH
-
Potassium phosphate buffer (e.g., 100 mM, pH 6.0)
-
Ethyl acetate (B1210297) (for extraction)
-
Thin-layer chromatography (TLC) plate
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, NADPH (e.g., 200 µM), a mixture of [4-¹⁴C]-aldosterone and unlabeled aldosterone.
-
Initiate the reaction by adding the purified enzyme and incubate at 37°C.
-
At specific time points, stop the reaction by adding ice-cold ethyl acetate to extract the steroids.
-
Separate the substrate (aldosterone) from the product (5β-dihydroaldosterone) using TLC.
-
Quantify the amount of radiolabeled product formed using a scintillation counter or phosphorimager.
-
The reaction rate is calculated from the amount of product formed over time.
-
Quantification of this compound in Biological Samples
The end-product of the pathway, this compound, is often measured in urine to assess aldosterone production. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this quantification due to its high specificity and sensitivity.[15]
LC-MS/MS Protocol for Urinary this compound:
-
Sample Preparation:
-
Enzymatic Hydrolysis: Since this compound is primarily excreted as a glucuronide conjugate, an enzymatic hydrolysis step is required to release the free steroid. Urine samples are incubated with β-glucuronidase/arylsulfatase.
-
Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then subjected to SPE for cleanup and concentration of the steroid. A C18 SPE cartridge is commonly used.
-
Elution and Reconstitution: The steroid is eluted from the SPE cartridge with an organic solvent (e.g., methanol (B129727) or ethyl acetate), which is then evaporated to dryness. The residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) fluoride, is used to separate this compound from other urinary components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) are monitored for quantification.
-
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound in urine.
Conclusion
5β-reductase (AKR1D1) is the indispensable enzyme that initiates the metabolic inactivation of aldosterone to 3α,5β-tetrahydroaldosterone. Its kinetic properties and central role in this pathway make it a subject of significant interest in understanding aldosterone homeostasis and in the development of diagnostics and therapeutics for aldosterone-related disorders. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in the field of steroid metabolism and drug development, enabling further investigation into the intricate regulation of this vital physiological process.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rate-determining Steps of Aldo-keto Reductases (AKRs), a Study on Human Steroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Depth Dissection of the P133R Mutation in Steroid 5β-Reductase (AKR1D1): A Molecular Basis of Bile Acid Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid 5β-reductase (AKR1D1): Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1-AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Analysis of AKR1D1 Interactions with Clopidogrel: Effects on Enzyme Activity and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Hepatic Conversion of Aldosterone to Tetrahydroaldosterone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hepatic metabolism of aldosterone (B195564) to its major inactive metabolite, tetrahydroaldosterone. It details the enzymatic pathways, key enzymes, and their kinetics. The guide also presents detailed experimental protocols for studying this metabolic conversion in vitro and for the quantitative analysis of this compound. Furthermore, it includes a summary of how various physiological and pathological conditions, as well as pharmacological agents, can influence this critical metabolic process. This document is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, pharmacology, and drug development.
Introduction
Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a crucial role in regulating blood pressure and electrolyte balance. The liver is the primary site of aldosterone clearance, where it undergoes extensive metabolic inactivation before excretion. The main metabolic pathway involves the reduction of the A-ring of the steroid structure, leading to the formation of this compound. This conversion is a critical determinant of circulating aldosterone levels and its physiological effects. Understanding the intricacies of this metabolic process is essential for elucidating the pathophysiology of conditions associated with aldosterone excess or deficiency and for the development of drugs that may interact with this pathway.
The Metabolic Pathway: From Aldosterone to this compound
The hepatic conversion of aldosterone to this compound is a multi-step process primarily involving reduction reactions followed by glucuronidation for excretion. The liver metabolizes aldosterone into several metabolites, with 3α,5β-tetrahydroaldosterone being the most abundant[1][2].
The key enzymatic steps are:
-
A-Ring Reduction: The initial and rate-limiting step is the reduction of the Δ4-double bond in the A-ring of aldosterone. This is catalyzed by two main enzyme isoforms:
-
5α-reductase (SRD5A): Produces 5α-dihydroaldosterone.
-
5β-reductase (AKR1D1): Produces 5β-dihydroaldosterone.
-
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Action: The resulting dihydroaldosterone isomers are then further reduced at the 3-keto position by 3α-hydroxysteroid dehydrogenases (members of the aldo-keto reductase (AKR) superfamily) to form this compound isomers (e.g., 3α,5β-tetrahydroaldosterone and 3α,5α-tetrahydroaldosterone).
-
Glucuronidation: Finally, this compound is conjugated with glucuronic acid, a process primarily catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) in the liver[1]. This conjugation increases the water solubility of the metabolite, facilitating its excretion in bile and urine[1].
The following diagram illustrates this metabolic pathway:
Quantitative Data on Aldosterone Metabolism
The rate of aldosterone metabolism is subject to Michaelis-Menten kinetics. The following tables summarize key quantitative data related to this process.
| Parameter | Value | Reference |
| Hepatic Aldosterone Metabolism Kinetics | ||
| Mean Km | 509 ± 137 µM | [1] |
| Mean Vmax | 1075 ± 429 pmol/min/mg | [1] |
| Mean Intrinsic Clearance (CLint) | 2.36 ± 1.12 µL/min/mg | [1] |
| 5β-Reductase (AKR1D1) Kinetics with Aldosterone | ||
| kobs1 (fast phase) | 1.27 to 0.119 s⁻¹ | [3] |
| kobs2 (slow phase) | 0.128 to 0.0176 s⁻¹ | [3] |
Table 1: Kinetic Parameters of Aldosterone Metabolism.
| Condition | Analyte | Value | Reference |
| Urinary Excretion in Healthy Individuals | |||
| This compound-3-glucuronide | 30-45% of total aldosterone production | [2] | |
| Free Aldosterone | ~0.5% of total aldosterone production | ||
| Urinary Steroid Levels in Primary Aldosteronism (PA) vs. Essential Hypertension (EH) | |||
| PA Patients | This compound | Median: 111.3 µ g/24h (Adenoma), 104.2 µ g/24h (Hyperplasia) | [4] |
| EH Patients | This compound | Normal Range | [4] |
| Diagnostic Sensitivity and Specificity for PA | |||
| This compound | Sensitivity | 96% | [4] |
| Specificity | 95% | [4] | |
| Free Aldosterone | Sensitivity | 87% | [4] |
| Specificity | 85-91% |
Table 2: Comparative Quantitative Data on Aldosterone Metabolites.
Factors Influencing Hepatic Aldosterone Metabolism
Several physiological, pathological, and pharmacological factors can alter the rate of aldosterone metabolism:
-
Liver Disease: In conditions like liver fibrosis and cirrhosis, impaired hepatic blood flow and reduced enzymatic activity lead to decreased aldosterone clearance. This contributes to secondary hyperaldosteronism, a key factor in the development of ascites and edema[1][5].
-
Heart Failure: Reduced hepatic blood flow in heart failure can impair aldosterone metabolism, leading to elevated plasma aldosterone levels, which in turn can contribute to the progression of the disease[2][4].
-
Dietary Sodium: Dietary sodium intake can regulate the activity of 5α- and 5β-reductases. A high sodium diet has been shown to increase the synthesis of 5β-reduced metabolites like 3α,5β-tetrahydroaldosterone, while a low sodium diet stimulates the 5α-reductase pathway[6].
-
Pharmacological Agents:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs can competitively inhibit UGT2B7, thereby reducing the glucuronidation and excretion of this compound[1][2].
-
Spironolactone: This aldosterone antagonist can also affect aldosterone metabolism, although its primary mechanism of action is receptor blockade[7][8][9]. Studies suggest it may inhibit aldosterone synthesis at the level of 18-hydroxylation[7].
-
Thiazide diuretics and ACE inhibitors: These antihypertensive drugs can alter the proportion of aldosterone metabolized to this compound[2].
-
Experimental Protocols
In Vitro Aldosterone Metabolism Assay Using Human Liver Microsomes
This protocol provides a framework for studying the metabolism of aldosterone to this compound using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Aldosterone
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., deuterated this compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add aldosterone to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the microsomal proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.
Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of this compound in biological samples.
Sample Preparation:
-
Enzymatic Hydrolysis: For the measurement of total this compound (free and glucuronidated), treat the sample (e.g., urine) with β-glucuronidase to cleave the glucuronide conjugate.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Purify and concentrate the sample using SPE or LLE to remove interfering substances.
-
Derivatization (Optional): In some cases, derivatization may be performed to improve the chromatographic and mass spectrometric properties of this compound.
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate this compound from other components of the sample using a suitable HPLC column (e.g., C18 reversed-phase). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is typically used[10].
-
Mass Spectrometric Detection: Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
Conclusion
The hepatic metabolism of aldosterone to this compound is a complex yet crucial process for maintaining hormonal balance and cardiovascular homeostasis. This technical guide has provided an in-depth look at the enzymatic pathways, quantitative aspects, and influencing factors of this metabolic conversion. The detailed experimental protocols offer a practical resource for researchers and drug development professionals seeking to investigate this pathway further. A thorough understanding of aldosterone metabolism is paramount for the development of novel therapeutic strategies for a range of endocrine and cardiovascular disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. Aldosterone and Potassium in Heart Failure | CFR Journal [cfrjournal.com]
- 3. The Rate-determining Steps of Aldo-keto Reductases (AKRs), a Study on Human Steroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The renin-angiotensin-aldosterone system in human hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in 5 alpha- and 5 beta-reductase pathways of aldosterone metabolism by dietary sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of spironolactones on aldosterone synthesis and adrenal metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Spironolactone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Separation of Aldosterone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Tetrahydroaldosterone Glucuronide: A Technical Guide to the Main Urinary Metabolite of Aldosterone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone (B195564), a mineralocorticoid hormone produced by the adrenal cortex, is a crucial regulator of blood pressure and electrolyte balance.[1] Its excessive and autonomous production, known as primary aldosteronism (PA), is the most prevalent cause of secondary hypertension.[2][3] Accurate assessment of aldosterone production is therefore paramount for the diagnosis and management of this condition. While plasma measurements provide a snapshot of hormone levels, a 24-hour urinary excretion analysis offers an integrated view of daily production.[4] Aldosterone is extensively metabolized, primarily in the liver and kidneys, before excretion.[3][5] The principal hepatic metabolite, 3α,5β-tetrahydroaldosterone-3-glucuronide (THA-G), represents a significant portion of total aldosterone secretion and has emerged as a highly reliable biomarker for evaluating aldosterone status.[2][6] This guide provides an in-depth technical overview of THA-G, covering its metabolic pathway, clinical significance, quantitative data, and detailed analytical protocols.
Aldosterone Metabolism and Formation of THA-G
Aldosterone is rendered water-soluble for urinary excretion through metabolic processes primarily in the liver.[2][7] The pathway involves two main steps: reduction and glucuronidation.
-
Reduction: In the liver, the A-ring of the aldosterone steroid structure is reduced to form 3α,5β-tetrahydroaldosterone (TH-Aldo).[7][8]
-
Glucuronidation: Subsequently, this reduced metabolite is conjugated with glucuronic acid.[7] This reaction is catalyzed predominantly by the enzyme UDP-glucuronosyltransferase-2B7 (UGT2B7).[3][7]
The resulting conjugate, 3α,5β-tetrahydroaldosterone-3-glucuronide (THA-G), is the most abundant metabolite, accounting for 30% to 50% of the total daily aldosterone production.[2][6][8] A secondary key metabolite, aldosterone-18-oxo-glucuronide, is formed in the kidney and represents a smaller fraction (5-15%) of aldosterone secretion.[3][9] The glucuronidation process is a terminal inactivation step, as the resulting metabolites are biologically inert and cannot bind to the mineralocorticoid receptor.[8]
Clinical Significance and Quantitative Data
The measurement of urinary THA-G is a powerful tool for diagnosing conditions of aldosterone excess, particularly primary aldosteronism.[3] Its high abundance relative to other metabolites provides a more accurate and robust index of total daily aldosterone production.[6][9]
Diagnostic Performance
Comparative studies have demonstrated the superior diagnostic accuracy of urinary THA-G over other commonly used screening markers for primary aldosteronism. A prospective study evaluating various screening tests showed that THA-G had the highest sensitivity and specificity for differentiating primary aldosteronism from essential hypertension.[10][11]
Table 1: Comparative Diagnostic Performance for Primary Aldosteronism
| Parameter | Sensitivity | Specificity |
|---|---|---|
| Urinary Tetrahydroaldosterone-3-glucuronide (THA-G) | 96% | 95% |
| Plasma Aldosterone | 89% | 85-91% (range) |
| Urinary Free Aldosterone | 87% | 85-91% (range) |
| Plasma Aldosterone/Renin Ratio (PARR) | 85% | 85-91% (range) |
| Urinary Aldosterone-18-glucuronide | 71% | 85-91% (range) |
| Plasma Renin Activity | 51% | 85-91% (range) |
Data sourced from a prospective comparative study.[10][11]
Urinary Excretion Levels
Urinary excretion rates of THA-G are significantly elevated in patients with primary aldosteronism compared to healthy individuals. While comprehensive reference ranges are not consistently reported across all studies, available data highlights these differences.
Table 2: Illustrative Urinary Excretion Levels of THA-G
| Patient Cohort | Median Excretion (nmol/24h) | Range (nmol/24h) |
|---|---|---|
| Primary Aldosteronism (Adenoma) | 111.3 | 41.0 - 688.6 |
| Primary Aldosteronism (Hyperplasia) | 104.2 | 44.1 - 367.0 |
| Healthy Volunteers | Not specified | Not specified |
| Essential Hypertension | Not specified | Not specified |
Note: Data is illustrative and sourced from a single study; comprehensive reference range data is not consistently available.[4]
Experimental Protocols for Quantification
The quantification of THA-G in urine requires a multi-step process involving hydrolysis, extraction, and analysis. The two most common analytical techniques are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Collection
A complete 24-hour urine collection is the standard requirement to account for diurnal variations in aldosterone secretion.[1][6] During the collection period, the sample should be kept refrigerated.[6]
Protocol 1: Radioimmunoassay (RIA)
RIA is a traditional immunochemical technique used for quantifying steroids.
Methodology:
-
Sample Preparation: A 100 µL aliquot of the 24-hour urine sample is used.[12]
-
Internal Standard Addition: A known amount of tritiated [³H]this compound (~3000 cpm) is added to the aliquot to monitor procedural losses and calculate final recovery.[12]
-
Enzymatic Hydrolysis: The sample is incubated with β-glucuronidase enzyme (e.g., 400 U from Helix pomatia) in an acetate (B1210297) buffer (pH 4.8) at 37°C for 24 hours.[12] This step cleaves the glucuronide moiety from THA-G to yield free this compound.
-
Extraction: The hydrolyzed sample is extracted with an organic solvent, such as ethyl acetate (2 mL), by vortexing for 5 minutes. The mixture is then centrifuged to separate the phases.[12]
-
Purification: The organic extract is evaporated to dryness and the residue is further purified using column chromatography (e.g., Celite minicolumns) to isolate the this compound fraction.[12]
-
Immunoassay: The purified sample is incubated overnight at 4°C with a specific antibody raised against this compound and a known quantity of radiolabeled [³H]this compound tracer.[12] The unlabeled steroid from the sample competes with the tracer for binding to the antibody.
-
Separation and Counting: The antibody-bound steroid is separated from the free steroid (e.g., using charcoal or a second antibody).[4] The radioactivity of the bound fraction is measured using a liquid scintillation counter.[12]
-
Quantification: The concentration of this compound in the sample is determined by comparing the results to a standard curve generated with known amounts of the steroid. The final value is corrected for recovery and expressed as µg/24 hours or nmol/24 hours.[12]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid analysis due to its superior specificity and sensitivity.[1]
Methodology:
-
Sample Preparation: A small aliquot (e.g., 1 mL) of the 24-hour urine sample is used.[1]
-
Internal Standard Addition: A precise amount of a stable isotope-labeled internal standard (e.g., a deuterated analog of this compound) is added to the sample. This standard co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response.[1]
-
Enzymatic Hydrolysis: The sample is treated with a β-glucuronidase/arylsulfatase enzyme solution to hydrolyze the conjugated metabolite.[1]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge for cleanup and concentration. The cartridge retains the steroid of interest while salts and other polar interferences are washed away. The steroid is then eluted with a small volume of an organic solvent.[1]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a precise, small volume (e.g., 100 µL) of the initial LC mobile phase.[1]
-
LC-MS/MS Analysis: The reconstituted sample is injected into a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatography: The analyte is separated from other matrix components on a reverse-phase column (e.g., C18) using a suitable solvent gradient.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native this compound and its stable isotope-labeled internal standard for highly selective detection and quantification.[1]
-
-
Data Analysis: The concentration of THA-G is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The result is reported as total excretion over 24 hours.
Conclusion
3α,5β-tetrahydroaldosterone-3-glucuronide is the most abundant urinary metabolite of aldosterone, making its quantification an accurate and reliable method for assessing total daily aldosterone production.[2][3] With superior sensitivity and specificity in diagnosing primary aldosteronism compared to other biomarkers, the measurement of THA-G is an invaluable tool for researchers and clinicians.[10][11] While both RIA and LC-MS/MS can be employed for its analysis, LC-MS/MS offers enhanced specificity, making it the preferred modern method. The detailed protocols and data presented in this guide provide a comprehensive resource for professionals in endocrinology research and drug development engaged in the study of the renin-angiotensin-aldosterone system.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. An Abbreviated History of Aldosterone Metabolism, Current and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Urinary this compound and aldosterone-18-glucuronide excretion in white and black normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Physiological Role of Tetrahydroaldosterone: A Technical Guide for Researchers
Executive Summary
Tetrahydroaldosterone (THA) is the principal metabolite of aldosterone (B195564), the body's primary mineralocorticoid.[1] While long considered an inactive byproduct of aldosterone degradation, emerging research and clinical evidence highlight its significance as a key biomarker for aldosterone production and its potential, albeit weak, physiological activities. This technical guide provides an in-depth exploration of the physiological functions of this compound, its metabolic pathways, and detailed methodologies for its quantification. It is intended for researchers, scientists, and drug development professionals engaged in endocrinology, cardiovascular research, and diagnostics.
Introduction
Aldosterone, a steroid hormone produced by the adrenal cortex, is a critical regulator of blood pressure and electrolyte balance.[2] Its effects are primarily mediated through the mineralocorticoid receptor (MR) in the kidneys, leading to sodium and water retention and potassium excretion.[3] Aldosterone is extensively metabolized, primarily in the liver, to various inactive forms, the most abundant of which is 3α,5β-tetrahydroaldosterone.[4] This metabolite, commonly referred to as this compound (THA), accounts for 15-40% of aldosterone's metabolic products and is excreted in the urine, largely as a glucuronide conjugate.[1][5] Due to its abundance and stability, urinary THA is increasingly recognized as a more reliable indicator of total daily aldosterone secretion than aldosterone itself, particularly in the diagnosis of primary aldosteronism.[6][7]
Metabolism and Synthesis of this compound
The conversion of aldosterone to this compound is a multi-step enzymatic process predominantly occurring in the liver. This pathway ensures the inactivation and subsequent elimination of aldosterone from the circulation.
Metabolic Pathway
The metabolic cascade involves the reduction of the A-ring of the steroid nucleus. The key enzymes in this process are 5β-reductase and 3α-hydroxysteroid dehydrogenase. Following its formation, THA is conjugated with glucuronic acid by UDP-glucuronosyltransferases to form this compound-3-glucuronide, a water-soluble compound that is readily excreted by the kidneys.[4]
Physiological Function and Activity
Mineralocorticoid Activity
This compound exhibits significantly attenuated mineralocorticoid activity compared to its parent hormone, aldosterone. Studies in adrenalectomized rats have demonstrated that the mineralocorticoid agonist activity of 3α,5β-tetrahydroaldosterone is approximately 0.1-0.5% that of aldosterone.[8]
Receptor Binding Affinity
Consistent with its reduced biological activity, THA displays a very low affinity for the classic mineralocorticoid receptor (MR). The relative binding affinity of 3α,5β-tetrahydroaldosterone for rat renal mineralocorticoid receptors is less than 0.01% of that of aldosterone.[8] Similarly, its affinity for glucocorticoid receptors is also negligible.[8]
Table 1: Comparative Biological Activity and Receptor Affinity of Aldosterone Metabolites
| Compound | Mineralocorticoid Agonist Activity (% of Aldosterone) | Relative Binding Affinity for Mineralocorticoid Receptor (% of Aldosterone) | Relative Binding Affinity for Glucocorticoid Receptor (% of Dexamethasone) |
| Aldosterone | 100 | 100 | - |
| 3α,5β-Tetrahydroaldosterone | 0.1 - 0.5 [8] | < 0.01 [8] | < 0.01 [8] |
| 21-deoxyaldosterone (B1203767) | 1 - 5 | 94 | 23 |
| 21-deoxythis compound | < 0.01 | < 0.01 | < 0.01 |
Data sourced from studies in adrenalectomized rats.[8]
Potential Non-Genomic Signaling Pathways
The weak interaction of THA with the classical mineralocorticoid receptor suggests that any physiological effects it may exert are likely mediated through alternative, non-genomic pathways. While direct evidence for THA-specific signaling is currently limited, the established non-genomic actions of aldosterone provide a plausible framework.
Aldosterone has been shown to elicit rapid cellular responses that are independent of gene transcription.[9][10] These effects are often mediated by membrane-associated receptors and can involve the activation of various intracellular signaling cascades. One such receptor implicated in the non-genomic effects of steroids is the G protein-coupled estrogen receptor (GPER), also known as GPR30.[11] Studies have shown that aldosterone can signal through GPER, leading to downstream effects such as vasodilation.[11]
Given that THA is structurally similar to aldosterone, it is hypothesized that it may also interact with GPER or other yet-to-be-identified membrane receptors to induce rapid, non-genomic responses. This remains an active area of investigation.
Clinical Significance and Measurement
The primary clinical utility of this compound lies in its role as a biomarker for total aldosterone production. Measurement of urinary THA offers several advantages over plasma aldosterone levels, which can fluctuate significantly.
Diagnostic Utility in Primary Aldosteronism
Primary aldosteronism is a condition characterized by excessive aldosterone production, leading to hypertension and electrolyte imbalances. Urinary THA has demonstrated superior diagnostic performance in screening for this condition compared to other markers.
Table 2: Diagnostic Performance of Various Markers for Primary Aldosteronism
| Parameter | Sensitivity (%) | Specificity (%) |
| Urinary this compound | 96 [12] | 95 [12] |
| Plasma Aldosterone | 89[12] | 85-91 |
| Plasma Aldosterone/Renin Ratio (PARR) | 85[12] | 85-91 |
| Urinary Free Aldosterone | 87[12] | 85-91 |
| Urinary Aldosterone-18-glucuronide | 71[12] | 85-91 |
| Plasma Renin Activity | 51[12] | 85-91 |
Urinary Excretion Levels
Urinary excretion of THA can vary based on physiological and pathological conditions.
Table 3: Urinary this compound Excretion in Different Populations
| Population | Urinary THA Excretion (nmol/day) |
| Healthy Normotensive Chinese Subjects | 9 - 139[4] |
| Patients with Primary Aldosteronism | Higher than healthy individuals |
Experimental Protocols for this compound Quantification
Accurate measurement of this compound is crucial for its clinical and research applications. The two most common analytical methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Aliquots of 24-hour urine collections are used.
-
Enzymatic Hydrolysis: To measure total THA (free and conjugated), samples are incubated with β-glucuronidase to cleave the glucuronide moiety.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to purify and concentrate the steroids, removing interfering substances.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where THA is separated from other steroids based on its physicochemical properties.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. THA is ionized, and specific precursor and product ion transitions are monitored for highly selective and sensitive quantification.
-
Table 4: Performance Characteristics of a Validated LC-MS/MS Method for this compound
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L[4] |
| Linearity | Up to at least 2770 nmol/L[4] |
| Within-batch Precision (CV%) | ≤ 5.2%[4] |
| Between-batch Precision (CV%) | ≤ 3.7%[4] |
| Stability in Urine (at -80°C) | At least 18 months[4] |
Radioimmunoassay (RIA)
RIA is a traditional immunoassay technique that has been widely used for hormone quantification.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation:
-
Similar to LC-MS/MS, urine samples undergo enzymatic hydrolysis and solvent extraction to isolate the steroid fraction.
-
-
RIA Procedure:
-
Competitive Binding: The extracted sample (containing unlabeled THA) is incubated with a specific anti-THA antibody and a known amount of radiolabeled THA (e.g., ³H-THA). The unlabeled THA from the sample competes with the radiolabeled THA for binding to the limited number of antibody sites.
-
Separation: The antibody-bound THA is separated from the free (unbound) THA, often using charcoal or a second antibody.
-
Counting and Quantification: The radioactivity of the bound fraction is measured using a scintillation counter. The concentration of THA in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled THA.
-
Conclusion and Future Directions
This compound, the major metabolite of aldosterone, serves as a robust and clinically valuable biomarker of total daily aldosterone secretion. Its measurement, particularly by LC-MS/MS, offers superior diagnostic accuracy for conditions such as primary aldosteronism. While its direct physiological effects are minimal due to its low affinity for the mineralocorticoid receptor, the possibility of non-genomic actions through alternative receptors like GPER presents an exciting avenue for future research. A deeper understanding of these potential pathways could unveil novel aspects of aldosterone physiology and pathophysiology, with implications for the development of new therapeutic strategies for cardiovascular and renal diseases. Further investigation is warranted to definitively characterize the signaling pathways of this compound and elucidate its full physiological and pathological significance.
References
- 1. Radioimmunoassays of this compound (TH-aldo) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The nongenomic actions of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. [PDF] Urinary this compound as a screening method for primary aldosteronism: a comparative study. | Semantic Scholar [semanticscholar.org]
- 7. Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of high affinity, stereoselective binding sites for [3H]-aldosterone in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Non-Genomic Effects of Aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydroaldosterone: A Comprehensive Technical Guide to its Role as a Biomarker for Primary Aldosteronism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Primary aldosteronism (PA) is the most common cause of secondary hypertension and is associated with significant cardiovascular and renal morbidity. The accurate and timely diagnosis of PA is crucial for implementing appropriate treatment strategies. While the aldosterone-to-renin ratio (ARR) is the most common screening test, it is subject to considerable variability and can lead to false-positive or false-negative results. Emerging evidence strongly supports the measurement of urinary 3α,5β-tetrahydroaldosterone (a major metabolite of aldosterone) as a highly reliable and robust biomarker for the diagnosis of PA. This technical guide provides an in-depth overview of tetrahydroaldosterone, its metabolism, its clinical utility as a biomarker for PA, and detailed methodologies for its measurement.
Introduction to Primary Aldosteronism and the Need for Advanced Biomarkers
Primary aldosteronism is characterized by the autonomous production of aldosterone (B195564) from the adrenal glands, independent of the renin-angiotensin system.[1][2] This excessive aldosterone secretion leads to sodium retention, potassium excretion, and consequently, hypertension.[2] Patients with PA are at a higher risk of cardiovascular events, such as stroke and myocardial infarction, as well as renal complications, compared to patients with essential hypertension with similar blood pressure levels.
The current screening method for PA, the ARR, is influenced by various factors including posture, time of day, diet, and numerous medications, leading to a lack of reproducibility.[3] This highlights the critical need for more reliable biomarkers that accurately reflect total daily aldosterone production. Urinary this compound, which accounts for up to 45% of aldosterone secretion, offers a more integrated measure of aldosterone production over a 24-hour period, thereby minimizing the impact of short-term physiological fluctuations.[4]
Biochemistry and Metabolism of Aldosterone
Aldosterone is a steroid hormone synthesized from cholesterol in the zona glomerulosa of the adrenal cortex.[5][6] Its production is primarily regulated by the renin-angiotensin II system and plasma potassium levels.[7][8]
Aldosterone Synthesis Pathway
The synthesis of aldosterone involves a series of enzymatic reactions, with the final step being the conversion of corticosterone (B1669441) to aldosterone, catalyzed by aldosterone synthase (CYP11B2).[6][9]
Aldosterone Metabolism
Aldosterone is primarily metabolized in the liver to 3α,5β-tetrahydroaldosterone. This metabolite is then conjugated with glucuronic acid to form a water-soluble compound that is excreted in the urine.[10]
This compound as a Diagnostic Biomarker for Primary Aldosteronism
Numerous studies have demonstrated the superior diagnostic performance of urinary this compound compared to other commonly used biomarkers for PA.
Diagnostic Accuracy
The measurement of 24-hour urinary this compound excretion provides a high degree of sensitivity and specificity for differentiating patients with PA from those with essential hypertension.
| Biomarker | Sensitivity (%) | Specificity (%) | Reference |
| This compound | 96 | 95 | [4] |
| Plasma Aldosterone | 89 | 91 | [4] |
| Aldosterone-Renin Ratio (ARR) | 85 | 85 | [4] |
| Aldosterone-18-glucuronide | 71 | 91 | [4] |
| Plasma Renin Activity | 51 | 91 | [4] |
| Combined Plasma Aldosterone (≥9.0 ng/dL) and ARR (≥25) | 82 | 95 | [4] |
| Aldosterone to Active Renin Ratio (AARR) | 90 | 99 | [11] |
| Aldosterone to Plasma Renin Activity Ratio (ARR) | 100 | 73 | [11] |
Differentiating Subtypes of Primary Aldosteronism
While urinary steroid values, including this compound, may not significantly differ between aldosterone-producing adenomas (APA) and bilateral adrenal hyperplasia (BAH), some studies suggest that patients with APA tend to have higher levels.[12] Further research is needed to establish definitive cutoff values for subtype differentiation based on this compound alone. One study reported a median this compound level of 111.3 µ g/24h in patients with adenoma and 104.2 µ g/24h in those with hyperplasia.[12]
Experimental Protocols for this compound Measurement
The gold standard for the quantification of urinary this compound is mass spectrometry, either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).
Sample Collection and Preparation
A 24-hour urine collection is required for the accurate measurement of total daily this compound excretion.
Protocol for Urine Sample Preparation:
-
Aliquot: Take a 1 mL aliquot of the 24-hour urine sample.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound).
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated form of this compound, treat the sample with β-glucuronidase/arylsulfatase.[13][14]
-
Solid-Phase Extraction (SPE): Purify the sample using a C18 SPE cartridge to remove interfering substances.[13][15]
-
Elution: Elute the steroids from the SPE cartridge using an appropriate organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization (for GC-MS): For GC-MS analysis, a two-step derivatization is necessary to make the steroids volatile.[13]
-
Protect the keto-groups using methoxyamine hydrochloride.
-
Silylate the hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers.
-
-
Reconstitution (for LC-MS/MS): For LC-MS/MS analysis, reconstitute the dried extract in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high chromatographic resolution and is a well-established method for steroid profiling.[16][17]
Typical GC-MS Parameters:
-
Injector: Splitless mode at 285°C.[16]
-
Column: A suitable capillary column for steroid analysis (e.g., a non-polar or medium-polarity column).
-
Oven Temperature Program: A gradient program to separate the various steroid metabolites, for example, starting at 150°C and ramping up to 315°C.[18]
-
Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) for targeted analysis. Electron ionization (EI) is commonly used.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides high sensitivity and specificity and generally requires less sample preparation than GC-MS.[13][15]
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 or similar column.[15]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Electrospray ionization (ESI) is commonly used.[13][14]
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Aldosterone Signaling Pathway
Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR), a nuclear receptor.[19][20]
In its unbound state, the MR resides in the cytoplasm in a complex with heat shock proteins.[19] Upon binding aldosterone, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus.[19] In the nucleus, the aldosterone-MR complex binds to hormone response elements on the DNA, leading to the transcription of target genes.[19] The resulting proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, mediate the physiological effects of aldosterone, including sodium and water reabsorption and potassium excretion.[21]
Conclusion and Future Directions
Urinary this compound has emerged as a highly accurate and reliable biomarker for the diagnosis of primary aldosteronism, offering significant advantages over the conventional aldosterone-to-renin ratio. Its measurement, particularly by LC-MS/MS, provides a robust assessment of total daily aldosterone production. The integration of urinary steroid profiling, including this compound, into routine clinical practice has the potential to improve the diagnostic workup of PA, leading to more timely and appropriate treatment.
Future research should focus on establishing standardized reference ranges and decision limits for this compound across different populations and analytical platforms. Furthermore, exploring the utility of this compound in conjunction with other steroid metabolites may provide a more comprehensive "steroidomic" signature for the diagnosis and subtyping of primary aldosteronism and other adrenal disorders.
References
- 1. ccjm.org [ccjm.org]
- 2. Primary Hyperaldosteronism(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aldosterone to Renin Ratio – A Reliable Screening Tool for Primary Aldosteronism? | Semantic Scholar [semanticscholar.org]
- 4. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Figure, Steroid Hormone Synthesis Pathways from...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]
- 9. researchgate.net [researchgate.net]
- 10. Urinary this compound and aldosterone-18-glucuronide excretion in white and black normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic accuracy of aldosterone and renin measurement by chemiluminescent immunoassay and radioimmunoassay in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Gas chromatography tandem mass spectrometry offers advantages for urinary steroids analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 20. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aldosterone and mineralocorticoid receptor signaling as determinants of cardiovascular and renal injury: an extraordinary paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Tetrahydroaldosterone Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroaldosterone (THA) is the principal metabolite of aldosterone (B195564), the primary mineralocorticoid hormone responsible for regulating sodium and potassium balance, and consequently, blood pressure. While aldosterone itself has been the focus of extensive research due to its physiological and pathophysiological roles, the study of its metabolites, particularly THA, has provided invaluable insights into aldosterone secretion rates and has become a cornerstone in the diagnosis of related endocrine disorders. This technical guide provides a comprehensive historical perspective on THA research, detailing the evolution of its measurement, its clinical significance, and the experimental protocols that have underpinned these advancements.
Historical Overview
The journey of this compound research is intrinsically linked to the discovery and characterization of aldosterone. Following the isolation of aldosterone in the 1950s, research efforts turned towards understanding its metabolism. It was established that the liver is the primary site of aldosterone inactivation, converting it into several metabolites. Among these, 3α,5β-tetrahydroaldosterone was identified as the major metabolite, accounting for a significant portion of aldosterone secretion[1][2].
Early studies relied on cumbersome and technically demanding methods to measure THA. The development of radioimmunoassays (RIAs) in the 1970s and 1980s represented a significant leap forward, enabling more sensitive and specific quantification of urinary THA[3][4]. These advancements paved the way for larger clinical studies that solidified the role of urinary THA as a reliable indicator of daily aldosterone production[1][2][5]. More recently, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has offered even greater specificity and accuracy, becoming the gold standard for steroid hormone analysis, including THA[6][7][8].
A pivotal application of THA measurement has been in the screening and diagnosis of primary aldosteronism, a common cause of secondary hypertension[5][9][10]. Research has consistently demonstrated that urinary THA has high sensitivity and specificity for differentiating primary aldosteronism from essential hypertension, often outperforming other biomarkers[5][9][11].
Quantitative Data on Urinary this compound
The following tables summarize key quantitative data from various studies, providing a comparative overview of urinary THA levels in different populations and its diagnostic performance.
Table 1: Urinary this compound Excretion in Different Populations
| Population | Urinary THA Excretion (µ g/24h ) | Reference(s) |
| Normotensive Individuals | Median: 111.3 (range 41.0 to 688.6) | [9] |
| Essential Hypertensive Patients | Not significantly different from normotensive | [9] |
| Primary Aldosteronism Patients | Median in adenoma: 111.3 (range 41.0 to 688.6) Median in hyperplasia: 104.2 (range 44.1 to 367.0) | [9] |
| Patients with Primary Aldosteronism (another study) | Mean: 67.1 (IQR: 30.4-100.5) | [12] |
Table 2: Diagnostic Performance of Urinary this compound for Primary Aldosteronism
| Parameter | Sensitivity | Specificity | Reference(s) |
| Urinary this compound | 96% | 95% | [5][9] |
| Plasma Aldosterone | 89% | 85-91% | [5][9] |
| Plasma Aldosterone/Renin Ratio (PARR) | 85% | 85-91% | [5][9] |
| Urinary Aldosterone-18-Glucuronide | 71% | 85-91% | [5][9] |
| Urinary Free Aldosterone | 87% | 85-91% | [5][9] |
Table 3: Ratio of Aldosterone Metabolites
| Condition | Ratio of Urinary THA to Aldosterone-18-Glucuronide (Mean ± SD) | Reference(s) |
| Normal Subjects (varied sodium diets) | 4.5 ± 2.0 | [1][2] |
| Pregnancy | Q-ratio (Aldo-18-G / (THA + Aldo-18-G)) is increased | [13][14] |
Experimental Protocols
The accurate quantification of THA is critical for its clinical and research applications. The following sections detail the methodologies for the two most significant analytical techniques: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for Urinary this compound
1. Sample Preparation:
-
Urine Collection: A 24-hour urine sample is collected.
-
Enzymatic Hydrolysis: An aliquot of the urine is incubated with β-glucuronidase to deconjugate the THA-glucuronide[4].
-
Extraction: The deconjugated THA is extracted from the urine using an organic solvent such as ethyl acetate[4].
-
Purification (Optional): Early RIA methods often required a chromatographic purification step to separate THA from other cross-reacting steroids.
2. Radioimmunoassay Procedure:
-
Antibody Incubation: A specific antibody against THA is incubated with the extracted sample and a known amount of radiolabeled THA (typically ³H-THA).
-
Competitive Binding: The unlabeled THA from the sample competes with the radiolabeled THA for binding to the antibody.
-
Separation: The antibody-bound THA is separated from the free THA, often using methods like ammonium (B1175870) sulfate (B86663) precipitation or charcoal adsorption.
-
Quantification: The radioactivity of the antibody-bound fraction is measured using a scintillation counter. The concentration of THA in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled THA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound
1. Sample Preparation:
-
Urine Collection: A 24-hour urine sample is collected.
-
Enzymatic Hydrolysis: A small volume of urine (e.g., 450 µL) is treated with β-glucuronidase/arylsulfatase to deconjugate the THA-glucuronide[12].
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., d4-THA) is added to the sample to correct for analytical variations.
-
Solid-Phase Extraction (SPE): The sample is purified and concentrated using a solid-phase extraction cartridge (e.g., C18)[6][12]. The analyte is eluted with an organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. THA and its internal standard are separated from other urinary components on a reversed-phase column.
-
Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: The ionized molecules are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both THA and its internal standard are monitored for highly selective and sensitive quantification.
-
Quantification: The concentration of THA in the sample is calculated based on the ratio of the peak area of the analyte to that of the internal standard, and by referencing a calibration curve prepared with known concentrations of THA.
Signaling and Metabolic Pathways
This compound is primarily considered an inactive metabolite of aldosterone. Studies on its binding affinity to mineralocorticoid and glucocorticoid receptors have shown it to be very low, with minimal biological activity compared to aldosterone[15]. Therefore, the primary focus of its pathway analysis is the metabolic conversion from aldosterone.
Aldosterone Metabolism to this compound
The liver is the principal site for the metabolism of aldosterone. The conversion to 3α,5β-tetrahydroaldosterone involves a two-step reduction process. First, the A-ring of aldosterone is reduced by 5β-reductase, followed by the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase. The resulting THA is then conjugated with glucuronic acid to form this compound-3-glucuronide, a water-soluble compound that is readily excreted in the urine.
Experimental Workflows
The following diagrams illustrate the typical workflows for the quantification of urinary this compound using RIA and LC-MS/MS.
Conclusion
The study of this compound has evolved significantly from its initial identification as a major aldosterone metabolite to its current status as a key biomarker in the diagnosis of primary aldosteronism. The development of robust and accurate analytical methods, from RIA to LC-MS/MS, has been instrumental in this journey. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, quantitative data, and detailed experimental protocols related to THA is essential for advancing our knowledge of aldosterone physiology and pathology and for developing novel diagnostic and therapeutic strategies for related disorders.
References
- 1. Urinary this compound and aldosterone-18-glucuronide excretion in white and black normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Radioimmunoassays of this compound (TH-aldo) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Increased aldosterone-18-glucuronide/tetrahydroaldosterone ratios in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mineralocorticoid and renal receptor binding activity of 21-deoxyaldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tetrahydroaldosterone in Electrolyte Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydroaldosterone (THA) is the principal metabolite of aldosterone (B195564), the primary mineralocorticoid hormone responsible for regulating electrolyte and water balance. While historically viewed as an inactive byproduct of aldosterone metabolism, emerging evidence suggests that THA may possess intrinsic, albeit weak, mineralocorticoid activity. This technical guide provides a comprehensive overview of the current understanding of THA's role in electrolyte homeostasis, focusing on its synthesis, metabolism, mechanism of action, and effects on renal sodium and potassium transport. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes the pertinent signaling pathways to serve as a resource for researchers and professionals in the fields of endocrinology, nephrology, and drug development.
Introduction
Aldosterone, a steroid hormone produced by the adrenal cortex, is a critical regulator of blood pressure and electrolyte balance. Its primary actions are mediated through the mineralocorticoid receptor (MR) in the distal nephron of the kidney, where it promotes sodium reabsorption and potassium excretion. The physiological effects of aldosterone are terminated by its metabolic inactivation, primarily in the liver, to form this compound. While the measurement of urinary THA has long been utilized as a reliable index of daily aldosterone production, its own physiological role has been largely overlooked. This guide delves into the direct, albeit subtle, contributions of THA to electrolyte balance.
Synthesis and Metabolism of this compound
Aldosterone is metabolized predominantly in the liver, where it undergoes a series of reduction reactions to form 3α,5β-tetrahydroaldosterone (THA). This process involves the reduction of the A-ring of the steroid nucleus. Following its formation, THA is conjugated with glucuronic acid to form this compound-3-glucuronide, a water-soluble compound that is readily excreted in the urine. The measurement of this urinary metabolite provides an integrated assessment of the total daily secretion of aldosterone.
Mechanism of Action
Mineralocorticoid Receptor Binding and Agonist Activity
This compound exerts its physiological effects, however weak, through the same pathway as aldosterone: by binding to and activating the mineralocorticoid receptor (MR). The MR is an intracellular nuclear receptor that, upon ligand binding, translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes involved in ion and water transport.
Quantitative studies have demonstrated that THA has a significantly lower affinity for the MR compared to aldosterone. This is reflected in its reduced potency as a mineralocorticoid agonist.
Table 1: Mineralocorticoid Receptor Binding Affinity and Agonist Activity of this compound Relative to Aldosterone
| Compound | Relative Binding Affinity for MR (%) | Mineralocorticoid Agonist Activity (%) | Reference |
| Aldosterone | 100 | 100 | [1] |
| 3α, 5β-Tetrahydroaldosterone | < 0.01 | 0.1 - 0.5 | [1] |
Signaling Pathways
Upon binding to the MR, aldosterone initiates a signaling cascade that ultimately modulates the activity of ion transporters in the renal tubules. Given that THA also binds to the MR, it is presumed to activate the same downstream pathways, albeit to a much lesser extent due to its lower receptor affinity and potency. The primary signaling pathway involves the transcriptional regulation of key proteins.
A key early-response gene induced by MR activation is the serum and glucocorticoid-inducible kinase 1 (SGK1). SGK1, in turn, phosphorylates and inhibits the ubiquitin ligase Nedd4-2, preventing the degradation of the epithelial sodium channel (ENaC). This leads to an increased number of active ENaC channels at the apical membrane of renal epithelial cells, enhancing sodium reabsorption. Furthermore, MR activation upregulates the expression and activity of the basolateral Na+/K+-ATPase, which actively transports sodium out of the cell and into the bloodstream, while pumping potassium into the cell for secretion into the urine.
While direct evidence for THA-induced SGK1 activation and subsequent effects on ENaC and Na+/K+-ATPase is currently limited, its established (though weak) MR agonism strongly suggests that it can initiate these events, albeit with much lower efficacy than aldosterone.
Effects on Electrolyte Balance
The primary physiological consequence of mineralocorticoid activity is the regulation of sodium and potassium levels. In vivo studies in adrenalectomized rats are the gold standard for assessing the mineralocorticoid effects of a compound on urinary electrolyte excretion.
Table 2: In Vivo Effects of this compound on Urinary Electrolyte Excretion in Adrenalectomized Rats
| Treatment | Urinary Na+ Excretion (µEq/24h) | Urinary K+ Excretion (µEq/24h) | Na+/K+ Ratio | Reference |
| Vehicle (Control) | High | Low | High | [1] |
| Aldosterone | Low | High | Low | [1] |
| This compound | Moderately Decreased | Slightly Increased | Moderately Decreased | [1] |
Note: The table presents a qualitative summary based on the reported weak mineralocorticoid activity. Specific quantitative data from a dedicated in vivo study on THA's effect on urinary electrolytes is limited.
Experimental Protocols
Mineralocorticoid Receptor Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of a test compound for the mineralocorticoid receptor.
Methodology:
-
Receptor Preparation: A source of mineralocorticoid receptors, such as cytosol prepared from the kidneys of adrenalectomized rats or cultured cells overexpressing the MR, is prepared.
-
Ligand Preparation: A solution of a radiolabeled mineralocorticoid, typically [³H]-aldosterone, is prepared at a fixed concentration. Serial dilutions of the unlabeled test compound (this compound) are also prepared.
-
Incubation: The receptor preparation is incubated with the radiolabeled aldosterone and varying concentrations of THA. Control tubes containing only the receptor and radiolabeled aldosterone (total binding) and tubes with an excess of unlabeled aldosterone (non-specific binding) are also included.
-
Separation: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity of the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of THA. The IC50 value (the concentration of THA that inhibits 50% of the specific binding of [³H]-aldosterone) is determined from this curve. The inhibition constant (Ki) can then be calculated to represent the binding affinity of THA for the MR.
In Vivo Mineralocorticoid Bioassay in Adrenalectomized Rats
This bioassay directly measures the effect of a test compound on urinary electrolyte excretion in an animal model devoid of endogenous mineralocorticoids.
Methodology:
-
Animal Model: Male rats are adrenalectomized to remove the endogenous source of aldosterone. The animals are allowed to recover and are maintained on a sodium-deficient diet and saline drinking water to standardize their electrolyte status.
-
Compound Administration: The adrenalectomized rats are divided into groups and administered either the vehicle (control), a known mineralocorticoid like aldosterone (positive control), or the test compound (this compound) via subcutaneous injection or infusion.
-
Urine Collection: The animals are placed in metabolic cages for a defined period (e.g., 24 hours) to allow for the collection of urine.
-
Electrolyte Measurement: The volume of urine collected from each animal is measured, and the concentrations of sodium (Na+) and potassium (K+) are determined using a flame photometer or ion-selective electrodes.
-
Data Analysis: The total 24-hour excretion of Na+ and K+ is calculated for each animal. The urinary Na+/K+ ratio is also determined. The effects of THA are compared to those of the vehicle and aldosterone to assess its mineralocorticoid activity. A significant decrease in the Na+/K+ ratio is indicative of mineralocorticoid activity.
Conclusion
This compound, the major metabolite of aldosterone, possesses weak intrinsic mineralocorticoid activity. Its affinity for the mineralocorticoid receptor and its potency as a mineralocorticoid agonist are substantially lower than those of aldosterone.[1] Consequently, under normal physiological conditions, the direct contribution of THA to electrolyte balance is likely minimal compared to that of its potent precursor. However, in states of significant aldosterone excess, the elevated circulating levels of THA may contribute to the overall mineralocorticoid burden. The primary significance of THA in a clinical and research context remains its utility as a reliable biomarker for daily aldosterone production. Further research is warranted to fully elucidate any potential physiological or pathophysiological roles of this aldosterone metabolite, particularly in specific disease states or under conditions of altered steroid metabolism.
References
Methodological & Application
Measuring Urinary Tetrahydroaldosterone: A Guide for Researchers
Application Notes and Protocols for the Quantification of a Key Aldosterone (B195564) Metabolite
For researchers, clinical scientists, and professionals in drug development, the accurate measurement of aldosterone production is critical for investigating endocrine disorders, particularly primary aldosteronism, a common cause of secondary hypertension. While plasma aldosterone levels provide a snapshot in time, the 24-hour urinary excretion of its major metabolite, 3α,5β-tetrahydroaldosterone (THA), offers an integrated assessment of daily aldosterone secretion.[1][2][3] This document provides detailed application notes and protocols for the principal methods of urinary tetrahydroaldosterone measurement.
Introduction to Urinary this compound
Aldosterone, a mineralocorticoid hormone produced by the adrenal cortex, plays a crucial role in regulating blood pressure and electrolyte balance through the Renin-Angiotensin-Aldosterone System (RAAS).[4] In the liver, aldosterone is extensively metabolized, with 30% to 45% being converted to this compound.[1][2][3] This metabolite is then conjugated with glucuronic acid to form this compound-3-glucuronide, which is excreted in the urine.[4] Measuring urinary THA provides a reliable index of the total daily production of aldosterone.[1][2][3]
The accurate quantification of urinary THA is paramount in the diagnostic workup of conditions like primary aldosteronism.[4][5] Studies have shown that urinary this compound measurement can differentiate primary aldosteronism from essential hypertension with high sensitivity and specificity.[1][2]
The Renin-Angiotensin-Aldosterone System (RAAS) and Aldosterone Metabolism
Caption: Overview of the Renin-Angiotensin-Aldosterone System and Aldosterone Metabolism.
Methods for Urinary this compound Measurement
Several analytical techniques are available for the quantification of urinary this compound, each with its own advantages and limitations. The most common methods include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Method Comparison
The choice of method depends on factors such as required sensitivity and specificity, sample throughput, cost, and available expertise. LC-MS/MS is increasingly considered the gold standard due to its high specificity and sensitivity.[4][5]
| Performance Metric | LC-MS/MS | Radioimmunoassay (RIA) | GC-MS | ELISA |
| Specificity | High | Prone to cross-reactivity | High | Moderate to High |
| Sensitivity (LLOQ) | ~0.5 nmol/L | Method-dependent, generally higher than LC-MS/MS | ~20-fold lower than single quadrupole MS | Varies by kit |
| Precision (CV%) | Within-batch: ≤5.2%, Between-batch: ≤3.7%[6] | Intra-assay: 3.8%, Inter-assay: 11.3%[6] | Good | Good |
| Throughput | High | Moderate | Low | High |
| Cost per Sample | Moderate | Low | High | Low |
| Key Advantage | High specificity and sensitivity | Established method, cost-effective | High resolving power for complex mixtures | High throughput, no radioactive materials |
Experimental Protocols
The following sections provide detailed protocols for the primary methods of urinary this compound measurement.
General Sample Preparation: 24-Hour Urine Collection
A complete 24-hour urine collection is essential for an accurate assessment of daily aldosterone production.
-
Patient Instructions: Instruct the patient to discard the first morning void on day one. All subsequent urine for the next 24 hours, including the first morning void on day two, should be collected in a provided container.
-
Storage: The collection container should be kept refrigerated or on ice during the collection period.
-
Volume Measurement: Record the total volume of the 24-hour collection.
-
Aliquoting and Storage: Mix the entire collection well. Take a representative aliquot for analysis and store it at -20°C or lower until the assay is performed.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly specific and sensitive method for steroid analysis, overcoming many limitations of immunoassays.[4]
Experimental Workflow for LC-MS/MS
References
- 1. academic.oup.com [academic.oup.com]
- 2. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Quantification of Tetrahydroaldosterone in Human Urine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroaldosterone (THA) is the major metabolite of aldosterone (B195564), a mineralocorticoid hormone essential for regulating blood pressure and electrolyte balance. The quantification of urinary this compound provides a reliable assessment of 24-hour aldosterone secretion, which is critical in the diagnosis and management of conditions such as primary aldosteronism.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for THA quantification due to its high specificity and sensitivity, overcoming the cross-reactivity issues often associated with immunoassays.[1] This application note provides a detailed protocol for the quantification of this compound in human urine using LC-MS/MS (B15284909), including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Principle
This method involves the enzymatic hydrolysis of this compound glucuronide, the primary form of THA in urine, to its free form.[2][3] Following hydrolysis, the sample is purified using solid-phase extraction (SPE) to remove interfering matrix components.[4][5] The purified extract is then subjected to liquid chromatography for the separation of this compound from other endogenous compounds. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[4] A stable isotope-labeled internal standard is used to ensure accuracy and precision.[4]
Experimental Workflow
Caption: General workflow for this compound quantification.
Detailed Protocols
Sample Preparation
-
Urine Collection: Collect a 24-hour urine sample without preservatives. Store at -80°C until analysis.[2][3]
-
Internal Standard Spiking: To 450 µL of urine, add the internal standard (e.g., d7-aldosterone).[4]
-
Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate to deconjugate the this compound glucuronide.[3][4]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., SepPak tC18) with methanol (B129727) followed by water.[5][6]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge to remove polar interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Typical Conditions |
| LC System | Agilent 1290 Infinity LC or equivalent[4] |
| Column | Waters Acquity HSS PFP 1.8 µm (2.1x50 mm) or equivalent[4] |
| Mobile Phase A | 5 mM Ammonium formate (B1220265) in water[4] |
| Mobile Phase B | Methanol[4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40-45°C[7][8] |
| Injection Volume | 2-25 µL[7][8] |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is then linearly increased to elute the analytes, followed by a column wash and re-equilibration. |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Conditions |
| Mass Spectrometer | Sciex QTRAP 6500 or equivalent triple quadrupole mass spectrometer[4][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[4][5][9] |
| Source Temperature | 150-600°C[10][11] |
| MRM Transitions | Optimized for this compound and the internal standard. For example, for aldosterone (a related steroid), transitions could be m/z 359 -> 189 and 359 -> 297.[10] Specific transitions for this compound should be empirically determined. |
| Dwell Time | 50 ms per transition[12] |
Quantitative Data Summary
The performance of LC-MS/MS methods for this compound quantification from various studies is summarized below.
| Parameter | Method 1[13] | Method 2[2][3] | Method 3[5] |
| Calibration Range | 25 - 5000 pg/mL | 0.5 - 2770 nmol/L | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL | 0.5 nmol/L | Not explicitly stated |
| Intra-day Precision (%CV) | 1.29 - 6.78% | ≤ 5.2% | < 6.4% |
| Inter-day Precision (%CV) | 1.77 - 8.64% | ≤ 3.7% | < 9.0% |
| Recovery | 86.3 - 114% | Not explicitly stated | 89.8 - 98.4% |
| Matrix Effect | 85.1 - 115% | No significant interference observed | Not explicitly stated |
Data Analysis and Quantification
Caption: Data analysis workflow for quantification.
Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting these ratios against the known concentrations of a series of calibrators. The concentration of this compound in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human urine. The detailed protocol and performance data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their laboratories for clinical and research applications. The high precision and accuracy of this method make it a valuable tool for understanding the role of aldosterone in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Developing an ultra‐performance liquid chromatography‐tandem mass spectrometry for detecting aldosterone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eva.mpg.de [eva.mpg.de]
- 13. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tetrahydroaldosterone in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroaldosterone (THA) is the principal metabolite of aldosterone (B195564), a mineralocorticoid hormone essential for regulating blood pressure and electrolyte balance. The quantification of urinary this compound is a critical tool in the diagnosis and management of primary aldosteronism, a common cause of secondary hypertension.[1][2] Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive method for the analysis of steroid metabolites.[3] However, due to the low volatility of steroids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis.
This application note provides a detailed protocol for the quantitative analysis of this compound in human urine. The method involves enzymatic hydrolysis of the conjugated metabolite, solid-phase extraction (SPE) for sample clean-up and concentration, followed by a two-step derivatization process (methoximation and trimethylsilylation).
Metabolic Pathway of Aldosterone
Aldosterone is primarily metabolized in the liver. The initial step involves the reduction of the A-ring of the steroid structure, leading to the formation of dihydroaldosterone and subsequently this compound. The most abundant metabolite is 3α,5β-tetrahydroaldosterone.[1] This metabolite is then conjugated with glucuronic acid to form a water-soluble glucuronide, which is excreted in the urine. To measure the total amount of this compound, an enzymatic hydrolysis step is required to cleave this glucuronide conjugate prior to extraction and analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., d4-Tetrahydroaldosterone)
-
β-Glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 6.5)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Ethyl acetate, n-Hexane (HPLC grade)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Deionized water
Sample Preparation
The sample preparation process involves enzymatic hydrolysis, solid-phase extraction, and derivatization.
1. Enzymatic Hydrolysis
-
To 3 mL of urine in a glass tube, add an appropriate amount of the internal standard.
-
Add a phosphate buffer solution (pH 6.5) to the sample.
-
Add β-glucuronidase from E. coli.
-
Incubate the mixture at 45°C for 30 minutes to deconjugate the this compound glucuronide.[4][5]
2. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove polar interferences.
-
Elute the this compound and internal standard with ethyl acetate.
3. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex the mixture and incubate at 60°C for 60 minutes. This step converts the ketone groups to methoximes.
-
Trimethylsilylation: Cool the sample to room temperature and add 100 µL of MSTFA. Vortex and incubate at 60°C for 30 minutes. This step converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, increasing the volatility of the analyte.[6]
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of derivatized steroids and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 180°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis is performed using a calibration curve generated from standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against this curve.
Method Validation Parameters
The performance of a GC-MS method for steroid analysis is typically evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes typical performance characteristics for a validated GC-MS method for steroid analysis.
| Parameter | Typical Performance Characteristic |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1.0 - 2.5 ng/mL |
| Limit of Quantification (LOQ) | 2.5 - 5.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are representative for GC-MS analysis of steroids and may vary for a method optimized specifically for this compound.[7][8][9]
Reference Intervals
While this application note focuses on a GC-MS method, a recent study using LC-MS/MS established reference intervals for urinary this compound in 126 healthy normotensive adults. These values can provide a useful reference for expected physiological concentrations.
| Population | Urinary this compound (nmol/day) |
| Healthy Adults | 9 - 139 |
Source: Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method.[2]
Conclusion
The described GC-MS method provides a robust and reliable approach for the quantitative analysis of this compound in human urine. The detailed protocol, including enzymatic hydrolysis, solid-phase extraction, and a two-step derivatization, ensures high sensitivity and specificity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of aldosterone metabolism and the diagnosis of related endocrine disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic and mass spectrometric characteristics of 20-dihydroaldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 8. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Radioimmunoassay (RIA) of Urinary Tetrahydroaldosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and protocol for the quantitative determination of tetrahydroaldosterone (3α,5β-tetrahydroaldosterone), the major metabolite of aldosterone (B195564), in human urine using a competitive radioimmunoassay (RIA). The measurement of urinary this compound provides an integrated assessment of daily aldosterone production and is a valuable tool in the investigation of endocrine disorders, particularly in the diagnosis and management of primary aldosteronism.[1][2] This document outlines the assay principle, a detailed experimental protocol, data analysis procedures, and expected performance characteristics.
Assay Principle
The radioimmunoassay for urinary this compound is a competitive binding assay. The assay is based on the competition between unlabeled this compound in a sample or standard and a fixed amount of radiolabeled this compound (the "tracer," typically tritiated, ³H, or iodinated, ¹²⁵I) for a limited number of binding sites on a specific anti-tetrahydroaldosterone antibody.
During incubation, the unlabeled this compound from the sample displaces the radiolabeled tracer from the antibody binding sites. The amount of radiolabeled tracer bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample. After reaching equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is then measured using a gamma or scintillation counter. The concentration of this compound in the unknown sample is determined by comparing the measured radioactivity to a standard curve generated using known concentrations of unlabeled this compound.[1]
Below is a diagram illustrating the principle of competitive binding in this RIA.
Principle of Competitive Binding in RIA.
Performance Characteristics
The performance of a urinary this compound RIA is crucial for obtaining reliable results. The following table summarizes typical performance characteristics, though values may vary between specific assay kits and laboratories.
| Parameter | Typical Value | Description |
| Sensitivity (Lower Limit of Quantification) | Method-dependent, generally in the low pg/mL range | The lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. |
| Specificity | High, but potential for cross-reactivity | The ability of the antibody to bind exclusively to this compound. Cross-reactivity with other steroids can lead to overestimated results.[3] |
| Precision (Intra-assay CV%) | < 10% | The variation observed within a single assay run, using the same sample.[3] |
| Precision (Inter-assay CV%) | < 15% | The variation observed between different assay runs, using the same sample.[3] |
| Recovery | 85-115% | The accuracy of the assay in measuring a known amount of this compound added to a sample.[3] |
Cross-Reactivity
A critical aspect of any steroid immunoassay is the potential for cross-reactivity with structurally similar endogenous steroids. This can lead to falsely elevated results. The following table provides representative cross-reactivity data for an aldosterone RIA, which can be considered indicative for a this compound RIA due to the structural similarities of the target molecules. It is essential to consult the specific assay kit's manual for the cross-reactivity profile of the antibody provided.
| Compound | Cross-Reactivity (%) |
| 3α,5β-Tetrahydroaldosterone | 1.66 |
| Aldosterone | 100 |
| Corticosterone | 0.03 |
| Cortisol | < 0.01 |
| 18-OH-Corticosterone | 0.06 |
| Deoxycorticosterone | 0.02 |
| Progesterone | < 0.01 |
| Testosterone | < 0.01 |
Data adapted from an aldosterone RIA kit insert and should be considered as an example.[4]
Urinary this compound Excretion Levels
The 24-hour urinary excretion of this compound can vary significantly between healthy individuals and those with certain medical conditions. The following table summarizes typical excretion rates in different populations.
| Population | Median Excretion (µ g/24h ) | Range (µ g/24h ) |
| Healthy Volunteers | 29.4 (Mean ± 2 SD) | Varies with diet and other factors |
| Primary Aldosteronism (Adenoma) | 111.3 | 41.0 - 688.6 |
| Primary Aldosteronism (Hyperplasia) | 104.2 | 44.1 - 367.0 |
| Essential Hypertension | Not consistently reported | Not consistently reported |
Data compiled from multiple sources.[5]
Experimental Protocol
The following is a detailed protocol for the determination of urinary this compound by RIA. This protocol is a synthesis of information from various sources and should be adapted and validated for specific laboratory conditions and reagent kits.
Materials and Reagents
-
Anti-Tetrahydroaldosterone Antibody
-
Radiolabeled this compound (e.g., [³H]-Tetrahydroaldosterone)
-
This compound Standard
-
Assay Buffer (e.g., phosphate-buffered saline with protein carrier like BSA)
-
Separation Reagent (e.g., Dextran-coated charcoal or a second antibody)
-
Scintillation Cocktail
-
Hydrochloric Acid (HCl), 0.1N
-
β-glucuronidase/arylsulfatase
-
Acetate (B1210297) Buffer
-
Organic Solvent (e.g., Dichloromethane or Diethyl Ether)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Nitrogen Gas Supply
-
Vortex Mixer
-
Centrifuge
-
Gamma or Scintillation Counter
-
Glass test tubes
Experimental Workflow Diagram
Experimental Workflow for Urinary this compound RIA.
Step-by-Step Procedure
-
Sample Collection and Preparation:
-
Collect a 24-hour urine sample in a container with a preservative (e.g., boric acid). Record the total volume.
-
Store the urine sample at 2-8°C during collection and freeze at -20°C for longer-term storage.[4]
-
Thaw frozen samples at room temperature and mix well before use.
-
-
Hydrolysis of this compound-Glucuronide:
-
To an aliquot of the urine sample, add acetate buffer.
-
Add β-glucuronidase/arylsulfatase solution to cleave the glucuronide moiety from this compound.
-
Incubate at an optimal temperature (e.g., 55°C) for a specified time (e.g., 3 hours or overnight).
-
-
Extraction and Purification:
-
After hydrolysis, perform a solid-phase extraction (SPE) to isolate and purify the deconjugated this compound.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of assay buffer.
-
-
Radioimmunoassay Procedure:
-
Prepare a set of standards with known concentrations of this compound (e.g., 0, 15, 50, 150, 500, 1500 pg/mL).
-
Set up assay tubes in duplicate for blanks, standards, quality controls, and unknown samples.
-
Pipette the reconstituted samples, standards, and controls into their respective tubes.
-
Add a precise amount of radiolabeled this compound to each tube.
-
Add the anti-tetrahydroaldosterone antibody to all tubes except the "total counts" tubes.
-
Vortex each tube gently.
-
Incubate the tubes for a specified time and temperature (e.g., 18-24 hours at 4°C or a shorter duration at room temperature).
-
-
Separation of Bound and Free Fractions:
-
Add the separation reagent (e.g., dextran-coated charcoal) to all tubes except the "total counts" tubes. The charcoal will bind to the free radiolabeled this compound.
-
Incubate for a short period (e.g., 10-15 minutes at 4°C).
-
Centrifuge the tubes to pellet the charcoal-bound fraction.
-
Immediately decant the supernatant (containing the antibody-bound fraction) into scintillation vials.
-
-
Radioactivity Counting:
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) of each vial in a gamma or scintillation counter.
-
Data Analysis
-
Standard Curve Generation:
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of bound tracer (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(CPM of standard or sample - CPM of non-specific binding) / (CPM of zero standard - CPM of non-specific binding)] x 100
-
Plot the %B/B₀ (y-axis) against the corresponding concentration of the this compound standards (x-axis) on a logit-log or semi-log graph paper to generate the standard curve.
-
-
Calculation of Sample Concentration:
-
Determine the %B/B₀ for each unknown sample.
-
Interpolate the concentration of this compound in the extracted sample from the standard curve.
-
Calculate the 24-hour urinary excretion of this compound using the following formula: Urinary this compound (µ g/24h ) = [Concentration from curve (pg/mL) x Reconstitution Volume (mL) x (Total Urine Volume (mL) / Aliquot Volume used for extraction (mL))] / 1000
-
Data Analysis Workflow
Data Analysis Workflow for this compound RIA.
Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Internal Quality Controls: Include at least two levels of quality control samples (low and high concentrations) in each assay run. The results should fall within the pre-defined acceptable range.
-
Standard Curve Parameters: Monitor the parameters of the standard curve, such as the slope, y-intercept, and the %B/B₀ at 50% binding, to ensure consistency between runs.
-
External Quality Assessment: Participate in an external quality assessment scheme to monitor the accuracy and comparability of results with other laboratories.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Maximum Binding (B₀) | Degraded tracer or antibody | Use fresh reagents. Ensure proper storage of tracer and antibody. |
| Incorrect buffer pH or composition | Prepare fresh buffer and verify pH. | |
| High Non-Specific Binding (NSB) | Ineffective separation of bound/free fractions | Optimize the amount of separation reagent and incubation time. |
| Degraded tracer | Use fresh tracer. | |
| Poor Precision (High CV%) | Pipetting errors | Use calibrated pipettes and ensure proper technique. |
| Inadequate mixing | Vortex all tubes thoroughly after adding reagents. | |
| Inaccurate Results | Cross-reactivity with other steroids | Review the cross-reactivity profile of the antibody. Consider a purification step if necessary. |
| Improper standard curve fitting | Use an appropriate curve-fitting model (e.g., four-parameter logistic). |
This troubleshooting guide provides general recommendations. For more specific issues, refer to the manufacturer's instructions or a comprehensive immunoassay troubleshooting guide.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. demeditec.com [demeditec.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. External quality assessment of urinary steroid profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Tetrahydroaldosterone Detection via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroaldosterone is the principal metabolite of aldosterone (B195564), a potent mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] The measurement of this compound in biological fluids is a valuable tool for assessing aldosterone production and metabolism. Elevated levels of this metabolite are often associated with primary aldosteronism, a condition characterized by hypertension and electrolyte disturbances.[3][4] While dedicated ELISA kits for the direct measurement of this compound are not widely available, a reliable method involves the use of aldosterone ELISA kits that exhibit significant cross-reactivity with this compound. This document provides detailed application notes and protocols for the detection of this compound using this approach.
The assay described herein is a competitive enzyme-linked immunosorbent assay (ELISA). This technique is based on the competition between the unlabeled this compound in the sample and a fixed amount of enzyme-labeled aldosterone for a limited number of binding sites on an antibody-coated microplate.[5][6] The amount of enzyme bound to the plate is inversely proportional to the concentration of this compound in the sample.[7] Following a wash step to remove unbound components, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of this compound is then determined by comparing the optical density of the samples against a standard curve.[8]
Performance Characteristics
The performance of an aldosterone ELISA kit for the detection of this compound is dependent on its cross-reactivity. Below is a summary of the performance characteristics of a commercially available aldosterone ELISA kit with significant cross-reactivity to this compound.
Table 1: Quantitative Performance Data
| Parameter | Value | Reference |
| Assay Range | 15.6 - 2,000 pg/mL | [9] |
| Sensitivity (80% B/B0) | ~30 pg/mL | [9] |
| Cross-Reactivity (3β,5β-Tetrahydroaldosterone) | 41% | [9] |
| Cross-Reactivity (3α,5β-Tetrahydroaldosterone) | 0.5457% | [9] |
| Cross-Reactivity (Aldosterone) | 100% | [9] |
| Cross-Reactivity (Corticosterone) | 0.1051% | [9] |
| Cross-Reactivity (Progesterone) | 0.0360% | [9] |
| Cross-Reactivity (Testosterone) | 0.0072% | [9] |
Note: Due to the cross-reactivity, it is crucial to interpret the results in the context of the relative concentrations of aldosterone and this compound in the samples. Chromatographic methods may be required for absolute quantification and differentiation.
Experimental Protocols
Principle of the Assay
The competitive ELISA format is employed for the detection of this compound. In this assay, this compound present in the sample competes with a fixed amount of horseradish peroxidase (HRP) labeled aldosterone for binding to a limited number of anti-aldosterone antibody sites coated on the microplate. The unbound components are washed away, and a substrate solution is added. The color develops in inverse proportion to the amount of this compound in the sample.
Biological Pathway: Aldosterone Metabolism
Caption: Simplified pathway of aldosterone synthesis and its metabolism to this compound.
Experimental Workflow
References
- 1. This compound Reference Standard|RUO [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Aldosterone metabolites and possible aldosterone precursors in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive ELISA [elisa-antibody.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. arborassays.com [arborassays.com]
- 9. caymanchem.com [caymanchem.com]
Application Note and Protocol for the Enzymatic Hydrolysis of Tetrahydroaldosterone Glucuronide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetrahydroaldosterone-3-glucuronide (THA-G) is the principal metabolite of aldosterone (B195564), the primary mineralocorticoid hormone responsible for regulating sodium and potassium balance, blood pressure, and blood volume.[1][2] The quantification of urinary THA-G provides a reliable and integrated measure of daily aldosterone secretion, which is crucial for the diagnosis and management of conditions such as primary aldosteronism.[1][2][3] In urine, aldosterone metabolites are predominantly found as glucuronide conjugates to increase their water solubility for excretion.[4] To accurately measure total this compound levels using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an enzymatic hydrolysis step is necessary to cleave the glucuronic acid moiety from the steroid.[2][5][6] This application note provides a detailed protocol for the efficient enzymatic hydrolysis of THA-G in human urine samples using β-glucuronidase, followed by sample purification for analysis.
Data Presentation
The accurate quantification of this compound post-hydrolysis is dependent on the analytical method employed. LC-MS/MS has become the gold standard due to its high specificity and sensitivity, overcoming the limitations of traditional radioimmunoassays (RIA).[1]
Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis
| Performance Metric | LC-MS/MS for this compound | Key Advantages |
| Specificity | High; distinguishes between structurally similar steroids.[1] | Superior specificity reduces the risk of falsely elevated results often seen with methods prone to cross-reactivity.[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L[1] | High sensitivity allows for the detection of low analyte concentrations. |
| Precision (CV%) | Within-batch: ≤5.2%, Between-batch: ≤3.7%[1] | Generally offers higher precision and reproducibility compared to older methods.[1] |
| Recovery | 89.8 - 98.4%[1] | High and consistent recovery ensures accurate quantification. |
Experimental Protocols
This section details the methodologies for the enzymatic hydrolysis of THA-G in urine, including sample preparation, the hydrolysis reaction, and post-hydrolysis sample cleanup via solid-phase extraction (SPE).
Urine Sample Preparation
Proper collection and initial processing of urine samples are critical for accurate and reproducible results.
-
Collection: For quantitative analysis that accounts for diurnal variations in hormone excretion, a 24-hour urine collection is recommended. Samples should be collected in sterile containers.
-
Storage: If not analyzed immediately, urine samples should be stored at -20°C or lower to prevent degradation of the analyte. It is important to avoid repeated freeze-thaw cycles.
-
Initial Processing:
-
Thaw the frozen urine samples at room temperature.
-
Centrifuge the samples at approximately 2000 x g for 10-20 minutes to pellet any particulate matter.[1]
-
Carefully collect the supernatant for the hydrolysis procedure.
-
Enzymatic Hydrolysis of this compound Glucuronide
The enzymatic cleavage of the glucuronide conjugate is the core of this protocol. The choice of enzyme and reaction conditions are critical for hydrolysis efficiency. β-glucuronidase from Escherichia coli (E. coli) is highly efficient and specific for steroid glucuronides.[4]
Materials:
-
β-glucuronidase from E. coli (or Helix pomatia)
-
Phosphate buffer (e.g., 0.8 M, pH 6.0-6.5) or Acetate buffer (e.g., 0.2 M, pH 5.0-5.5)
-
Internal standard solution (e.g., deuterated d4-Tetrahydroaldosterone in methanol)
-
Deionized water
Protocol:
-
Pipette an aliquot (e.g., 1-3 mL) of the pre-processed urine supernatant into a clean glass tube.[1]
-
Add the internal standard solution.
-
Add the appropriate buffer to adjust the pH to the optimal range for the chosen enzyme (e.g., pH 6.0-6.5 for E. coli β-glucuronidase).
-
Add the β-glucuronidase enzyme. The amount of enzyme will depend on its activity (a typical starting point is 2,500-5,000 units).
-
Vortex the mixture gently but thoroughly.
-
Incubate the sample. The incubation time and temperature depend on the enzyme used:
-
After incubation, cool the sample to room temperature.
-
Centrifuge the samples at approximately 2000 x g for 10 minutes to pellet any precipitates that may have formed during hydrolysis.[1]
-
The resulting supernatant is now ready for purification.
Note on Enzyme Selection: While enzymes from Helix pomatia are widely used, they may contain sulfatase activity. E. coli β-glucuronidase is highly specific for β-glucuronides and is generally free of sulfatase activity.[4] Newer, genetically modified enzymes are also available that can achieve "flash hydrolysis" in as little as 5 minutes at room temperature.[7]
Post-Hydrolysis Solid-Phase Extraction (SPE)
SPE is a crucial step to purify and concentrate the analyte of interest from the complex urine matrix prior to LC-MS/MS analysis. A reversed-phase sorbent like C18 is commonly used for steroid extraction.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Deionized water
-
Acetonitrile
-
Elution solvent (e.g., Methanol or Dichloromethane)
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the hydrolyzed sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
A subsequent wash with a stronger solvent, such as 3 mL of 40% methanol in water, can be performed to remove less polar interferences.
-
-
Drying: Dry the cartridge thoroughly under a full vacuum for at least 5 minutes to remove any residual water.
-
Elution: Elute the this compound with 3 mL of methanol or dichloromethane. Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for the LC-MS/MS analysis (e.g., 100 µL of a water/methanol mixture).
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from urine sample preparation to final analysis.
Caption: Workflow for THA-G analysis.
Logical Relationship of Hydrolysis Components
This diagram shows the key components and conditions required for successful enzymatic hydrolysis.
Caption: Key factors for enzymatic hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent and solid-phase extraction of natural and synthetic anabolic steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary this compound and aldosterone-18-glucuronide excretion in white and black normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. msacl.org [msacl.org]
Application Note & Protocol: Solid-Phase Extraction of Tetrahydroaldosterone from Urine
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of tetrahydroaldosterone from human urine. The methodologies outlined are essential for accurate quantification in clinical research, endocrinology studies, and pharmaceutical development.
Introduction
This compound is the major metabolite of aldosterone (B195564), and its measurement in urine provides a reliable indication of daily aldosterone production.[1] Accurate quantification of this compound is crucial for the diagnosis and management of conditions such as primary aldosteronism, a common cause of endocrine hypertension.[1][2] In urine, this compound is primarily present as a glucuronide conjugate, necessitating a hydrolysis step prior to extraction and analysis.[3][4] Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and efficient pre-concentration of this compound from the complex urinary matrix, making it a critical step for sensitive and robust analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
Experimental Protocols
This section details the complete workflow for the extraction of this compound from urine, including sample pretreatment, solid-phase extraction, and final sample preparation for analysis.
1. Sample Pretreatment: Enzymatic Hydrolysis of this compound-3-glucuronide
Since most this compound in urine is conjugated, an enzymatic hydrolysis step is required to cleave the glucuronide moiety.[3][4]
-
Materials:
-
β-glucuronidase/arylsulfatase from Helix pomatia[7][8] or a recombinant β-glucuronidase[9][10]
-
Phosphate or acetate (B1210297) buffer (pH adjusted according to enzyme manufacturer's recommendation, typically pH 5-6.8)
-
Urine sample
-
Incubator or water bath
-
-
Procedure:
-
To 1 mL of urine, add an appropriate volume of buffer.
-
Add the β-glucuronidase enzyme. The amount of enzyme and incubation time will depend on the enzyme's activity and the desired level of hydrolysis.
-
Incubate the mixture. Common incubation conditions are 55°C for 3 hours or overnight at 37°C.[6] Some recombinant enzymes may allow for shorter incubation times (e.g., 5-60 minutes).[9][10]
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate.[6] The supernatant is now ready for solid-phase extraction.
-
2. Solid-Phase Extraction (SPE) Protocol
Reversed-phase SPE using C18 or polymeric (e.g., HLB) sorbents is a common and effective method for extracting this compound from hydrolyzed urine.[11][12]
-
Materials:
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not allow the cartridge to dry out between these steps.[6]
-
Sample Loading: Load the pre-treated urine supernatant from the hydrolysis step onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[6]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with 3 mL of a weak organic solvent mixture (e.g., 5-40% methanol in water) can be used to remove less polar interferences.[6]
-
Drying: Dry the cartridge thoroughly under a vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the this compound from the cartridge with 3 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or dichloromethane).[6][11] Collect the eluate in a clean collection tube.
-
3. Evaporation and Reconstitution
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase used for the LC-MS/MS analysis.
-
Vortex the sample to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes quantitative data from various studies employing solid-phase extraction for the determination of this compound in urine.
| Parameter | Value | Analytical Method | Reference |
| Recovery | 86.3% to 114% | LC-MS/MS | [5] |
| 89.8% to 98.4% | LC-MS/MS | [2] | |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL | LC-MS/MS | [5] |
| 0.5 nmol/L | LC-MS/MS | [3][4] | |
| Calibration Range | 25 - 5000 pg/mL | LC-MS/MS | [5] |
| 1 - 150 ng/mL | LC-MS/MS | [8] | |
| Intra-day Precision (%CV) | 1.29% to 6.78% | LC-MS/MS | [5] |
| < 6.4% | LC-MS/MS | [2] | |
| ≤ 5.2% | LC-MS/MS | [3][4] | |
| Inter-day Precision (%CV) | 1.77% to 8.64% | LC-MS/MS | [5] |
| < 9.0% | LC-MS/MS | [2] | |
| ≤ 3.7% | LC-MS/MS | [3][4] |
Visualizations
Experimental Workflow for this compound Extraction
References
- 1. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Synthesis and Application of Deuterium-Labeled Tetrahydroaldosterone for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydroaldosterone is a primary metabolite of aldosterone (B195564), the main mineralocorticoid hormone in humans. Accurate quantification of this compound in biological matrices like urine and plasma is crucial for understanding the pathophysiology of various endocrine disorders, including primary aldosteronism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response.[1]
This application note provides a detailed protocol for the synthesis of a deuterium-labeled this compound internal standard, specifically 3α,5β-tetrahydroaldosterone-d4, for use in mass spectrometry-based assays. The proposed synthesis starts from commercially available aldosterone-d4 (B1163993) and involves a stereoselective reduction of the A-ring. Additionally, this note outlines the application of the synthesized standard in a typical LC-MS/MS workflow for the quantification of endogenous this compound.
Synthesis of 3α,5β-Tetrahydroaldosterone-d4
The synthesis of 3α,5β-tetrahydroaldosterone-d4 can be achieved by the reduction of the α,β-unsaturated ketone in the A-ring of aldosterone-d4. A common and effective method for this transformation is catalytic hydrogenation.
Proposed Synthetic Scheme
The proposed synthesis involves a one-step reduction of commercially available Aldosterone-d4.
Caption: Synthetic workflow for 3α,5β-Tetrahydroaldosterone-d4.
Experimental Protocol
Materials and Reagents:
-
Aldosterone-d4 (commercially available)
-
Palladium on carbon (Pd/C), 10%
-
Ethanol (B145695), anhydrous
-
Ethyl acetate (B1210297)
-
Hydrogen gas (H₂)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Hydrogenation balloon or Parr hydrogenator
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve 10 mg of Aldosterone-d4 in 10 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 2 mg of 10% Pd/C to the solution.
-
Inerting the System: Seal the flask and purge with an inert gas (argon or nitrogen) for 5 minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the flask, either by inflating a balloon connected to the flask or by using a Parr hydrogenator.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst. Wash the filter pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes, or by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
Characterization: Confirm the identity and purity of the final product, 3α,5β-tetrahydroaldosterone-d4, by mass spectrometry (to confirm the mass and isotopic enrichment) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the structure and stereochemistry).
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and characterization of 3α,5β-tetrahydroaldosterone-d4.
| Parameter | Expected Value | Method of Analysis |
| Synthesis | ||
| Starting Material | Aldosterone-d4 | - |
| Product | 3α,5β-Tetrahydroaldosterone-d4 | - |
| Theoretical Yield | ~10.1 mg | Calculation |
| Actual Yield (after purification) | 7-9 mg | Gravimetric |
| Reaction Yield | 70-90% | Calculation |
| Characterization | ||
| Chemical Purity | >98% | HPLC-UV |
| Isotopic Purity (d4) | >99% | Mass Spectrometry |
| Molecular Weight (Monoisotopic) | 364.25 | Mass Spectrometry |
| Molecular Formula | C₂₁H₂₈D₄O₅ | - |
Application in LC-MS/MS Analysis
The synthesized 3α,5β-tetrahydroaldosterone-d4 can be used as an internal standard for the quantification of endogenous this compound in biological samples.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Protocol for Quantification
1. Sample Preparation:
-
To 100 µL of biological sample (e.g., urine), add a known amount of 3α,5β-tetrahydroaldosterone-d4 internal standard solution.
-
Perform enzymatic hydrolysis if measuring total (conjugated and unconjugated) this compound.
-
Extract the analytes using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the analytes using a reverse-phase C18 column with a gradient elution of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate.
-
Detect the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
3. Data Analysis:
-
Integrate the chromatographic peaks for both the endogenous this compound and the 3α,5β-tetrahydroaldosterone-d4 internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of this compound in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of unlabeled this compound and a fixed concentration of the internal standard.
Conclusion
This application note provides a comprehensive guide for the synthesis and application of a deuterium-labeled this compound internal standard for mass spectrometry. The proposed synthesis is straightforward and utilizes a commercially available starting material. The use of this internal standard in LC-MS/MS assays will enable researchers to achieve highly accurate and precise quantification of this compound in biological matrices, which is critical for advancing our understanding of aldosterone metabolism and its role in human health and disease.
References
Application Notes and Protocols for Tetrahydroaldosterone Analysis in Clinical Research
Introduction
Tetrahydroaldosterone (THA), the major metabolite of aldosterone (B195564), serves as a critical biomarker in clinical research for assessing aldosterone secretion over a 24-hour period.[1][2][3] Accurate quantification of THA, primarily from urine, is pivotal in the diagnosis and management of conditions such as primary aldosteronism.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high specificity and sensitivity, largely replacing older methods like radioimmunoassay (RIA) which can be prone to cross-reactivity.[1][5] Robust and reliable sample preparation is paramount to achieving accurate and precise results in THA analysis. This document provides detailed application notes and protocols for the preparation of samples for THA analysis from various biological matrices, with a focus on methods compatible with LC-MS/MS.
Key Sample Preparation Techniques
The primary goal of sample preparation is to extract THA from complex biological matrices (e.g., urine, plasma), remove interfering substances, and concentrate the analyte prior to instrumental analysis. The most common techniques employed are enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
-
Enzymatic Hydrolysis: In urine, THA is predominantly present as a glucuronide conjugate.[5][6] To measure total THA, enzymatic hydrolysis with β-glucuronidase is a necessary first step to cleave the glucuronide moiety and release the free steroid.[5][7]
-
Solid-Phase Extraction (SPE): SPE is a widely used technique that offers cleaner extracts and higher recovery rates compared to LLE.[8] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[9][10] Reversed-phase C18 cartridges are commonly used for steroid extraction.[8][11]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12] While effective, it can be more time-consuming and may result in emulsions.[13]
-
Supported Liquid Extraction (SLE): SLE is a newer technique that combines the principles of LLE with the procedural ease of SPE. The aqueous sample is absorbed onto an inert solid support, and the analyte is eluted with an immiscible organic solvent, avoiding the formation of emulsions and offering potential for automation.[14][15]
-
Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility and thermal stability of THA.[16][17] This typically involves a two-step methoximation-trimethylsilylation (MO-TMS) process.[17]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine for LC-MS/MS Analysis
This protocol describes the extraction of total THA from human urine, incorporating enzymatic hydrolysis followed by SPE.
Materials and Reagents:
-
Human urine sample
-
β-glucuronidase/arylsulfatase (from Helix pomatia)[7]
-
Phosphate (B84403) buffer (pH adjusted as required for optimal enzyme activity)
-
Internal Standard (IS): Stable isotope-labeled THA (e.g., this compound-d8)
-
Methanol (B129727) (LC-MS grade)[8]
-
Water (LC-MS grade)[8]
-
Ethyl acetate (B1210297) (LC-MS grade)[8]
-
Hexane (B92381) (LC-MS grade)[8]
-
Reversed-phase C18 SPE cartridges[8]
-
SPE vacuum manifold[8]
-
Nitrogen evaporator[8]
Procedure:
-
Sample Pre-treatment and Hydrolysis:
-
To 1 mL of urine, add the internal standard.
-
Add an appropriate volume of phosphate buffer and β-glucuronidase/arylsulfatase.[7]
-
Incubate the mixture (e.g., at 55°C for 2-4 hours or overnight at 37°C) to ensure complete hydrolysis of the glucuronide conjugate.[5][7]
-
Centrifuge the sample to pellet any precipitate.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[8]
-
Loading: Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., ~1 mL/min).[8]
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.[8]
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less hydrophobic interferences.
-
Wash with 1 mL of hexane to remove non-polar interferences like lipids.[8]
-
Dry the cartridge under vacuum for approximately 2-5 minutes.[8]
-
-
Elution: Elute THA and the internal standard with 1 mL of ethyl acetate into a clean collection tube.[8]
-
-
Post-Extraction:
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol details a manual LLE procedure for the extraction of THA from plasma samples.
Materials and Reagents:
-
Human plasma sample
-
Internal Standard (IS): Stable isotope-labeled THA
-
Diethyl ether or Ethyl acetate[18]
-
Dry ice/ethanol bath (optional, for phase separation)[18]
-
Speedvac or nitrogen evaporator[18]
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 5 parts of diethyl ether or ethyl acetate to the plasma sample (e.g., 2.5 mL).[18]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.[18]
-
Allow the phases to separate by standing for 5 minutes or by centrifugation.[18]
-
Option 1 (Direct transfer): Carefully aspirate the upper organic layer and transfer it to a clean tube.
-
Option 2 (Freezing): Freeze the aqueous (lower) layer in a dry ice/ethanol bath and pour off the organic solvent into a clean tube.[18]
-
Repeat the extraction step with a fresh portion of organic solvent for improved recovery, combining the organic extracts.[18]
-
-
Post-Extraction:
-
Evaporate the pooled organic extracts to dryness using a Speedvac or under a gentle stream of nitrogen.[18]
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Derivatization of this compound for GC-MS Analysis
This protocol describes the chemical derivatization of THA to prepare a volatile and thermally stable compound suitable for GC-MS analysis.[17]
Materials and Reagents:
-
Dried sample extract containing THA
-
Methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL)[17]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[17]
Procedure:
-
Methoximation:
-
Trimethylsilylation (TMS):
Quantitative Data Summary
The performance of sample preparation and analysis methods is critical. The following tables summarize key quantitative data from various studies on THA analysis.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Parameter | Value | Biological Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L | Urine | [5][6] |
| 25 pg/mL | Urine | [4] | |
| Recovery | 89.8 - 98.4% | Urine | [1][19] |
| 86.3 - 114% | Urine | [4] | |
| Precision (CV%) | Within-batch: ≤5.2% | Urine | [5][6] |
| Between-batch: ≤3.7% | Urine | [5][6] | |
| Intra-day: 1.29 - 6.78% | Urine | [4] | |
| Inter-day: 1.77 - 8.64% | Urine | [4] | |
| Stability | Stable for at least 48h at 10°C | Urine | [5][6] |
| Stable for at least 18 months at -80°C | Urine | [5][6] |
Table 2: Comparison of Analytical Methods for Aldosterone and its Metabolites
| Performance Metric | LC-MS/MS for this compound | Radioimmunoassay (RIA) for Aldosterone/Metabolites | Key Advantages of LC-MS/MS | Reference |
| Specificity | High; distinguishes between structurally similar steroids | Can be prone to cross-reactivity | Superior specificity reduces the risk of falsely elevated results | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L | Generally higher than LC-MS/MS | Higher sensitivity for detecting lower analyte concentrations | [1] |
| Precision (CV%) | Within-batch: ≤5.2%, Between-batch: ≤3.7% | Intra-assay: 3.8%, Inter-assay: 11.3% | Generally offers higher precision and reproducibility | [1] |
| Recovery | 89.8 - 98.4% | 84.9 - 119.4% | High and consistent recovery ensures accurate quantification | [1] |
| Bias Compared to RIA | - | RIA results for aldosterone can be 11-59% higher | Provides more accurate and reliable measurements | [1] |
Visualizations
Caption: Workflow for SPE of this compound from Urine.
Caption: Workflow for LLE of this compound from Plasma.
Caption: Derivatization Workflow for GC-MS Analysis of THA.
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. arborassays.com [arborassays.com]
- 12. longdom.org [longdom.org]
- 13. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. benchchem.com [benchchem.com]
- 18. arborassays.com [arborassays.com]
- 19. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 24-Hour Urine Collection for Tetrahydroaldosterone Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the assessment of Tetrahydroaldosterone (THA), the major metabolite of aldosterone (B195564), using a 24-hour urine collection. Accurate measurement of 24-hour urinary THA is a reliable method for assessing daily aldosterone production and is a key diagnostic tool for conditions such as primary aldosteronism.
Introduction and Clinical Significance
Aldosterone is a mineralocorticoid hormone crucial for regulating blood pressure and electrolyte balance. Its secretion is pulsatile and exhibits diurnal variation, making single time-point plasma measurements potentially misleading. The 24-hour urinary excretion of 3α,5β-tetrahydroaldosterone (THA), which accounts for up to 45% of aldosterone secretion, provides an integrated measure of daily aldosterone production. This makes it a robust indicator for conditions of aldosterone excess, such as primary aldosteronism (PA), a common cause of secondary hypertension.[1] Studies have shown that 24-hour urinary THA measurement can differentiate primary aldosteronism from essential hypertension with high sensitivity and specificity.[1]
Data Presentation: Quantitative Urinary this compound Levels
The following tables summarize typical 24-hour urinary THA and aldosterone levels in various populations. These values can serve as a reference for interpreting experimental and clinical data.
Table 1: 24-Hour Urinary this compound and Aldosterone Reference Ranges
| Analyte | Population | 24-Hour Urine Excretion | Unit |
| This compound | Healthy Normotensive Adults | 9 - 139 | nmol/day |
| Aldosterone | Healthy Normotensive Adults (Normal Sodium Diet) | 2 - 38 | nmol/day |
| Aldosterone | Healthy Normotensive Adults (Normal Sodium Diet) | 6 - 25 | µ g/day |
| Aldosterone | Healthy Normotensive Adults (Low Sodium Diet) | 17 - 44 | µ g/day |
| Aldosterone | Healthy Normotensive Adults (High Sodium Diet) | 0 - 6 | µ g/day |
Note: Reference ranges can vary between laboratories and analytical methods. The provided ranges are for general guidance.[2][3][4]
Table 2: Comparative 24-Hour Urinary Aldosterone Metabolite Levels in Different Clinical Groups
| Clinical Group | N | This compound (µ g/24h , median) | Aldosterone-18-glucuronide (µ g/24h , median) | Free Aldosterone (µ g/24h , median) |
| Normotensive Controls | 111 | - | - | - |
| Essential Hypertension | 1453 | - | - | - |
| Primary Aldosteronism | 412 | 111.3 (adenoma), 104.2 (hyperplasia) | 19.3 (adenoma), 17.5 (hyperplasia) | - |
Data adapted from a comparative study on screening methods for primary aldosteronism.[5]
Experimental Protocols
24-Hour Urine Collection Protocol
A meticulously performed 24-hour urine collection is critical for accurate THA assessment.
Patient Preparation:
-
Diet: Patients should maintain their usual diet and fluid intake unless otherwise instructed. A diet with a consistent sodium intake (e.g., 135 mmol or 3g per day) for at least two weeks prior to collection is recommended for standardized results.[6] Avoid excessive salt intake or restriction.[7] High- or low-potassium diets should also be avoided.[8]
-
Medications: Several medications can interfere with aldosterone and THA levels. If clinically permissible, interfering medications should be discontinued (B1498344) for an appropriate period before collection.[7] This includes diuretics, antihypertensives, NSAIDs, and oral contraceptives.[6][7][8] Always consult with a physician before discontinuing any medication.
-
Other Factors: Avoid strenuous exercise, excessive stress, and consumption of large amounts of black licorice, coffee, tea, or cola during the collection period.[9][8]
Collection Procedure:
-
Start Time: At the beginning of the 24-hour period (e.g., 8:00 AM), the patient should completely empty their bladder into the toilet and discard this urine. Record the exact date and time.
-
Collection: For the next 24 hours, all urine must be collected in the provided container(s). A preservative, such as boric acid or acetic acid, is often required and may already be in the collection container.[3][10] If not, it should be added at the start of the collection as per the laboratory's instructions. The container should be kept refrigerated or in a cool place throughout the collection period.
-
End Time: Exactly 24 hours after the start time (e.g., 8:00 AM the next day), the patient should empty their bladder one last time and add this urine to the collection container. Record the exact date and time of this final collection.
-
Labeling and Transport: Ensure the container is securely closed and labeled with the patient's full name, date of birth, and the start and end dates and times of the collection. The total volume of the collected urine should be measured and recorded. The sample should be transported to the laboratory as soon as possible, maintaining a cool temperature.
Laboratory Analysis: Measurement of this compound
The measurement of THA in a 24-hour urine sample typically involves enzymatic hydrolysis of the glucuronide conjugate, followed by extraction and quantification using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Radioimmunoassay (RIA).
3.2.1. Sample Preparation (General Steps)
-
Aliquoting: After recording the total volume of the 24-hour urine collection, a well-mixed aliquot is taken for analysis.
-
Enzymatic Hydrolysis: Since THA is primarily excreted as a glucuronide conjugate, enzymatic hydrolysis is necessary to liberate the free steroid. This is typically achieved by incubating the urine aliquot with β-glucuronidase/arylsulfatase (e.g., from Helix pomatia).[11]
-
Extraction: The hydrolyzed sample is then subjected to an extraction procedure to isolate and purify the steroids. Solid-phase extraction (SPE) is a common and efficient method for this purpose.[12]
3.2.2. Detailed Protocol: Quantification by LC-MS/MS
LC-MS/MS is a highly specific and sensitive method for the quantification of THA.
-
Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled THA) is added to the urine aliquot before processing to correct for analytical variations.
-
Hydrolysis: The sample is buffered to an appropriate pH and incubated with β-glucuronidase/arylsulfatase.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto an SPE cartridge. The cartridge is then washed to remove interfering substances, and the steroids are eluted with an appropriate organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase used for the LC-MS/MS analysis.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Chromatographic separation is typically achieved on a reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify THA and its internal standard.
3.2.3. Detailed Protocol: Quantification by Radioimmunoassay (RIA)
RIA is a traditional and sensitive method for steroid hormone measurement.
-
Extraction: Following hydrolysis, the liberated THA is extracted from the urine using an organic solvent (e.g., dichloromethane).
-
Purification (if necessary): Depending on the specificity of the antibody, a chromatographic purification step may be required to separate THA from other cross-reacting steroids.
-
Immunoassay: The extracted and purified sample is incubated with a specific anti-THA antibody and a known amount of radiolabeled THA (e.g., ³H-THA). The unlabeled THA in the sample competes with the radiolabeled THA for binding to the antibody.
-
Separation and Counting: The antibody-bound THA is separated from the free THA. The radioactivity of the antibody-bound fraction is then measured using a scintillation counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled THA. The concentration of THA in the sample is determined by comparing its radioactivity to the standard curve.
Mandatory Visualizations
Experimental Workflow
References
- 1. Figure 1. [Aldosterone Biosynthesis. Aldosterone is derived...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Non-chromatographic radioimmunoassay procedure for urinary aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wardelab.com [wardelab.com]
- 4. annualmeeting.acponline.org [annualmeeting.acponline.org]
- 5. researchgate.net [researchgate.net]
- 6. labcorp.com [labcorp.com]
- 7. The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 9. HIE Multimedia - 24-hour urinary aldosterone excretion test [ssl.adam.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch zur Derivatisierung von Tetrahydroaldosteron für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Tetrahydroaldosteron (THA) ist der primäre Metabolit von Aldosteron, einem essentiellen Mineralokortikoid, das eine entscheidende Rolle bei der Regulierung des Blutdrucks und des Elektrolythaushalts spielt. Die genaue Quantifizierung von THA in biologischen Matrices wie Urin ist für die klinische Diagnostik, insbesondere bei der Untersuchung des primären Aldosteronismus, sowie für die endokrinologische Forschung und die Arzneimittelentwicklung von großer Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik für die empfindliche und spezifische Quantifizierung von Steroiden. Aufgrund der geringen Flüchtigkeit und thermischen Labilität von THA ist eine direkte GC-MS-Analyse jedoch nicht durchführbar. Eine chemische Derivatisierung ist ein notwendiger Schritt, um THA in eine flüchtigere und thermisch stabilere Verbindung umzuwandeln, die für die GC-MS-Analyse geeignet ist.[1]
Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von Tetrahydroaldosteron mittels einer zweistufigen Methoximierung-Trimethylsilylierung (MO-TMS), eine etablierte und robuste Methode zur Analyse von Steroiden.
Prinzip der Methode
Die analytische Methode umfasst die folgenden Schlüsselschritte:
-
Probenvorbereitung: Extraktion von Tetrahydroaldosteron aus der biologischen Matrix (z. B. Urin). Konjugierte Steroide werden typischerweise durch enzymatische Hydrolyse (z. B. mit β-Glucuronidase/Arylsulfatase) gespalten.[1]
-
Derivatisierung: Ein zweistufiger Prozess wird angewendet:
-
Methoximierung: Die Ketogruppen von THA werden mit Methoxyaminhydrochlorid in Methoxime umgewandelt. Dieser Schritt schützt die Ketonfunktionalitäten und verhindert die Bildung mehrerer Derivate im nachfolgenden Silylierungsschritt.
-
Trimethylsilylierung (TMS): Die Hydroxylgruppen werden mit einem Silylierungsmittel, wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), in Trimethylsilylether umgewandelt.[2][3][4]
-
-
GC-MS-Analyse: Die derivatisierten Proben werden in das GC-MS-System injiziert. Die MO-TMS-Derivate von THA werden auf einer Gaschromatographie-Säule getrennt und durch ein Massenspektrometer detektiert, typischerweise im Selected Ion Monitoring (SIM)-Modus für eine verbesserte Empfindlichkeit und Spezifität.
Quantitative Leistungsdaten
Die folgende Tabelle fasst die erwarteten Leistungsmerkmale für eine validierte GC-MS-Methode zur Analyse von Steroidmetaboliten zusammen. Es ist zu beachten, dass diese Daten aus Studien zu umfassenderen Steroidprofilen stammen, da spezifische, vollständige Validierungsdatensätze für die alleinige GC-MS-Analyse von Tetrahydroaldosteron in der geprüften Literatur nicht verfügbar waren. Die hier dargestellten Werte dienen als repräsentative Beispiele für die Leistungsfähigkeit der Methode.[2][3][5]
| Leistungsparameter | Erwarteter Wert | Anmerkungen |
| Linearitätsbereich | 1 - 1000 ng/mL | Typischer Bereich für Steroidhormone in biologischen Proben. |
| Korrelationskoeffizient (R²) | > 0,99 | Zeigt eine ausgezeichnete Linearität der Kalibrierungskurve an.[5] |
| Nachweisgrenze (LOD) | 0,1 - 5 ng/mL | Abhängig von der Matrix und der Geräteempfindlichkeit. |
| Bestimmungsgrenze (LOQ) | 0,5 - 15 ng/mL | Die niedrigste Konzentration, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann.[6] |
| Präzision (VK%) | Intra-Assay: < 15%Inter-Assay: < 15% | Der Variationskoeffizient (VK) sollte innerhalb akzeptabler Grenzen für bioanalytische Methoden liegen.[2][3] |
| Richtigkeit (Bias %) | ± 15% | Die Abweichung vom wahren Wert sollte minimal sein.[2][3][6] |
| Wiederfindung (%) | 85 - 115% | Zeigt die Effizienz des Extraktionsverfahrens an. |
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
Tetrahydroaldosteron-Standard
-
Interner Standard (z. B. deuteriertes THA oder ein strukturell ähnliches Steroid)
-
Methoxyaminhydrochlorid
-
Pyridin (wasserfrei)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Lösungsmittel in GC-Qualität (z. B. Ethylacetat, n-Hexan)
-
Festphasenextraktions (SPE)-Kartuschen (z. B. C18)
-
Zentrifugengläser
-
Reaktionsgefäße (z. B. 1,5-mL-Glas-Vials mit Kappe)
-
Heizblock oder Wasserbad
-
Stickstoff-Evaporator
-
Vortex-Mischer
-
Zentrifuge
Probenvorbereitung (Beispiel für Urin)
-
Hydrolyse: Zu 1 mL Urin wird ein interner Standard gegeben. Anschließend erfolgt die enzymatische Hydrolyse mit β-Glucuronidase/Arylsulfatase, um die konjugierten Steroide zu spalten.[1]
-
Festphasenextraktion (SPE):
-
Konditionieren Sie eine C18-SPE-Kartusche mit 3 mL Methanol, gefolgt von 3 mL deionisiertem Wasser.
-
Laden Sie die hydrolysierte Urinprobe auf die konditionierte Kartusche.
-
Waschen Sie die Kartusche mit 3 mL deionisiertem Wasser, gefolgt von 3 mL einer Wasser/Methanol-Mischung (z. B. 90:10, v/v), um polare Störsubstanzen zu entfernen.
-
Eluieren Sie die Analyten mit 3 mL Ethylacetat.
-
-
Trocknung: Verdampfen Sie das Eluat unter einem sanften Stickstoffstrom bei 40-50 °C zur Trockne ein.
Derivatisierungsprotokoll
-
Methoximierung:
-
Bereiten Sie eine frische Lösung von Methoxyaminhydrochlorid in Pyridin vor (z. B. 20 mg/mL).
-
Geben Sie 50 µL der Methoxyaminhydrochlorid-Lösung zum getrockneten Probenextrakt.
-
Verschließen Sie das Gefäß fest und vortexen Sie es für 1 Minute.
-
Inkubieren Sie die Mischung 60 Minuten lang bei 60 °C.
-
Kühlen Sie das Gefäß auf Raumtemperatur ab.
-
-
Trimethylsilylierung:
-
Geben Sie 100 µL MSTFA in das Gefäß.
-
Verschließen Sie das Gefäß fest und vortexen Sie es für 1 Minute.
-
Inkubieren Sie die Mischung 30 Minuten lang bei 60 °C.
-
Kühlen Sie das Gefäß vor der GC-MS-Analyse auf Raumtemperatur ab.
-
GC-MS-Analyseparameter (Beispiel)
-
Gaschromatograph: Agilent 7890A oder äquivalent
-
Massenspektrometer: Agilent 5975C oder äquivalent
-
Säule: HP-5MS (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent
-
Trägergas: Helium mit einer konstanten Flussrate von 1,2 mL/min
-
Injektor-Temperatur: 280 °C
-
Injektionsmodus: Splitless
-
Ofenprogramm:
-
Anfangstemperatur 180 °C, 1 Minute halten
-
Rampe auf 250 °C mit 20 °C/min
-
Rampe auf 300 °C mit 10 °C/min, 5 Minuten halten
-
-
MS-Transferlinie: 280 °C
-
Ionenquelle-Temperatur: 230 °C
-
Quadrupol-Temperatur: 150 °C
-
Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV
-
Datenerfassung:
-
Full Scan: m/z 50-700 (zur Identifizierung und Spektrenaufnahme)
-
Selected Ion Monitoring (SIM): Überwachung der charakteristischen Ionen für das THA-MO-TMS-Derivat zur Quantifizierung. Basierend auf der Literatur sind die charakteristischen Ionen für THA-MO-TMS m/z 638 (Molekülion, M⁺) und m/z 607 (M⁺-31, Verlust einer Methoxygruppe).
-
Visualisierungen
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Troubleshooting & Optimization
Technical Support Center: Tetrahydroaldosterone Immunoassays
This guide is intended for researchers, scientists, and drug development professionals using Tetrahydroaldosterone (THA) immunoassays. It provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols for assay validation.
Frequently Asked Questions (FAQs)
Q1: My this compound (THA) immunoassay is showing unexpectedly high results. Could cross-reactivity be the cause?
A1: Yes, unexpectedly high results are a common indicator of cross-reactivity. This occurs when the assay's antibody, which is intended to bind specifically to THA, also binds to other structurally similar molecules present in the sample.[1][2] Steroid immunoassays are particularly susceptible to this issue due to the conserved chemical structures among different hormones and their metabolites.[1][2] Precursors or metabolites of the target analyte, or structurally related drugs, are common cross-reactants.[1]
Q2: Which specific compounds are known to cross-react in steroid immunoassays?
A2: The degree of cross-reactivity is specific to the antibody used in each particular assay kit. Generally, molecules with high structural similarity to this compound are the most likely to interfere. This includes other aldosterone (B195564) metabolites, precursors like aldosterone, and structurally similar steroids such as cortisol, corticosterone, and progesterone.[1] For example, in some aldosterone immunoassays, 3α,5β-tetrahydroaldosterone has shown significant cross-reactivity.[2] It is crucial to consult the package insert for your specific kit, which should provide a table of known cross-reactants and their percentage of reactivity.
Q3: What is the difference between an assay for Aldosterone and one for this compound?
A3: An aldosterone assay is designed to specifically measure the parent hormone, aldosterone. However, due to structural similarities, major metabolites like this compound can sometimes cross-react and interfere with the measurement, leading to artificially inflated aldosterone readings.[3] Conversely, a this compound assay is developed to specifically quantify this major metabolite, which can be a valuable biomarker for total aldosterone production. While less common, these assays are also subject to cross-reactivity from the parent hormone (aldosterone) and other related steroid molecules.
Q4: How can I confirm if cross-reactivity is affecting my results?
A4: The most definitive way to confirm cross-reactivity is to perform a spike-and-recovery experiment using the suspected interfering compound. You would add a known amount of the potential cross-reactant to your sample matrix and measure the response in your THA assay. A significant signal in the absence of THA or an unexpectedly high recovery of THA indicates cross-reactivity. A more rigorous approach is to perform a full cross-reactivity assessment as detailed in the protocols section below. For definitive quantification without cross-reactivity, a mass spectrometry-based method (LC-MS/MS) is the gold standard.[4][5]
Q5: My results are inconsistent between experiments. What should I check first?
A5: Inconsistent results can stem from various sources. Before suspecting complex issues like cross-reactivity, it is essential to review basic laboratory practices. Check for expired reagents, ensure proper storage conditions for all kit components, and verify that all reagents were brought to room temperature before use. Pipetting accuracy and consistent washing steps are critical for precision. Also, confirm that there have been no subtle changes to the protocol or equipment between runs.
Troubleshooting Guide
This section addresses common problems encountered during this compound immunoassays.
Problem 1: High Background or Signal in Negative Controls
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time for each wash. Ensure all wells are completely aspirated after each wash. |
| Contaminated Reagents | Use fresh, sterile pipette tips for each reagent. Aliquot reagents upon first use to prevent contamination of stock solutions. |
| Non-specific Binding | Ensure the blocking buffer is prepared correctly and that the blocking step is performed for the full duration recommended in the protocol. |
| Cross-Reactivity of Detection Antibody | Run a control with only the secondary (detection) antibody to see if it binds non-specifically to the plate or other reagents. |
Problem 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components. Confirm that all reagents have been stored at the recommended temperatures. |
| Incorrect Reagent Preparation | Double-check all dilution calculations, especially for the standard curve and conjugated reagents. |
| Inadequate Incubation Times/Temperatures | Ensure that all incubation steps are performed for the specified duration and at the correct temperature. Avoid stacking plates in the incubator. |
| Missing a Key Reagent | Review the protocol step-by-step to ensure all required reagents (e.g., primary antibody, conjugate, substrate) were added in the correct order. |
Problem 3: Poor Precision (High Coefficient of Variation - %CV)
| Potential Cause | Recommended Solution | | Inconsistent Pipetting Technique | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Change pipette tips for each standard, control, and sample. | | Inadequate Plate Washing | Use an automated plate washer if available for maximum consistency. If washing manually, ensure the same technique and force are used for all wells. | | Temperature Gradients Across the Plate | Allow the plate to equilibrate to room temperature before adding reagents. Avoid placing the plate on a cold or hot surface. Ensure the incubator provides uniform heating. | | Edge Effects | Avoid using the outermost wells of the plate if edge effects are suspected. Alternatively, fill the outer wells with buffer or a blank sample. |
Data Presentation: Cross-Reactivity in Steroid Immunoassays
While data for immunoassays targeting this compound is limited in the public domain, the following tables provide examples of cross-reactivity observed in commercially available Aldosterone immunoassays. This illustrates how structurally related metabolites, including this compound, can interfere. Researchers should always refer to the product insert for their specific this compound assay kit for the most relevant data.
Table 1: Example Cross-Reactivity Profile for an Aldosterone ELISA Kit
| Compound | % Cross-Reactivity |
| Aldosterone | 100% |
| 3β, 5α this compound | 17.2% |
| 3β, 5β this compound | 0.12% |
| Corticosterone | < 0.1% |
| Cortisol | < 0.1% |
| Progesterone | < 0.1% |
| Testosterone | < 0.1% |
| (Data adapted from a sample product manual for illustrative purposes)[6] |
Table 2: Example Cross-Reactivity Profile from a Second Aldosterone Immunoassay
| Compound | % Cross-Reactivity |
| Aldosterone | 100% |
| 3β,5β-Tetrahydroaldosterone | 41% |
| 3α,5β-Tetrahydroaldosterone | 0.55% |
| Corticosterone | 0.11% |
| Progesterone | 0.04% |
| 11-Deoxycorticosterone | 0.02% |
| Cortisol | < 0.01% |
| (Data adapted from a sample product manual for illustrative purposes) |
Experimental Protocols & Visualizations
Protocol: Determining Percent Cross-Reactivity
This protocol describes how to assess the interference of a specific compound in a competitive immunoassay for this compound (THA).
Objective: To quantify the cross-reactivity of a suspected interfering steroid (e.g., Aldosterone, Cortisol) in the THA immunoassay.
Principle: The concentration of the interfering compound required to displace 50% of the labeled THA from the antibody (the IC50) is determined and compared to the IC50 of THA itself.
Materials:
-
This compound (THA) Immunoassay Kit
-
Purified this compound standard
-
Purified suspected interfering compound(s)
-
Assay buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Prepare a Standard Curve for this compound:
-
Perform serial dilutions of the THA standard in assay buffer according to the kit's instructions to create a standard curve (e.g., from 1000 pg/mL to 15 pg/mL).
-
Run the standard curve in the immunoassay as per the kit protocol.
-
-
Prepare a Dose-Response Curve for the Suspected Cross-Reactant:
-
Prepare serial dilutions of the suspected interfering compound in assay buffer. The concentration range should be broad, often significantly higher than the THA standard curve (e.g., from 100,000 pg/mL to 100 pg/mL).
-
Run these dilutions in the immunoassay in the same manner as the THA standards.
-
-
Data Analysis:
-
For both curves, plot the percentage of binding (%B/B0) against the logarithm of the concentration.
-
Use a four-parameter logistic (4PL) curve fit to determine the IC50 for both THA and the interfering compound. The IC50 is the concentration that results in 50% inhibition of binding.
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC50 of THA / IC50 of Interfering Compound) x 100
-
Diagrams
The following diagrams illustrate key workflows for troubleshooting and experimental design.
References
- 1. Murine monoclonal antibody against aldosterone: production, characterization and use for enzymoimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The production of monoclonal antibodies against aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of unconjugated 3 alpha,5 beta-tetrahydroaldosterone and 5 beta-dihydroaldosterone measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics [frontiersin.org]
- 5. Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioimmunoassays of this compound (TH-aldo) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Tetrahydroaldosterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Tetrahydroaldosterone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which for biological samples like urine or plasma, includes salts, lipids, proteins, and other endogenous metabolites.[1] Matrix effects are the alteration of the ionization efficiency of this compound caused by these co-eluting components.[2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative results.[2][3] Given that this compound may be present at low concentrations, even minor matrix effects can lead to unreliable and erroneous data.[4]
Q2: What are the common causes of matrix effects in this compound analysis?
A2: The primary cause of matrix effects is the competition for ionization between this compound and co-eluting matrix components in the mass spectrometer's ion source.[2] In biological matrices, common culprits include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression, particularly in electrospray ionization (ESI).[4]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[4]
-
Endogenous Metabolites: Urine and plasma contain a complex mixture of small molecules that can co-elute with this compound and affect its ionization.[4][5]
-
Proteins and Peptides: While larger proteins are often removed during sample preparation, residual peptides can still co-elute and cause interference.[4]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected. Dips or peaks in the otherwise stable baseline signal indicate regions of ion suppression or enhancement at specific retention times.[2][6]
-
Post-Extraction Spike Method: This is a quantitative approach and is the most widely used. It involves comparing the peak area of this compound in a pure solvent (Set A) with the peak area of a blank matrix extract that has been spiked with this compound at the same concentration after extraction (Set B).[7]
Q4: How is the matrix effect quantified?
A4: The matrix effect is typically calculated as a percentage using the following formula:
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement. For example, a study on the LC-MS/MS analysis of this compound in human urine reported matrix effects ranging from 85.1% to 115%, indicating both suppression and enhancement were observed.[8]
Q5: What are the most effective strategies to minimize matrix effects?
A5: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[1] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[3]
-
Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the gradient, flow rate, or trying a column with a different chemistry.[9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS, such as a deuterated form of this compound, will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
-
Dilution: If the concentration of this compound is sufficiently high, simply diluting the sample can reduce the concentration of interfering matrix components and minimize their impact.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low and inconsistent signal intensity for this compound | Significant ion suppression from co-eluting matrix components. | 1. Improve Sample Cleanup: Switch to a more rigorous sample preparation method (e.g., from PPT to SPE or LLE).[3] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the suppression zone. Consider a column with a different stationary phase.[9] 3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal variability.[1] |
| Poor peak shape (e.g., tailing, splitting) | Co-eluting interferences affecting the chromatography. | 1. Check for Column Contamination: Flush the column with a strong solvent. 2. Modify Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase. 3. Evaluate a Different Column: Test a column with a different chemistry (e.g., C18, Phenyl-Hexyl). |
| High variability between replicate injections of the same sample | Inconsistent matrix effects between injections. | 1. Ensure System Stability: Inject a pure standard solution to confirm the LC-MS/MS system is performing consistently. 2. Review Sample Preparation Consistency: Ensure the sample preparation protocol is being followed precisely for every sample. Automation can help improve reproducibility.[10] |
| Results are not reproducible across different batches of matrix (e.g., different lots of plasma or urine) | Lot-to-lot variability in the matrix composition leading to different degrees of matrix effects. | 1. Evaluate Matrix from Multiple Sources: During method development, test matrix from at least six different sources to assess the variability of matrix effects. 2. Employ a Robust Internal Standard: A SIL-IS is crucial to compensate for this type of variability.[1] |
Quantitative Data Summary
The following table summarizes quantitative data on matrix effects for steroid analysis from a representative study.
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| This compound | Human Urine | Solid-Phase Extraction | 85.1 - 115 | [8] |
| Aldosterone | Human Urine | Solid-Phase Extraction | 85.1 - 115 | [8] |
| 18-hydroxycorticosterone (B144385) | Human Urine | Solid-Phase Extraction | 85.1 - 115 | [8] |
| Various Steroid Hormones | Surface Water | Solid-Phase Extraction | Total signal suppression to +27% enhancement | [11] |
Experimental Protocols
Protocol for Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol is used to quantitatively assess the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., urine, plasma) using your established sample preparation method. Spike this compound and the SIL-IS into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound and the SIL-IS into the blank matrix sample before the extraction process. This set is used to determine recovery.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
-
Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) x 100
-
Protocol for Post-Column Infusion
This protocol helps to identify the retention time regions where ion suppression or enhancement occurs.
-
System Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10-20 µL/min).
-
Connect the output of the LC column and the output of the syringe pump to a T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Infusion and Injection:
-
Begin infusing the this compound solution into the mass spectrometer to establish a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC column and start the chromatographic run using your analytical gradient.
-
-
Data Analysis:
-
Monitor the signal of the infused this compound. Any significant and consistent drop in the baseline indicates a region of ion suppression. An increase in the baseline indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.
-
Visualizations
Caption: Causes and effects of matrix interference in LC-MS/MS.
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. opentrons.com [opentrons.com]
- 11. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
Technical Support Center: Optimizing Tetrahydroaldosterone Detection
Welcome to the technical support center for the sensitive detection of Tetrahydroaldosterone (THA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. Here you will find answers to frequently asked questions and detailed troubleshooting guides for common detection methodologies.
Frequently Asked Questions (FAQs)
Q1: Which is the most sensitive method for this compound detection?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of this compound.[1][2][3] It offers high specificity, which reduces the risk of falsely elevated results that can occur with other methods like immunoassays due to cross-reactivity.[1]
Q2: Why am I seeing low signal or poor sensitivity in my LC-MS/MS analysis?
A2: Low sensitivity in LC-MS/MS can stem from several factors, including inefficient sample clean-up leading to ion suppression, suboptimal chromatographic separation, or incorrect mass spectrometer settings.[4] Proper sample preparation, such as solid-phase extraction (SPE), is crucial to remove interfering substances from the sample matrix.[4][5][6]
Q3: Can I measure this compound directly with GC-MS?
A3: Direct GC-MS analysis of this compound is not feasible due to its low volatility and thermal instability.[7] A necessary step is chemical derivatization to convert THA into a more volatile and thermally stable compound suitable for GC-MS analysis.[7][8]
Q4: My immunoassay (ELISA/RIA) results seem inaccurate. What could be the cause?
A4: Inaccurate immunoassay results can be caused by cross-reactivity with other structurally similar steroids.[1] For instance, some antibodies used in aldosterone (B195564) ELISA kits show cross-reactivity with this compound isomers.[9][10] It is essential to check the specificity of the antibody used in your kit. Immunoassays may also lack the sensitivity required for detecting very low concentrations.[11]
Q5: What is the importance of measuring the glucuronidated form of this compound?
A5: this compound-3-glucuronide is the major metabolite of aldosterone, and its measurement in urine provides a reliable assessment of aldosterone secretion over a 24-hour period.[1][12] To measure total this compound, an enzymatic hydrolysis step using β-glucuronidase is required to cleave the glucuronide moiety before extraction and analysis.[13]
Troubleshooting Guides
Low Sensitivity in LC-MS/MS Analysis
If you are experiencing low signal intensity for this compound in your LC-MS/MS experiments, consider the following troubleshooting steps:
-
Sample Preparation: Inadequate sample clean-up is a primary cause of poor sensitivity due to matrix effects and ion suppression.[4][14]
-
Chromatography: Poor chromatographic peak shape and resolution can lead to lower sensitivity.
-
Action: Optimize the mobile phase composition and gradient. Ensure the analytical column is not degraded and is appropriate for steroid analysis.[4]
-
-
Mass Spectrometry: Incorrect MS parameters will directly impact sensitivity.
-
Action: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Ensure the correct precursor and product ions are selected for multiple reaction monitoring (MRM) and that collision energies are optimized.
-
Poor Peak Shape and Reproducibility in GC-MS
For issues with peak tailing, fronting, or inconsistent retention times in GC-MS analysis of this compound derivatives, follow this guide:
-
Derivatization: Incomplete or inconsistent derivatization will lead to poor results.
-
Action: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature for the methoximation-trimethylsilylation (MO-TMS) derivatization process.[7]
-
-
Injection Port: An active or contaminated injection port liner can cause peak tailing.
-
Action: Replace the liner and septum regularly. Use an inert liner to minimize analyte degradation.[16]
-
-
GC Column: Column bleed or degradation can affect peak shape and sensitivity.
-
Carrier Gas Flow: Incorrect flow rates can impact ionization efficiency in the MS source.
-
Action: Optimize the carrier gas flow rate. For helium, a flow rate of 1 to 1.5 mL/min is typically optimal for a standard source.[18]
-
High Background or Non-Specific Signal in Immunoassays
If your ELISA or RIA results show high background or you suspect non-specific binding, consider these points:
-
Cross-Reactivity: The primary antibody may be binding to other steroids present in the sample.
-
Action: Review the cross-reactivity data provided in the kit's manual.[10] If significant cross-reactivity is suspected, consider a more specific method like LC-MS/MS.
-
-
Washing Steps: Inadequate washing can leave unbound enzyme conjugate, leading to high background.
-
Action: Ensure all washing steps are performed thoroughly according to the protocol. Increase the number of washes if necessary.
-
-
Blocking: Incomplete blocking of the microtiter wells can cause non-specific binding of antibodies.
-
Action: Ensure the blocking buffer is fresh and that the incubation time is sufficient.
-
Quantitative Data Summary
The following table summarizes key performance metrics for different this compound detection methods to aid in selecting the most appropriate technique for your research needs.
| Performance Metric | LC-MS/MS | GC-MS | Immunoassay (ELISA/RIA) |
| Lower Limit of Quantification (LLOQ) | As low as 25 pg/mL[2] | Method-dependent, requires derivatization | ~30 pg/mL (ELISA)[10] |
| Specificity | High; distinguishes between structurally similar steroids[1] | High, dependent on chromatography and mass resolution | Can be prone to cross-reactivity[1] |
| Precision (CV%) | Within-batch: ≤5.2%, Between-batch: ≤3.7%[1] | Good, but can be affected by derivatization consistency | Intra-assay: 3.8%, Inter-assay: 11.3% (for a validated RIA)[1] |
| Recovery | 89.8 - 98.4%[15] | Dependent on extraction and derivatization efficiency | 84.9 - 119.4% (for a validated RIA)[1] |
Experimental Protocols
Key Experiment: LC-MS/MS Quantification of Urinary this compound
This protocol provides a general workflow for the analysis of total this compound in human urine.
-
Sample Preparation:
-
Chromatographic Separation:
-
Utilize a liquid chromatography system (e.g., Agilent 1290 Infinity LC) with a suitable column (e.g., Waters Acquity® HSS PFP 1.8 µm).[13]
-
Employ a gradient elution with mobile phases such as 5 mM ammonium (B1175870) formate (B1220265) (Phase A) and methanol (B129727) (Phase B).[13]
-
-
Mass Spectrometric Detection:
Key Experiment: GC-MS Quantification of this compound
This protocol outlines the necessary steps for preparing and analyzing this compound by GC-MS.
-
Sample Preparation and Extraction:
-
Extract this compound from the biological matrix (e.g., urine, plasma) using solid-phase extraction (SPE) with C18 cartridges.[7]
-
Elute the analyte with an organic solvent like ethyl acetate (B1210297) and evaporate to dryness under a stream of nitrogen.[7]
-
-
Derivatization:
-
Perform a two-step methoximation-trimethylsilylation (MO-TMS) procedure.[7]
-
Methoximation: React the dried extract with methoxyamine hydrochloride to protect the ketone groups.[7]
-
Trimethylsilylation: React the product with a silylating agent (e.g., MSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) ethers.[7]
-
-
GC-MS Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Frontiers | Advances in the biochemical diagnostics of primary aldosteronism: from immunoassays to steroidomics and proteomics [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Overcoming Interference in Urinary Steroid Profiling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and resolving common interferences encountered during urinary steroid profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in urinary steroid profiling?
A1: Interferences in urinary steroid profiling can be classified as endogenous or exogenous.[1]
-
Endogenous Interferences: These originate from within the body and include other steroid metabolites or structurally similar compounds that can co-elute with target analytes during chromatography or generate isobaric signals in mass spectrometry.[1][2] In immunoassays, cross-reactivity with these related steroids is a significant concern.[1]
-
Exogenous Interferences: These come from external sources such as prescription medications (e.g., synthetic glucocorticoids), over-the-counter drugs, dietary supplements, and herbal preparations that may contain undisclosed synthetic steroids.[1][3] These compounds or their metabolites can directly interfere with the analysis.[1]
-
Matrix Effects: Components of the urine matrix can suppress or enhance the ionization of target analytes in mass spectrometry, leading to inaccurate quantification.[1]
Q2: My immunoassay results for urinary steroids seem inconsistent with the clinical picture. What could be the cause?
A2: Immunoassays are susceptible to interferences due to a lack of specificity.[1] The antibodies used can cross-react with other endogenous steroids and their metabolites that are structurally similar to the target analyte.[1][4] This is a particular issue in neonates due to the presence of unusual steroid metabolites.[1] For more reliable and specific results, mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly recommended.[1]
Q3: Can patient medications interfere with urinary steroid profiling?
A3: Yes, several medications can significantly interfere with the analysis. Synthetic glucocorticoids such as prednisolone (B192156) and dexamethasone (B1670325) can suppress the hypothalamic-pituitary-adrenal (HPA) axis, reducing the levels of endogenous adrenocortical steroids.[1] While most synthetic glucocorticoids are not detected by GC-MS, their metabolites might be.[1] Some non-steroidal drugs can also cause interference in LC-MS/MS assays. For instance, the antidepressant paroxetine (B1678475) can interfere with the measurement of 17-hydroxyprogesterone.[1] It is crucial to have a complete list of the patient's medications for accurate interpretation of the steroid profile.[1]
Q4: How can I distinguish between an endogenous steroid and an interfering compound in my mass spectrometry data?
A4: A systematic approach is required to differentiate between an endogenous steroid and an interfering compound:
-
Chromatographic Separation: High-resolution chromatography is the first step.[1] Endogenous steroids should have consistent retention times that match authentic standards.
-
Mass Spectral Analysis: In GC-MS, the fragmentation pattern of the derivatized steroid is highly characteristic.[1] In LC-MS/MS, the ratio of multiple reaction monitoring (MRM) transitions should be constant and match that of a standard.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help distinguish between compounds with the same nominal mass but different elemental compositions.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks or Altered Profile in GC-MS Analysis
| Possible Cause | Identification | Resolution |
| Drug/Metabolite Interference | Review the patient's medication history. Compare the unknown peak's mass spectrum with library data for known drug metabolites.[1] | If a drug is suspected, consider discontinuing it (if clinically feasible) and repeating the analysis. Develop a specific method to separate the interfering compound from the steroid of interest.[1] |
| Endogenous Isobaric Interference | The interfering compound will have the same molecular weight as the target steroid but a different structure, resulting in a different retention time.[1][2] | Optimize the GC temperature program for better separation.[1] Consider using a different derivatization technique to alter the retention time and fragmentation pattern of the target steroid.[1] |
| Sample Contamination | Run a blank sample to check for contamination from reagents or labware.[1] | Use high-purity solvents and reagents. Thoroughly clean all glassware and autosampler vials.[1] |
Issue 2: Inaccurate Quantification in LC-MS/MS Analysis
| Possible Cause | Identification | Resolution |
| Matrix Effects | Evaluate the matrix effect by comparing the analyte's response in the sample matrix to its response in a clean solvent.[1] | Use stable isotope-labeled internal standards for each analyte to compensate for matrix effects.[1][5] Optimize the sample preparation procedure (e.g., using solid-phase extraction) to remove interfering matrix components.[1] |
| Non-steroidal Drug Interference | Screen for common drugs that may interfere with the specific MRM transitions of your target steroids.[1] | Modify the LC gradient to separate the interfering drug from the steroid. Select more specific MRM transitions for the target analyte that are not shared by the interfering compound.[1] |
| Poor Linearity | Observe a non-linear calibration curve, especially at lower concentrations.[1] | Optimize the preparation of calibration standards. Adding methanol (B129727) to the urine matrix can improve the solubility and linearity of some steroids.[1][6] |
Data Presentation
Table 1: Comparison of GC-MS and LC-MS/MS Performance in Urinary Steroid Profiling
| Parameter | GC-MS | LC-MS/MS | Notes |
| Number of Analytes Profiled | 32 - 40+[7] | 11 - 39+[6][7] | Both methods can profile a wide range of steroids; the number is often method-dependent.[7] |
| Sample Preparation | Enzymatic hydrolysis, solid-phase extraction (SPE), dual derivatization[7] | Enzymatic hydrolysis, SPE[1][7] | GC-MS requires a time-consuming derivatization step.[7] |
| Run Time | ~30-60 min | ~10-25 min | LC-MS/MS offers significantly shorter run times, making it suitable for high-throughput analysis.[7][8] |
| Sensitivity (Lower Limit of Quantification) | ng/mL to sub-ng/mL | pg/mL to ng/mL | LC-MS/MS generally offers higher sensitivity. |
| Specificity | High, based on retention time and mass spectrum | Very high, based on precursor/product ion transitions (MRM) | Both techniques provide high specificity. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urinary Steroids
This protocol describes a general method for the extraction of free and conjugated steroids from urine using a C18 SPE cartridge, suitable for subsequent GC-MS or LC-MS/MS analysis.[1]
Materials:
-
C18 SPE cartridges
-
Urine sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetate (B1210297) buffer (0.1 M, pH 4.6)
-
β-glucuronidase/arylsulfatase enzyme solution
-
Internal standards
Procedure:
-
Internal Standard Addition: Add a known amount of internal standard(s) to the urine sample.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the cartridge dry out.[1]
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.[1]
-
Elution: Elute the steroids with 3 mL of methanol.[1]
-
Enzymatic Hydrolysis (for conjugated steroids):
-
Re-extraction of Free Steroids: After hydrolysis, re-extract the now deconjugated (free) steroids using another conditioned C18 SPE cartridge (repeat steps 2-5).[1]
-
Final Preparation: Evaporate the final methanol eluate to dryness. The sample is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS.[1]
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a two-step derivatization process to increase the volatility of the steroids for GC-MS analysis.[1]
Materials:
-
Dried steroid extract
-
Methoxyamine hydrochloride solution in pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
Procedure:
-
Oximation:
-
Silylation:
-
Add 100 µL of MSTFA.[1]
-
Incubate at 60°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) ethers.[1]
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.[1]
Visualizations
Caption: General experimental workflow for urinary steroid profiling.
Caption: Logical workflow for troubleshooting unexpected peaks.
Caption: Simplified overview of the steroidogenesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
Technical Support Center: Optimization of Chromatographic Separation for Tetrahydroaldosterone Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of Tetrahydroaldosterone isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: this compound exists as multiple stereoisomers (diastereomers) which are structurally very similar. These isomers often have nearly identical physicochemical properties, such as polarity and mass-to-charge ratio (m/z), making them difficult to distinguish by mass spectrometry alone and challenging to resolve chromatographically.[1] The primary challenge lies in finding a stationary phase and mobile phase combination that can exploit the subtle differences in their three-dimensional structures to achieve separation.[2]
Q2: What are the recommended starting points for column and mobile phase selection?
A2: For separating structurally similar steroid isomers, traditional C18 columns may not provide sufficient selectivity.[1][3]
-
Stationary Phase: Biphenyl-based stationary phases are highly recommended as a starting point.[3] They offer unique selectivity for aromatic and moderately polar analytes through polarizable pi-pi interactions, which can significantly enhance the resolution of structural isomers.[1][2] Other potential phases include Phenyl-Hexyl or Pentafluorophenyl (PFP) columns.[4]
-
Mobile Phase: A reversed-phase approach is standard. Start with a mobile phase consisting of water (A) and an organic modifier (B), such as methanol (B129727) or acetonitrile.[5] Methanol is often preferred with biphenyl (B1667301) columns as it can provide extra retention and selectivity for difficult-to-separate structural isomers.[1] Small amounts of additives like ammonium (B1175870) fluoride (B91410) (e.g., 0.2mM) or formic acid (e.g., 0.1%) are often used to improve peak shape and ionization efficiency for MS detection.[3]
Q3: Should I use HPLC or UHPLC for this separation?
A3: Ultra-High-Performance Liquid Chromatography (UHPLC) is generally preferred over conventional HPLC for separating closely eluting isomers. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which leads to higher efficiency, better resolution, and faster analysis times.[1] The increased efficiency is particularly beneficial for resolving challenging isomer pairs.[6]
Troubleshooting Guide
Issue 1: My this compound isomers are co-eluting or have very poor resolution.
-
Possible Cause 1: Suboptimal Stationary Phase.
-
Solution: The selectivity of your column is insufficient. If you are using a standard C18 column, switch to a stationary phase with a different retention mechanism. A biphenyl column is a first-line recommendation for enhancing the separation of steroid isobars.[1][3] Phenyl-hexyl or PFP columns can also provide alternative selectivity through π-π interactions.[4]
-
-
Possible Cause 2: Mobile Phase Composition is Not Optimized.
-
Solution: Methodically adjust the mobile phase.
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol. Methanol can alter selectivity for structural isomers, especially on a biphenyl phase.[1]
-
Adjust Gradient Profile: If using a gradient, make it shallower (i.e., decrease the rate of change of the organic solvent percentage). A slower, more gradual increase in solvent strength provides more time for the isomers to interact with the stationary phase, which can improve resolution.[7]
-
Modify Additives: The type and concentration of additives (e.g., formic acid, ammonium fluoride) can influence selectivity. Experiment with different additives or concentrations.
-
-
-
Possible Cause 3: Inadequate Method Parameters.
-
Solution:
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency and provide better resolution, although it will lengthen the analysis time.[8]
-
Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[7] Systematically evaluate a range of column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum for your separation. Higher temperatures generally decrease retention time but can sometimes improve or worsen selectivity.[7]
-
-
Issue 2: All isomer peaks are exhibiting significant tailing.
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
Solution: Peak tailing for steroid compounds can be caused by interactions with active sites (e.g., free silanols) on the silica (B1680970) support.[9]
-
Use an End-Capped Column: Modern, high-quality, end-capped columns are designed to minimize these interactions.
-
Adjust Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid can help suppress the ionization of residual silanol (B1196071) groups.[10]
-
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[10] Reduce the injection volume or dilute your sample.
-
-
Possible Cause 3: Extra-Column Volume.
-
Solution: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[6] This is particularly critical in UHPLC. Ensure you are using tubing with the smallest possible internal diameter and that all connections are made with zero dead volume.[9]
-
Issue 3: Retention times are unstable and drifting.
-
Possible Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration. For robust methods, an equilibration time of 5-10 column volumes is recommended.
-
-
Possible Cause 2: Mobile Phase Preparation Issues.
-
Possible Cause 3: Pump or System Issues.
Data Presentation
Table 1: Comparison of Stationary Phases for Steroid Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Recommended For | Potential Advantage | Reference |
| Biphenyl | π-π interactions, hydrophobic | Aromatic and moderately polar analytes, isobaric steroids | Enhanced selectivity for structurally similar isomers compared to C18. | [3],[1],[2] |
| Phenyl-Hexyl | π-π interactions, hydrophobic | Positional isomers with aromatic rings | Alternative selectivity to C18 and Biphenyl phases. | [4] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, hydrophobic, shape selectivity | Positional isomers, halogenated compounds | Offers multiple interaction modes for unique selectivity. | [4] |
| C18 (ODS) | Hydrophobic interactions | General reversed-phase applications | Widely available and well-understood, but may lack selectivity for isomers. | [3],[12] |
| C8 | Hydrophobic interactions | Conformational isomers | Shorter carbon chains can offer different spatial selectivity than C18. | [4],[13] |
Table 2: Example UHPLC-MS/MS Gradient Profiles for Steroid Separation
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.2mM NH4F) | % Mobile Phase B (Methanol) | Curve |
| 0.0 | 0.40 | 60 | 40 | Initial |
| 1.0 | 0.40 | 60 | 40 | 6 |
| 5.0 | 0.40 | 40 | 60 | 6 |
| 8.0 | 0.40 | 5 | 95 | 6 |
| 8.1 | 0.40 | 60 | 40 | 6 |
| 10.0 | 0.40 | 60 | 40 | 6 |
| This table is a representative example based on similar steroid separation methodologies and should be optimized for your specific instrument and isomers.[3] |
Experimental Protocols
Protocol: General UHPLC-MS/MS Method for this compound Isomer Analysis
This protocol provides a starting point for method development. Optimization will be required.
-
Sample Preparation:
-
For urine samples, enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) is typically required to release conjugated steroids.[14]
-
Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis MAX or HLB) to clean up the sample and concentrate the analytes.[1][15]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase composition.[10]
-
-
UHPLC System and Column:
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.2 mM Ammonium Fluoride (or 0.1% Formic Acid).
-
Mobile Phase B: Methanol.
-
Gradient: Use a shallow gradient similar to the one described in Table 2. Start with a higher aqueous content to retain the polar isomers and gradually increase the methanol concentration.
-
-
Mass Spectrometry Detection:
-
System: A sensitive triple quadrupole mass spectrometer.[1][3]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for aldosterone (B195564) and its metabolites.[15]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound using a pure standard. This provides selectivity and sensitivity.
-
Visualizations
Caption: Experimental workflow for this compound isomer analysis.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Choosing Your LC Stationary Phase [restek.com]
- 3. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. longdom.org [longdom.org]
- 6. halocolumns.com [halocolumns.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. High-performance liquid chromatographic determination of 3 alpha,5 beta-tetrahydroaldosterone in human urine with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Reducing variability in Tetrahydroaldosterone ELISA assays
Technical Support Center: Tetrahydroaldosterone ELISA
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in this compound (THA) ELISA assays and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable levels of variability in a this compound ELISA?
A1: The coefficient of variation (%CV) is a key metric for assessing assay precision. For reliable results, it is recommended to adhere to the following targets:
-
Intra-assay %CV (variation within a single plate): Should generally be less than 10%.[1]
-
Inter-assay %CV (variation between different plates/runs): Should be less than 15%.[1] Values exceeding these thresholds suggest a need for troubleshooting.
Q2: How critical is temperature control for reducing variability?
A2: Very critical. All reagents and plates should be brought to room temperature for at least 15-20 minutes before starting the assay, unless the kit protocol specifies otherwise.[2][3] Temperature fluctuations during incubation can alter binding kinetics and enzymatic reactions, leading to significant variability. Avoid stacking plates in the incubator and ensure a consistent temperature environment.[3]
Q3: Can I use samples from species other than human?
A3: Yes, steroid hormones like aldosterone (B195564) and its metabolites are structurally identical across species.[4] However, you must validate the assay for your specific species and sample type. This involves checking for matrix effects and ensuring the analyte concentration is within the detection range of the kit.[4][5] Sample matrices like plasma or serum can contain interfering substances that may affect results.[6]
Q4: How should I handle and store my samples and reagents to minimize degradation?
A4: Proper handling is crucial for reproducibility.
-
Samples: Avoid repeated freeze-thaw cycles.[2] If not used immediately, snap-freeze samples and store them at -80°C. Keep samples on ice during preparation.[7]
-
Reagents: Store kits at the recommended temperature (typically 2-8°C).[3] Aliquot reagents to prevent contamination and degradation from multiple uses.[8] Do not use expired reagents.[3]
Q5: What is the "edge effect" and how can I prevent it?
A5: The edge effect refers to the phenomenon where wells on the outer edges of the microplate show different results (higher or lower optical density) than the inner wells. This is often caused by temperature gradients or faster evaporation in the outer wells.[9] To prevent this, ensure the plate is sealed properly during incubations and that the plate and all reagents have equilibrated to room temperature before use.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your assay.
Problem 1: High Intra-Assay CV (>10%)
High variability between duplicate or triplicate wells on the same plate points to procedural inconsistencies.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and practice proper technique (e.g., hold vertically, pre-wet tips).[1][9] Use a multichannel pipette for adding reagents to minimize timing differences across the plate.[2] Visually inspect tips to ensure equal volumes are dispensed.[2] |
| Improper Washing | Ensure all wells are washed thoroughly and equally.[9] If using an automated washer, check that all ports are clear and dispensing correctly.[10] Insufficient washing can lead to high background noise.[2] |
| Bubbles in Wells | Bubbles can interfere with optical readings.[9] Be careful during pipetting to avoid their formation. If bubbles are present, gently pop them with a clean pipette tip before reading the plate.[9] |
| Reagent Contamination | Always use fresh pipette tips for each standard, sample, and reagent to prevent cross-contamination.[2] Do not pour excess reagent from a reservoir back into the stock bottle.[1] |
Problem 2: High Inter-Assay CV (>15%)
Variability between different assays run on separate days indicates a lack of standardization in the overall workflow.
| Potential Cause | Recommended Solution |
| Day-to-Day Protocol Variations | Adhere strictly to the protocol, especially incubation times and temperatures.[7] Timings should not vary by more than ±5 minutes per hour of incubation.[2] |
| Reagent Preparation Inconsistency | Prepare reagents fresh for each assay whenever possible. If using stock solutions, ensure they are mixed thoroughly before use.[10] |
| Different Plate Lots | Coating and blocking processes can vary between plate manufacturing lots, affecting binding capacity.[11] Using plates from a single production lot for an entire study can improve day-to-day precision.[11] |
| Environmental Changes | Variations in laboratory temperature and humidity can affect assay performance.[11] Perform the assay in a controlled environment. |
Problem 3: Low Signal or Poor Sensitivity
This occurs when the optical density (OD) values are lower than expected, even for high-concentration standards.
| Potential Cause | Recommended Solution |
| Degraded Reagents | Check the expiration dates of all kit components.[3] Improper storage may have degraded the enzyme conjugate, substrate, or antibodies.[12] |
| Incorrect Incubation Times/Temperatures | Ensure incubation steps are performed for the duration and at the temperature specified in the protocol.[3] Shortened incubation times can prevent complete binding. |
| Substrate Inactivity | The substrate solution may have been exposed to light or contaminated. Prepare it fresh and protect it from light. |
| Sample Matrix Interference | Components in the sample matrix (e.g., lipids in serum) can interfere with antibody binding.[13] Consider sample purification or extraction steps if matrix effects are suspected. |
Problem 4: High Background Signal
High background is characterized by high OD readings in the zero-standard or blank wells, reducing the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes to remove all unbound reagents.[12] |
| Non-Specific Binding | The blocking buffer may be ineffective. Ensure it is prepared correctly and is compatible with your assay.[12] |
| Cross-Reactivity | The antibodies may be binding to other structurally similar steroid hormones in the sample.[14] This is a known challenge in steroid immunoassays.[15] Review the kit's cross-reactivity data. If significant, sample purification may be necessary. |
| Contaminated Reagents | Contamination of the wash buffer, substrate, or stop solution can lead to a high background signal. Use fresh, clean reagents. |
Key Experimental Protocols
General Protocol: this compound Competitive ELISA
This protocol outlines the essential steps for a typical competitive ELISA. Refer to your specific kit manual for precise volumes, concentrations, and incubation times.
-
Reagent & Sample Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the this compound standard to generate a standard curve.
-
Dilute samples as necessary to fall within the assay's detection range.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound to each well. This will compete with the THA in the sample for binding to the coated antibody.
-
Incubate the plate as specified (e.g., 60 minutes at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow color development. The color intensity will be inversely proportional to the amount of THA in the sample.
-
Add the stop solution to halt the reaction.
-
Read the optical density of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract background readings.
-
Plot the standard curve using the OD values of the standards versus their known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their OD values from the standard curve.
-
Visual Guides
Standard ELISA Workflow
Caption: A typical workflow for a competitive ELISA experiment.
Troubleshooting High CV%
Caption: A decision tree for troubleshooting high %CV in ELISA assays.
References
- 1. 2bscientific.com [2bscientific.com]
- 2. Top 10 Tips for ELISA [jacksonimmuno.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 10. arp1.com [arp1.com]
- 11. Lower Coefficients of Variations (CV) in ELISA - CANDOR Bioscience [candor-bioscience.de]
- 12. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ibl-international.com [ibl-international.com]
Technical Support Center: Stability of Tetrahydroaldosterone in Urine Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the stability of tetrahydroaldosterone in urine samples during storage. Accurate quantification of this crucial aldosterone (B195564) metabolite relies on proper sample handling and storage to prevent degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in urine samples?
A1: The primary concern is the degradation of this compound over time, which can be influenced by storage temperature, the presence of preservatives, and the number of freeze-thaw cycles. Improper storage can lead to an underestimation of its concentration, impacting the accuracy of research and clinical findings.
Q2: What are the recommended short-term storage conditions for urine samples intended for this compound analysis?
A2: For short-term storage, it is recommended to keep urine samples refrigerated at 4°C. Studies on other urinary analytes suggest that this temperature can maintain stability for up to 48 hours.[1] For this compound specifically, it has been shown to be stable for at least 48 hours at 10°C.[2] If analysis is not possible within this timeframe, freezing is recommended.
Q3: What are the best long-term storage conditions?
A3: For long-term storage, freezing urine samples at -80°C is the gold standard. Research has demonstrated that this compound in urine is stable for at least 18 months when stored at -80°C.[2] While -20°C is also used, -80°C provides superior long-term stability for many biological analytes.
Q4: How do freeze-thaw cycles affect the concentration of this compound?
Q5: Are preservatives necessary for storing urine samples for this compound analysis?
A5: While preservatives like boric acid are sometimes used for urine collection, a study on aldosterone suggests that the addition of boric acid is unnecessary for its stability. Refrigeration or immediate freezing after collection are generally sufficient to maintain the integrity of steroid metabolites.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low this compound levels | Sample degradation due to improper storage. | - Review sample collection and storage protocols. - Ensure samples were promptly refrigerated or frozen after collection. - Verify that the storage temperature was consistently maintained. - Minimize the number of freeze-thaw cycles by using aliquots. |
| High variability between replicate measurements | Inconsistent sample handling or multiple freeze-thaw cycles. | - Ensure uniform thawing and mixing procedures for all aliquots. - Use freshly thawed aliquots for each analytical run. - If possible, analyze all samples from a single study in the same batch to reduce inter-assay variability. |
| Sample discoloration or unusual odor | Bacterial growth due to prolonged storage at room temperature or improper refrigeration. | - While this may not directly correlate with this compound degradation, it indicates poor sample quality. - It is best to recollect the sample if possible. - For future collections, ensure immediate and proper storage. |
Data on this compound Stability
The following tables summarize the available data and general recommendations for the stability of this compound in urine samples under various storage conditions.
Table 1: Stability of this compound at Different Temperatures
| Storage Temperature | Duration | Stability | Source |
| Room Temperature (~20-25°C) | Up to 2 hours | Generally acceptable for aldosterone, but prompt cooling is recommended. | [4] |
| Refrigerated (4°C) | Up to 48 hours | Stable for many urinary metabolites. | [1] |
| Refrigerated (10°C) | At least 48 hours | Stable. | [2] |
| Frozen (-20°C) | Up to 30 days | Acceptable for aldosterone. | [4] |
| Frozen (-80°C) | At least 18 months | Highly Stable . | [2] |
Table 2: Effect of Freeze-Thaw Cycles on Urinary Analytes
| Analyte | Number of Freeze-Thaw Cycles | Storage Temperature | Effect on Stability | Source |
| General Urinary Biomarkers | Multiple | -20°C and -80°C | Can lead to degradation; minimizing cycles is crucial. | [3] |
| Albumin | 3 | -20°C | Started to degrade. | [3] |
| Organic Ions | 5-6 | -80°C | Sustainable. | [3] |
Note: Specific quantitative data for this compound degradation per freeze-thaw cycle is not available in the cited literature. The data for other analytes is provided for general guidance.
Experimental Protocols
Urine Sample Collection and Handling Protocol
This protocol outlines the recommended steps for collecting and handling urine samples to ensure the stability of this compound.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in urine. A general workflow is described below.
References
- 1. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wardelab.com [wardelab.com]
Troubleshooting poor recovery of Tetrahydroaldosterone during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of tetrahydroaldosterone during solid-phase extraction (SPE) procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in SPE?
Poor recovery of this compound can stem from several factors throughout the solid-phase extraction process. Key areas to investigate include improper sample preparation, suboptimal SPE sorbent and solvent selection, incorrect flow rates during sample loading and elution, and premature drying of the SPE cartridge.[1][2][3]
Q2: How does the pH of my sample affect the recovery of this compound?
The pH of the sample is a critical factor that influences the ionization state of this compound and its interaction with the SPE sorbent. For effective retention on a reversed-phase sorbent like C18, the analyte should be in a neutral, non-ionized form. Adjusting the sample pH to ensure this compound is not charged can significantly improve its binding to the sorbent and subsequent recovery.[1][2]
Q3: Can the choice of elution solvent impact my recovery rates?
Absolutely. The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent to ensure its complete release. If the elution solvent is too weak, the analyte will not be fully recovered from the cartridge. Conversely, if the wash solvent is too strong, it can lead to premature elution of the analyte during the wash step.[1][2][3] Optimization of the elution solvent's composition and volume is crucial for achieving high recovery.[1]
Q4: What is the importance of the conditioning and equilibration steps?
Proper conditioning and equilibration of the SPE cartridge are essential for consistent and high recovery. Conditioning wets the sorbent, activating it for interaction with the sample. The equilibration step then prepares the sorbent with a solution that is similar in composition to the sample matrix, ensuring that the sorbent is ready to bind the analyte upon loading. Skipping or improperly performing these steps can lead to channeling and poor retention of this compound.[1][3][4]
Troubleshooting Guide
Low Recovery of this compound
| Potential Cause | Recommended Solution(s) |
| Improper Sample Pre-treatment | Ensure complete hydrolysis of this compound glucuronide if total this compound is the target analyte. For urine samples, consider enzymatic hydrolysis with β-glucuronidase.[5] Adjust the sample pH to ensure this compound is in a neutral state for optimal retention on reversed-phase sorbents.[1][2] |
| Suboptimal Sorbent Choice | This compound is a steroid metabolite and is amenable to reversed-phase SPE. C18 sorbents are commonly used.[6] If recovery remains low, consider a sorbent with a different retention mechanism or a higher surface area for increased capacity.[4][7] |
| Incorrect Solvents (Wash/Elution) | If this compound is lost during the wash step, the wash solvent is too strong. Decrease its polarity. If this compound is not eluting, the elution solvent is too weak. Increase its polarity or volume.[1][3] A systematic optimization of wash and elution solvents is recommended.[8] |
| Inappropriate Flow Rate | A high flow rate during sample loading can prevent efficient binding of this compound to the sorbent. A flow rate of approximately 0.1 mL/min is recommended for loading.[6] Similarly, a slow flow rate during elution ensures complete desorption of the analyte.[3] |
| SPE Cartridge Overload | Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and low recovery. Reduce the sample volume or use a cartridge with a larger sorbent mass.[1][3][4] |
| Premature Cartridge Drying | Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the sorbent, leading to poor recovery. Ensure the sorbent remains wetted throughout these steps.[1][2][3] |
Experimental Protocol: Solid-Phase Extraction of this compound from Urine
This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.
1. Sample Pre-treatment (Hydrolysis):
-
To a 1 mL aliquot of urine, add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex and incubate at 37°C for 18 hours to hydrolyze the this compound-3-glucuronide.[5]
2. SPE Cartridge Preparation:
-
Use a reversed-phase C18 SPE cartridge (e.g., 500 mg/6 mL).[9]
-
Conditioning: Pass 3 mL of methanol (B129727) through the cartridge.[9]
-
Equilibration: Pass 3 mL of water through the cartridge. Do not allow the cartridge to dry.[6][9]
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., ~0.1 mL/min).[6]
4. Washing:
-
Wash 1: Pass 3 mL of water to remove salts and polar interferences.[6]
-
Wash 2: Pass 3 mL of a weak organic solvent solution (e.g., 25% methanol in water) to remove less polar interferences.[9] This step may need optimization to avoid loss of the analyte.
5. Elution:
-
Elute the this compound with 3 mL of a suitable organic solvent (e.g., methanol or ethyl acetate) into a clean collection tube.[6][9]
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45°C).[6]
-
Reconstitute the dried extract in a small volume of a solvent compatible with the analytical instrument (e.g., 100 µL of 50:50 methanol/water).[6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. specartridge.com [specartridge.com]
- 2. welch-us.com [welch-us.com]
- 3. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Novel Tetrahydroaldosterone Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a novel Tetrahydroaldosterone (THA) assay. The information is designed to address specific issues that may be encountered during experimental validation and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method for this compound quantification compared to traditional immunoassays?
A1: The primary advantage of LC-MS/MS over immunoassays is its superior specificity.[1] Immunoassays are susceptible to cross-reactivity with structurally similar steroids, which can lead to an overestimation of aldosterone (B195564) concentrations.[1] In contrast, LC-MS/MS separates analytes based on their mass-to-charge ratio, providing more accurate and reliable measurements.[1] Studies have consistently shown that aldosterone concentrations measured by immunoassays are systematically higher than those obtained by LC-MS/MS.[1][2]
Q2: Which regulatory guidelines should be followed for the validation of a novel this compound bioanalytical method?
A2: For bioanalytical method validation, it is recommended to follow the guidelines provided by regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4] The FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation" are key documents to consult.[3][4] For assays developed in a clinical laboratory setting, guidelines from the Clinical and Laboratory Standards Institute (CLSI) can also be highly relevant.[5][6][7]
Q3: What is the major urinary metabolite of aldosterone, and why is its measurement important?
A3: this compound-3-glucuronide is the major metabolite of aldosterone.[8] Its quantification in urine is a valuable tool for assessing aldosterone secretion over a 24-hour period, which is crucial in the diagnosis and management of conditions like primary aldosteronism.[8][9]
Q4: What are the expected performance characteristics for a validated LC-MS/MS method for this compound?
A4: A validated LC-MS/MS method for this compound should demonstrate high sensitivity, precision, and accuracy. Based on published data, you can expect the following performance characteristics:
| Performance Metric | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L | [10] |
| Within-Batch Precision (%CV) | ≤5.2% | [10] |
| Between-Batch Precision (%CV) | ≤3.7% | [10] |
| Linearity (Upper Limit) | At least 2770 nmol/L | [10] |
| Recovery | 89.8 - 98.4% | [8] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement of this compound.
Issue 1: High Variability in Results
-
Question: My replicate measurements show high variability (high %CV). What could be the cause?
-
Answer: High variability can stem from several sources. First, ensure proper sample homogenization before aliquoting. In urine samples, aldosterone and its metabolites are excreted as glucuronide conjugates, necessitating a hydrolysis step, typically enzymatic, to release the free analytes.[10] Incomplete or inconsistent hydrolysis can be a major source of variability. Also, verify the precision of your pipetting and sample preparation steps. For LC-MS/MS methods, inconsistent instrument response can also contribute; ensure the system is properly equilibrated and calibrated.
Issue 2: Poor Sensitivity / Inability to Detect Low Concentrations
-
Question: I am unable to detect this compound in my low-concentration samples. How can I improve sensitivity?
-
Answer: To improve sensitivity, ensure your sample preparation method, particularly the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step, is optimized for maximum recovery of this compound.[11] In the LC-MS/MS system, check the cleanliness of the ion source and consider optimizing the mass spectrometer's parameters, such as collision energy and declustering potential, for the specific precursor-to-product ion transitions of this compound.[12][13] Regular maintenance, including cleaning the ion source and optics, is crucial for maintaining sensitivity.[12]
Issue 3: Inaccurate Results Compared to a Reference Method
-
Question: My results are consistently higher/lower than those obtained from a reference laboratory. What could be the reason for this bias?
-
Answer: A systematic bias can be due to calibration issues. Verify the accuracy of your calibrators and the quality of your calibration curve. If using an immunoassay, the discrepancy could be due to cross-reactivity with other steroids, which is a known limitation of this method.[1][14] For LC-MS/MS, matrix effects, where components in the sample matrix suppress or enhance the ionization of the analyte, can cause inaccurate quantification.[15] The use of a stable isotope-labeled internal standard, such as a deuterated form of this compound, is highly recommended to correct for matrix effects and variations in sample processing.[16]
Issue 4: Carryover Between Samples
-
Question: I am observing a signal for this compound in my blank samples that are run after high-concentration samples. What is causing this carryover?
-
Answer: Carryover can occur in the autosampler, injection port, or the analytical column.[12] To mitigate this, ensure an adequate wash procedure for the autosampler needle and injection port between samples. A wash solution with a higher organic solvent composition than the mobile phase is often effective. Optimizing the chromatographic gradient to ensure all analytes are eluted from the column during each run can also prevent carryover.[17]
Experimental Protocols
Key Validation Experiments
1. Precision and Accuracy
-
Objective: To determine the intra- and inter-assay precision and accuracy of the method.
-
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking a known amount of this compound into the matrix (e.g., urine).
-
For intra-assay precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-assay precision and accuracy, analyze the QC samples in at least three different analytical runs on different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the measured concentrations at each QC level. Accuracy is typically expressed as the percentage of the measured concentration relative to the nominal concentration.
-
2. Linearity and Lower Limit of Quantification (LLOQ)
-
Objective: To establish the range over which the assay is linear and to determine the lowest concentration that can be reliably quantified.
-
Methodology:
-
Prepare a series of calibration standards by spiking the matrix with decreasing concentrations of this compound.
-
Analyze the calibration standards and plot the instrument response versus the nominal concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). A correlation coefficient of >0.99 is generally desirable.
-
The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20% of the nominal value).[18]
-
3. Specificity and Matrix Effect
-
Objective: To assess the assay's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Methodology:
-
Specificity: Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention time of this compound. Also, analyze samples spiked with structurally related steroids to assess potential cross-reactivity.
-
Matrix Effect: Compare the instrument response of a known concentration of this compound spiked into an extracted blank matrix with the response of the same concentration in a neat solution. The ratio of these responses indicates the degree of ion suppression or enhancement. A stable isotope-labeled internal standard is crucial to correct for these effects.[15]
-
4. Stability
-
Objective: To evaluate the stability of this compound in the biological matrix under different storage and processing conditions.
-
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples that have been kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for an extended period.[10]
-
The analyte is considered stable if the mean measured concentration is within ±15% of the nominal concentration.
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical flowchart for troubleshooting inaccurate results in the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. ILA23 | Assessing the Quality of Immunoassay Systems: Radioimmunoassays and Enzyme, Fluorescence, and Luminescence Immunoassays [clsi.org]
- 7. ILA21 | Clinical Evaluation of Immunoassays [clsi.org]
- 8. benchchem.com [benchchem.com]
- 9. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. zefsci.com [zefsci.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Standardization of steroid hormone assays: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. med.virginia.edu [med.virginia.edu]
Inter-laboratory comparison of Tetrahydroaldosterone measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the inter-laboratory measurement of Tetrahydroaldosterone (THA), the major metabolite of aldosterone (B195564).
Frequently Asked Questions (FAQs)
Q1: Why do my this compound (THA) measurements differ significantly from another laboratory's results?
A1: Inter-laboratory discrepancies in THA values are common and can arise from several factors:
-
Different Assay Methods: The most significant source of variation is the use of different analytical methods, primarily immunoassays (like RIA and CLIA) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Immunoassays are known to be susceptible to cross-reactivity with other steroid metabolites, which can lead to falsely elevated results.[1][3] LC-MS/MS is a more specific and accurate method for steroid hormone quantification.[3][4] In direct comparisons, immunoassay results for aldosterone can be 11-59% higher than those from LC-MS/MS.[5][6]
-
Protocol Variations: Differences in sample preparation, such as the efficiency of the enzymatic hydrolysis step to release THA from its glucuronide conjugate, can lead to variability.[6][7]
-
Lack of Standardization: Minor variations in calibrators and the use of different internal standards can contribute to systematic differences between labs.[1]
-
Pre-analytical Factors: Variability in how samples are collected, handled, and stored is a major contributor. Factors include the use of 24-hour versus random urine samples, storage temperature, and freeze-thaw cycles.[3][8]
Q2: What are the primary sources of pre-analytical variability in urinary THA measurements?
A2: Pre-analytical variability is a critical factor that must be controlled. Key sources include:
-
Sample Collection: Aldosterone secretion is pulsatile and has a diurnal rhythm.[3] Using a 24-hour urine collection is crucial to average out these variations and provide an accurate reflection of daily aldosterone production.[3][9][10] The adequacy of the 24-hour collection should be verified, often by measuring creatinine (B1669602) excretion.[10]
-
Patient's State: Diet (especially sodium intake), posture during collection, and certain medications can significantly influence aldosterone levels and its metabolites.[3][11]
-
Sample Stability and Storage: While THA in urine is stable for at least 48 hours at 10°C and for at least 18 months at -80°C, prolonged storage at room temperature can lead to degradation.[6][7][8] It is recommended to keep samples refrigerated during collection.[12]
Q3: Which measurement method is considered the "gold standard" for THA and why?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for quantifying THA and other steroids.[13][14] This is due to its high specificity, which allows it to distinguish between structurally similar steroids, thereby avoiding the cross-reactivity issues that often affect immunoassays.[1][5] LC-MS/MS methods also generally offer higher sensitivity and precision.[3][5]
Troubleshooting Guide
Q4: My immunoassay results for THA are consistently higher than expected or when compared to LC-MS/MS data. What is the likely cause?
A4: This is a common issue. The most probable cause is cross-reactivity . Immunoassays use antibodies to detect the target molecule, and these antibodies can sometimes bind to other structurally similar steroid metabolites present in the sample. This leads to an overestimation of the true THA concentration.[1][3] For example, one aldosterone immunoassay reported 17.2% cross-reactivity with this compound.[1]
-
Troubleshooting Steps:
-
Review the technical data sheet for your immunoassay kit to check for known cross-reactants.
-
If possible, confirm a subset of your samples using a reference method like LC-MS/MS.
-
When comparing data, ensure you are not comparing results from an immunoassay directly with historical data generated by LC-MS/MS without acknowledging the inherent positive bias of the immunoassay.[1][6]
-
Q5: We are observing high inter-assay variability (high CV%) in our LC-MS/MS measurements of THA. What should we investigate?
A5: High coefficient of variation (CV%) between different runs can point to several issues in the analytical workflow.
-
Troubleshooting Steps:
-
Internal Standard Performance: Check the consistency of the internal standard's peak area across all samples and calibrators. A drifting signal may indicate issues with the mass spectrometer or inconsistent sample extraction.
-
Enzymatic Hydrolysis Efficiency: The hydrolysis step, which uses β-glucuronidase to free conjugated THA, must be consistent. Ensure the enzyme is active, the incubation time and temperature are strictly controlled, and the buffer pH is optimal. Inconsistent hydrolysis is a major source of variability.[6][7]
-
Sample Extraction: Evaluate the recovery and consistency of your extraction method (e.g., Solid Phase Extraction or Liquid-Liquid Extraction). Inconsistent recovery will lead to high CV%.[4]
-
Instrument Performance: Run system suitability tests to ensure the LC-MS/MS is performing correctly. Check for stable spray, consistent retention times, and peak shapes.
-
Q6: Our THA recovery during sample preparation is low or inconsistent. How can we improve this?
A6: Poor recovery leads to inaccurate quantification.
-
Troubleshooting Steps:
-
Optimize Extraction: If using Solid Phase Extraction (SPE), ensure the cartridge conditioning, loading, washing, and elution steps are optimized for THA. The choice of solvent for each step is critical. If using Liquid-Liquid Extraction (LLE), ensure the solvent choice and extraction pH are appropriate.[13]
-
Check for Matrix Effects: Components in the urine matrix can suppress or enhance the ionization of THA in the mass spectrometer, leading to perceived low recovery. Assess matrix effects by performing post-column infusion experiments or by comparing the slope of a calibration curve in solvent versus a curve in a matrix extract.[13]
-
Verify Hydrolysis: As mentioned above, incomplete enzymatic hydrolysis will result in what appears to be low recovery because a portion of the THA remains in its conjugated form, which is not measured.[15]
-
Data Presentation: Method Comparison
The choice of analytical method significantly impacts the quantification of aldosterone and its metabolites. LC-MS/MS offers superior specificity and precision compared to traditional immunoassays.
Table 1: Comparison of Performance Characteristics for Aldosterone Metabolite Assays
| Performance Metric | LC-MS/MS for THA/Aldosterone | Immunoassay (RIA/CLIA) for Aldosterone/Metabolites | Key Advantage of LC-MS/MS |
|---|---|---|---|
| Specificity | High; distinguishes between isomers and similar steroids. | Can be prone to significant cross-reactivity with other steroids.[1][5] | Superior specificity reduces the risk of falsely elevated results.[5] |
| Lower Limit of Quantification (LLOQ) | ~0.5 nmol/L[6][7] | Generally higher and method-dependent. | Higher sensitivity allows for more accurate measurement of low concentrations.[5] |
| Precision (Inter-Assay CV%) | ≤3.7% - 7.0%[5][6][13] | ~8.6% - 15.9%[1] | Generally offers higher precision and reproducibility.[5] |
| Recovery | 89.8% - 98.4%[16] | Can be more variable (e.g., 84.9% - 119.4%).[5] | High and consistent recovery ensures accurate quantification.[5] |
| Bias vs. LC-MS/MS | Reference Method | Results can be 11-85% higher than LC-MS/MS.[2][5][6] | Provides more accurate and reliable measurements.[5] |
Table 2: Examples of Established Reference Intervals for Urinary this compound
| Study Population | Method | Reference Interval (nmol/day) | Source |
|---|---|---|---|
| Healthy Chinese Subjects | LC-MS/MS | 9 - 139 | [6][7] |
| Normotensive Volunteers (Patient Comparison Study) | LC-MS/MS | ~21.6 (mean) | [16] |
| Normotensive Individuals (Patient Comparison Study) | Not Specified | Median: ~113 µ g/24h (~310 nmol/day) | [12] |
| Patients with Primary Aldosteronism | LC-MS/MS | ~64.5 (mean) | [16] |
Note: Direct comparison of reference intervals should be done with caution due to differences in study populations, methodologies, and reporting units.
Experimental Protocols
Generalized Protocol: Quantification of Urinary THA by LC-MS/MS
This protocol outlines the key steps for measuring total (free + conjugated) this compound in 24-hour urine samples.
1. Sample Preparation and Hydrolysis:
-
Aliquot a portion (e.g., 0.5 - 1.0 mL) of the 24-hour urine collection.
-
Add an internal standard (e.g., deuterium-labeled THA) to each sample, calibrator, and quality control.
-
Add an acetate (B1210297) buffer to adjust the pH to the optimal range for the enzyme (typically pH 5.0).
-
Add β-glucuronidase/arylsulfatase enzyme from a source like Helix pomatia.[15]
-
Incubate the samples at an elevated temperature (e.g., 55-60°C) for a sufficient time (e.g., 4 hours to overnight) to ensure complete hydrolysis of the THA-glucuronide conjugate.[6][15]
2. Analyte Extraction (Solid Phase Extraction - SPE):
-
Cool the samples and centrifuge to pellet any precipitate.
-
Condition an SPE cartridge (e.g., a C18 reverse-phase cartridge) with methanol (B129727) followed by water.[16]
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering polar compounds.
-
Elute the THA and internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
3. Analysis by LC-MS/MS:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Use a reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[13]
-
Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor at least two specific precursor-to-product ion transitions (MRM transitions) for both THA and its labeled internal standard to ensure specificity and accurate quantification.[4]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of THA in the samples by interpolating their peak area ratios from the calibration curve using a linear regression model.[3]
Visualizations
Aldosterone Metabolic Pathway
Caption: Simplified metabolic pathway of Aldosterone in the liver and kidneys.
LC-MS/MS Experimental Workflow for THA Measurement
Caption: General experimental workflow for urinary THA analysis by LC-MS/MS.
Troubleshooting Logic for Inaccurate THA Results
Caption: A logical workflow for troubleshooting common THA measurement issues.
References
- 1. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of plasma aldosterone measured by chemiluminescence immunoassay and liquid chromatography-tandem mass spectrometry in screening test for primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 24-h Urinary Aldosterone Level and Random Urinary Aldosterone-to-Creatinine Ratio in the Diagnosis of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altered fractional this compound excretion during pharmacological blockade and activation of the renin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression in electrospray ionization of Tetrahydroaldosterone
Welcome to the technical support center for the analysis of Tetrahydroaldosterone (THA) using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reliable quantification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem resolution.
Problem: Low or Inconsistent this compound Signal Intensity
A common issue in the LC-MS/MS analysis of this compound is a weak or variable signal, which can compromise the accuracy, precision, and sensitivity of the assay.[1] This is often caused by ion suppression from co-eluting matrix components.[1][2]
Systematic Troubleshooting Workflow
// Node Definitions start [label="Problem:\nLow/Inconsistent THA Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; confirm [label="1. Confirm Ion Suppression\n(Post-Column Infusion)", fillcolor="#FBBC05", fontcolor="#202124"]; no_suppression [label="Investigate Other Causes:\n- Instrument Malfunction\n- Standard Degradation\n- Incorrect Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; suppression_found [label="Ion Suppression Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; optimize_sp [label="2. Optimize Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sp_tech [label="Evaluate:\n- Solid-Phase Extraction (SPE)\n- Liquid-Liquid Extraction (LLE)\n- Protein Precipitation (PPT)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; optimize_lc [label="3. Modify Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_tech [label="Evaluate:\n- Gradient Modification\n- Different Column Chemistry\n- Lower Flow Rate", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; optimize_ms [label="4. Adjust MS Settings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_tech [label="Evaluate:\n- Switch to APCI\n- Optimize Source Parameters\n(e.g., Voltages, Gas Flow)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; resolve [label="Problem Resolved:\nStable & Sensitive THA Signal", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges start -> confirm; confirm -> suppression_found [label="Suppression\nDetected"]; confirm -> no_suppression [label="No Suppression\nDetected"]; suppression_found -> optimize_sp; optimize_sp -> sp_tech [style=dashed, arrowhead=none]; optimize_sp -> optimize_lc [label="If suppression persists"]; optimize_lc -> lc_tech [style=dashed, arrowhead=none]; optimize_lc -> optimize_ms [label="If suppression persists"]; optimize_ms -> ms_tech [style=dashed, arrowhead=none]; optimize_sp -> resolve [label="Sufficient\nImprovement"]; optimize_lc -> resolve [label="Sufficient\nImprovement"]; optimize_ms -> resolve [label="Sufficient\nImprovement"]; } graph [ dpi = 300, size="7.6, 7.6" ]; }
Caption: Systematic workflow for troubleshooting low signal intensity caused by ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting molecules from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's source.[1][3] This competition for ionization leads to a decreased signal intensity.[1] Given that aldosterone (B195564) and its metabolites like THA are often present at very low physiological concentrations, even minor ion suppression can significantly compromise the accuracy, precision, and sensitivity of the analysis, leading to unreliable results.[1][3]
Q2: What are the most common sources of ion suppression in biological samples like plasma, serum, or urine?
A2: The primary sources of ion suppression in the analysis of steroids from biological matrices are endogenous components that are not adequately removed during sample preparation.[4] The main culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1][4][5]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can suppress the ionization of analytes.[1][4]
-
Proteins and Peptides: While large proteins are often removed, residual peptides can still co-elute and interfere with the ionization process.[1][4]
-
Other Endogenous Molecules: Biological fluids are complex mixtures containing numerous small molecules that can co-elute with THA and cause suppression.[1][4]
Q3: How can I optimize my sample preparation to reduce ion suppression?
A3: A thorough and robust sample preparation protocol is the most effective strategy to minimize ion suppression by removing interfering matrix components before LC-MS analysis.[2][3][5][6] The most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[5]
Table 1: Comparison of Sample Preparation Techniques for Matrix Component Removal
| Technique | Phospholipid Removal Efficiency | Salt Removal | Selectivity | Overall Recommendation for THA |
| Solid-Phase Extraction (SPE) | High to Very High[1][5] | Good | High[1] | Highly Recommended. Offers the best cleanup and analyte concentration.[1] Mixed-mode SPE is particularly effective.[1] |
| Liquid-Liquid Extraction (LLE) | Moderate to High[1] | Good | Moderate to High[1] | Recommended. A powerful technique for separating THA from many interferences.[1] |
| Protein Precipitation (PPT) | Low[5][6] | Poor | Low[6] | Use with caution. While simple, it is the least effective at removing phospholipids and salts, often leading to significant ion suppression.[5][7] |
Q4: How can chromatographic conditions be modified to mitigate ion suppression?
A4: Adjusting liquid chromatography (LC) parameters can help separate this compound from interfering compounds, moving its elution time away from zones of high suppression.[1][8] Consider the following strategies:
-
Modify the Gradient: Employing a shallower gradient can improve the resolution between THA and interfering peaks.[1]
-
Change the Column: Using a column with a different stationary phase (e.g., PFP instead of C18) can alter selectivity and shift the retention time of THA away from the suppression zone.[1][9]
-
Reduce Flow Rate: Lowering the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing signal suppression.[10]
-
Use UHPLC: Modern UHPLC columns with small particle sizes can provide significantly improved chromatographic separations, which helps in resolving the analyte from matrix components.[2]
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS)?
A5: Using a stable isotope-labeled internal standard, such as a deuterated version of this compound, is crucial for accurate quantification.[1] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[1] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.[1]
Q6: How can I definitively confirm that ion suppression is affecting my analysis?
A6: The most direct method to identify and characterize ion suppression is a post-column infusion experiment .[1][4][8] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix sample (an extract of the same biological fluid without the analyte) is injected onto the LC column.[1] A significant drop in the stable baseline signal at a specific retention time indicates a region where co-eluting matrix components are causing ion suppression.[1][4]
Q7: Are there alternative ionization techniques that are less susceptible to ion suppression?
A7: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) for many compounds.[1][11][12] This is due to the different ionization mechanisms; in APCI, ionization occurs in the gas phase, where there is less competition compared to the liquid-phase droplet formation in ESI.[10][13] If you continue to face significant and unavoidable ion suppression with ESI, switching to an APCI source, if available, is a viable strategy.[11][12]
Mechanism of Ion Suppression in ESI
The following diagram illustrates how co-eluting matrix components interfere with the ionization of this compound (THA) in the electrospray source.
// Nodes for analytes tha [label="THA", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; matrix [label="Matrix", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
// Edges tha -> droplet1; matrix -> droplet1; droplet3 -> tha_ion [label="Reduced Ionization"]; droplet3 -> matrix_ion [label="Preferential Ionization"]; tha_ion -> ms_detector [label="Weak Signal"]; matrix_ion -> ms_detector [label="Strong Signal"]; } graph [ dpi = 300, size="7.6, 7.6" ]; }
Caption: Co-eluting matrix components compete with this compound for ionization.
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Detect Ion Suppression Zones
Objective: To determine the retention times at which co-eluting matrix components from a sample extract cause ion suppression.[1]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union and necessary fittings
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 Methanol:Water)
-
Prepared blank matrix extract (e.g., from plasma or urine processed with your standard sample preparation method)
-
Analytical LC column and mobile phases used for the THA assay
Procedure:
-
System Setup:
-
Equilibrate the LC column with the initial mobile phase conditions of your analytical method.
-
Connect the outlet of the LC column to one inlet of the T-union.
-
Connect the syringe pump, containing the THA standard solution, to the other inlet of the T-union.
-
Connect the outlet of the T-union to the ESI source of the mass spectrometer.
-
-
Analyte Infusion & Signal Stabilization:
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).[1]
-
Begin infusing the THA standard solution directly into the MS.
-
Set the mass spectrometer to monitor the specific MRM transition for this compound.
-
Acquire data until you observe a stable, elevated baseline signal for THA. This signal represents 100% response (no suppression).
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a volume of the blank matrix extract onto the LC column.
-
Simultaneously, start the LC gradient program that you use for your actual sample analysis.
-
-
Data Analysis:
-
Continuously monitor the THA MRM signal throughout the entire chromatographic run.
-
Any significant drop or depression in the stable baseline indicates a region of ion suppression.[1] The retention time of this drop corresponds to the elution of matrix components that interfere with THA ionization.
-
Compare the retention time of the suppression zone(s) with the known retention time of this compound in your method. If they overlap, ion suppression is negatively impacting your quantification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. providiongroup.com [providiongroup.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tetrahydroaldosterone vs. Plasma Aldosterone for Diagnosing Primary Aldosteronism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of primary aldosteronism (PA), a common cause of secondary hypertension, is crucial for appropriate patient management and targeted therapeutic development. The cornerstone of PA screening involves assessing aldosterone (B195564) levels; however, the choice between measuring plasma aldosterone or its major urinary metabolite, tetrahydroaldosterone, presents distinct advantages and disadvantages. This guide provides an objective comparison of their diagnostic performance, supported by experimental data and detailed methodologies.
Data Presentation: Diagnostic Accuracy
A prospective study by Abdelhamid et al. (2003) provides a direct comparison of the diagnostic performance of various screening tests for PA in a large cohort of patients. The key findings are summarized below.[1][2]
| Diagnostic Test | Sensitivity | Specificity |
| Urinary this compound | 96% | 95% |
| Plasma Aldosterone | 89% | 91% (varied between 85-91%) |
| Plasma Aldosterone/Renin Activity Ratio (PARR) | 85% | 85-91% |
| Combined Plasma Aldosterone (≥9.0 ng/dL) and PARR (≥25) | 82% | 95% |
These data suggest that urinary this compound offers superior sensitivity and specificity compared to a single measurement of plasma aldosterone for the diagnosis of primary aldosteronism.[1][2] More recent research into urinary steroid metabolomics, which includes the measurement of this compound alongside other steroid metabolites, has further underscored the high diagnostic accuracy of urinary markers.[3][4][5][6] Studies utilizing machine learning algorithms on urinary steroid profiles have demonstrated high accuracy (average areas under the receiver-operating characteristics curve [AUCs-ROC] of 0.95-0.97) for identifying patients with PA.[5][6]
Experimental Protocols
Accurate and reproducible measurement of aldosterone and its metabolites is paramount for a reliable diagnosis. The following sections detail common experimental protocols for the quantification of urinary this compound and plasma aldosterone.
Measurement of Urinary this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone measurement due to its high specificity and sensitivity.
1. Sample Preparation (24-hour Urine Collection):
-
Patients should collect a complete 24-hour urine sample.
-
The total volume is recorded, and an aliquot is taken for analysis.
2. Enzymatic Hydrolysis:
-
To measure total this compound, the glucuronide conjugate must be cleaved.
-
Aliquots of urine are incubated with β-glucuronidase/arylsulfatase (from Helix pomatia) to deconjugate the steroid metabolites.
3. Solid-Phase Extraction (SPE):
-
The hydrolyzed urine sample is then subjected to SPE to clean up the sample and concentrate the analytes.
-
A C18 SPE cartridge is typically used for this purpose. The cartridge is first conditioned with methanol (B129727) and then equilibrated with water.
-
The sample is loaded onto the cartridge, and interfering substances are washed away with a water/methanol mixture.
-
The steroids, including this compound, are then eluted with methanol.
4. LC-MS/MS Analysis:
-
The eluate from the SPE is evaporated to dryness and reconstituted in a mobile phase-compatible solution.
-
An aliquot is injected into the LC-MS/MS system.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate this compound from other urinary components. A gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
Measurement of Plasma Aldosterone via Chemiluminescence Immunoassay (CLIA)
Chemiluminescence immunoassays are widely used in clinical laboratories for their high throughput and automation capabilities.
1. Sample Collection:
-
Blood is collected in an EDTA tube.
-
The sample should be centrifuged promptly to separate the plasma.
-
Plasma can be stored frozen until analysis.
2. Assay Principle (Competitive Immunoassay):
-
The assay typically involves a competitive binding principle.
-
Patient plasma (containing aldosterone) is mixed with a reagent containing acridinium-labeled anti-aldosterone antibodies and another reagent with aldosterone-coated paramagnetic microparticles.
-
The aldosterone in the patient's sample competes with the aldosterone on the microparticles for binding to the labeled antibodies.
-
An inverse relationship exists between the amount of aldosterone in the patient's sample and the amount of light emitted during the chemiluminescent reaction.
3. Automated Analysis:
-
The entire process, from sample aspiration to result calculation, is performed on an automated immunoassay analyzer.
-
The analyzer mixes the sample and reagents, incubates the mixture, separates the bound and unbound fractions using a magnetic field, and initiates the chemiluminescent reaction by adding trigger solutions.
-
The light emitted is measured by a photomultiplier tube, and the aldosterone concentration is calculated from a stored calibration curve.
Mandatory Visualizations
Aldosterone Biosynthesis Pathway
The synthesis of aldosterone in the adrenal cortex is a multi-step enzymatic process.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Urine steroid metabolomics as a diagnostic tool in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydroaldosterone Measurement: LC-MS/MS vs. RIA
For researchers, scientists, and drug development professionals, the accurate quantification of aldosterone's primary metabolite, tetrahydroaldosterone (THA), is crucial for assessing adrenal function and diagnosing conditions like primary aldosteronism.[1] The choice of analytical methodology is paramount, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA) being two prominent techniques. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Performance Characteristics
The selection of an analytical method often hinges on its performance metrics. LC-MS/MS generally offers superior specificity and precision compared to RIA, which can be prone to cross-reactivity, leading to overestimated concentrations.
| Performance Metric | LC-MS/MS for this compound | Radioimmunoassay (RIA) for Aldosterone (B195564)/Metabolites | Key Advantages of LC-MS/MS |
| Specificity | High; capable of distinguishing between structurally similar steroids. | Can be prone to cross-reactivity with other steroids.[1] | Superior specificity reduces the risk of falsely elevated results.[1] |
| Lower Limit of Quantification (LLOQ) | As low as 0.5 nmol/L.[1][2] | Generally higher than LC-MS/MS.[1] | Higher sensitivity allows for the detection of lower analyte concentrations.[1] |
| Precision (CV%) | Within-batch: ≤5.2%, Between-batch: ≤3.7%.[1][2][3] | Intra-assay: 3.8%, Inter-assay: 11.3% (for a validated RIA).[1] | Generally offers higher precision and reproducibility.[1] |
| Recovery | 89.8 - 98.4%.[1][4] | 84.9 - 119.4% (for a validated RIA).[1] | High and consistent recovery ensures accurate quantification.[1] |
| Bias Compared to RIA | Provides more accurate measurements.[1] | Tends to overestimate concentrations; RIA results for aldosterone can be 11-59% higher than LC-MS/MS.[1][5] | Minimizes positive bias seen with immunoassays. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and RIA.
Detailed Experimental Protocols
LC-MS/MS Method for this compound
This method involves the enzymatic hydrolysis of this compound glucuronide, followed by solid-phase extraction and analysis by LC-MS/MS.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total this compound, urine samples are first subjected to enzymatic hydrolysis to cleave the glucuronide conjugate.[2][3][6] This is typically achieved by incubating the urine sample with β-glucuronidase/arylsulfatase from Helix pomatia.[6]
-
Solid-Phase Extraction (SPE): Following hydrolysis, the sample is purified and concentrated using SPE.[6][7] A reversed-phase sorbent is commonly used to retain the steroid metabolites while salts and other polar impurities are washed away.
-
Elution and Reconstitution: The purified this compound is then eluted from the SPE cartridge with an organic solvent. The eluate is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography:
-
Chromatographic Separation: The reconstituted sample is injected into an LC system. A reversed-phase column is used to separate this compound from other endogenous compounds.[7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate) and an organic component (e.g., methanol) is typically employed.[6]
3. Tandem Mass Spectrometry:
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the this compound molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode.[4]
-
Detection and Quantification: The ionized this compound is detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard, which allows for accurate and precise quantification.[6]
Radioimmunoassay (RIA) for this compound
RIA is a competitive binding assay that utilizes a radioactive tracer.
1. Assay Principle:
-
A known quantity of radiolabeled this compound (the "tracer") competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific antibody.[8]
2. Experimental Procedure:
-
Extraction: this compound and its glucuronide may be extracted from the biological matrix (e.g., plasma or urine) using a resin such as Amberlite XAD-2.[9]
-
Competitive Binding: The sample extract (containing unlabeled this compound) is incubated with the specific antibody and a known amount of radiolabeled this compound.
-
Separation: After incubation, the antibody-bound this compound is separated from the free (unbound) this compound. This can be achieved using methods like charcoal adsorption or a second antibody.
-
Radioactivity Measurement: The radioactivity of either the bound or the free fraction is measured using a gamma counter.[8]
-
Quantification: A standard curve is generated using known concentrations of unlabeled this compound. The concentration of this compound in the sample is then determined by comparing its radioactivity measurement to the standard curve.[8]
Discussion
LC-MS/MS is increasingly considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity. The ability to separate isomers and distinguish between structurally similar compounds minimizes the risk of analytical interferences that can plague immunoassays.[5] This leads to more accurate and reliable data, which is critical in both clinical diagnostics and drug development. While the initial instrument cost is higher, the potential for multiplexing (measuring multiple analytes in a single run) and the elimination of radioactive waste can make it a cost-effective solution in the long run.[7]
RIA , on the other hand, has been a cornerstone of hormone measurement for decades and is known for its high sensitivity.[8] However, the specificity of RIA is dependent on the quality of the antibody, and cross-reactivity with other steroids or metabolites can lead to inaccurate, often overestimated, results.[1] Studies comparing RIA and LC-MS/MS for aldosterone have consistently shown a positive bias with RIA.[5][10][11] Furthermore, the use of radioactive materials requires specialized licenses and handling procedures, and the disposal of radioactive waste presents logistical and safety challenges.[8]
Conclusion
For the measurement of this compound, LC-MS/MS offers significant advantages in terms of specificity, accuracy, and precision over RIA. While RIA has historically been a valuable tool, the superior performance and safety profile of LC-MS/MS make it the preferred method for researchers, scientists, and drug development professionals seeking the most reliable and accurate quantification of this important aldosterone metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Migration from RIA to LC-MS/MS for aldosterone determination: Implications for clinical practice and determination of plasma and urine reference range intervals in a cohort of healthy Belgian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 9. A radioimmunoassay for the measurement of this compound 3-glucosiduronic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]
Urinary Tetrahydroaldosterone: A Superior Diagnostic Marker for Primary Aldosteronism
A comprehensive analysis of urinary tetrahydroaldosterone (THA) demonstrates its high diagnostic accuracy in screening for primary aldosteronism (PA), offering significant advantages over traditional markers. This guide provides a detailed comparison of urinary THA with other diagnostic methods, supported by experimental data, to inform researchers, scientists, and drug development professionals on the optimal strategies for identifying this common cause of secondary hypertension.
Primary aldosteronism, a condition characterized by the autonomous production of aldosterone (B195564), is a prevalent and often underdiagnosed cause of hypertension. Accurate and efficient diagnosis is crucial to mitigate the associated cardiovascular risks. While the plasma aldosterone-to-renin ratio (ARR) is the current standard for screening, its diagnostic performance can be variable. Emerging evidence strongly supports the measurement of urinary this compound, the major metabolite of aldosterone, as a more reliable screening tool.
Comparative Diagnostic Accuracy
Urinary THA exhibits superior sensitivity and specificity in discriminating between patients with primary aldosteronism and those with essential hypertension. A prospective study demonstrated that urinary THA had a sensitivity of 96% and a specificity of 95% for the diagnosis of PA.[1] This surpasses the performance of other commonly used screening tests.
| Diagnostic Test | Sensitivity | Specificity | Reference |
| Urinary this compound (THA) | 96% | 95% | [1] |
| Plasma Aldosterone | 89% | Varies (85-91%) | [1] |
| Urinary Free Aldosterone | 87% | Varies (85-91%) | [1] |
| Plasma Aldosterone-to-Renin Ratio (PARR) | 85% | Varies (85-91%) | [1] |
| Urinary Aldosterone-18-Glucuronide | 71% | Varies (85-91%) | [1] |
| Plasma Renin Activity | 51% | Varies (85-91%) | [1] |
A meta-analysis of 18 observational studies on the aldosterone-to-renin ratio (ARR) reported a pooled sensitivity of 81.6% and a specificity of 93.3% for screening for PA in hypertensive individuals.[2][3] While specific, the sensitivity of the ARR is notably lower than that of urinary THA.
Role in Subtype Differentiation
Beyond initial screening, urinary steroid profiling, which includes the measurement of THA, shows promise in the subtype differentiation of primary aldosteronism, specifically in distinguishing between a unilateral aldosterone-producing adenoma (APA) and bilateral adrenal hyperplasia (BAH). While adrenal venous sampling (AVS) remains the gold standard for this purpose, it is an invasive and technically demanding procedure.[4] Some studies suggest that significantly higher levels of urinary THA are found in patients with APAs compared to those with BAH, potentially offering a non-invasive means to guide further diagnostic and therapeutic decisions. However, substantial overlap in urinary metabolite levels between the two subtypes has also been reported, indicating that while informative, it may not replace AVS in all cases.[5][6]
Aldosterone Synthesis Pathway
The production of aldosterone in the adrenal cortex follows a well-defined enzymatic cascade. Understanding this pathway is essential for interpreting the results of steroid profiling and for the development of targeted therapies.
References
- 1. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Adrenal Vein Sampling for Primary Aldosteronism: Recommendations From the Australian and New Zealand Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 24-h Urinary Aldosterone Level and Random Urinary Aldosterone-to-Creatinine Ratio in the Diagnosis of Primary Aldosteronism | PLOS One [journals.plos.org]
Tetrahydroaldosterone vs. Aldosterone-18-Glucuronide: A Comparative Guide for Diagnostic Markers
In the pursuit of accurate and reliable diagnostic markers for conditions of aldosterone (B195564) excess, particularly primary aldosteronism (PA), researchers and clinicians are increasingly turning to the analysis of aldosterone metabolites in urine. This guide provides a comprehensive comparison of two key urinary metabolites: Tetrahydroaldosterone (THA) and Aldosterone-18-Glucuronide (A-18-G), offering insights into their diagnostic performance, underlying metabolic pathways, and the experimental protocols for their quantification.
Executive Summary
This compound, the major metabolite of aldosterone, reflects a larger proportion of daily aldosterone production compared to Aldosterone-18-Glucuronide.[1][2] This fundamental difference contributes to its superior diagnostic accuracy in identifying primary aldosteronism.[3][4] While both markers offer a more integrated view of 24-hour aldosterone secretion than a single plasma measurement, evidence suggests that THA provides a more sensitive and reliable assessment.[3][5] The combination of measuring both metabolites can further enhance diagnostic specificity.[3][6]
Data Presentation: Performance Characteristics
The diagnostic utility of a biomarker is critically defined by its sensitivity and specificity. The following table summarizes the comparative performance of this compound and Aldosterone-18-Glucuronide in the diagnosis of primary aldosteronism, based on published experimental data.
| Parameter | This compound | Aldosterone-18-Glucuronide | Plasma Aldosterone | Plasma Aldosterone/Renin Ratio (PARR) | Free Aldosterone |
| Sensitivity | 96%[3] | 71%[3] | 89%[3] | 85%[3] | 87%[3] |
| Specificity | 95%[3] | 85-91% (range)[3] | 85-91% (range)[3] | 85-91% (range)[3] | 85-91% (range)[3] |
Metabolic Pathway of Aldosterone
Aldosterone is synthesized in the zona glomerulosa of the adrenal cortex from cholesterol through a series of enzymatic reactions.[7][8] Once secreted, it undergoes metabolism primarily in the liver and to a lesser extent in the kidneys.[2][5] The major metabolic pathway involves the reduction of the A-ring to produce di- and tetrahydro metabolites, with 3α,5β-tetrahydroaldosterone being the most abundant.[2] A smaller fraction of aldosterone is conjugated at the C18 position in the kidney to form aldosterone-18-oxo-glucuronide.[2][5]
Caption: Metabolic pathway of aldosterone synthesis and its major routes of metabolism.
Experimental Protocols
The accurate quantification of this compound and Aldosterone-18-Glucuronide is crucial for their clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard analytical methods, offering high specificity and sensitivity.[9][10][11]
Sample Preparation and Extraction (LC-MS/MS)
A typical workflow for the analysis of urinary aldosterone metabolites by LC-MS/MS involves the following steps:
-
Urine Collection: A 24-hour urine collection is performed to provide an integrated measure of daily steroid excretion.[12]
-
Enzymatic Deconjugation: As a significant portion of the metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase is necessary to liberate the free steroid.[13]
-
Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then subjected to solid-phase extraction to remove interfering substances and concentrate the analytes of interest.[13]
-
Derivatization (Optional): In some methods, derivatization may be employed to enhance the ionization efficiency and chromatographic properties of the steroids.
-
LC-MS/MS Analysis: The extracted and purified sample is injected into an LC-MS/MS system for separation and quantification.[13]
Caption: A typical experimental workflow for urinary steroid metabolite analysis.
Conclusion
The measurement of urinary aldosterone metabolites provides valuable information for the diagnosis and management of conditions related to aldosterone excess. Experimental data strongly supports the use of this compound as a more sensitive and specific diagnostic marker for primary aldosteronism compared to Aldosterone-18-Glucuronide.[3] This is primarily due to THA being the major metabolite, thus offering a more comprehensive reflection of total daily aldosterone production.[1][2] For researchers and drug development professionals, the choice of biomarker should be guided by the specific diagnostic needs, with THA being the preferred marker for screening and initial diagnosis. The use of robust and validated analytical methods like LC-MS/MS is essential to ensure the accuracy and reliability of the results.
References
- 1. Urinary this compound and aldosterone-18-glucuronide excretion in white and black normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Abbreviated History of Aldosterone Metabolism, Current and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Biological functions and synthesis of Aldosterone_Chemicalbook [chemicalbook.com]
- 8. Aldosterone - Wikipedia [en.wikipedia.org]
- 9. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 13. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Urinary Tetrahydroaldosterone as a Reliable Index of Aldosterone Secretion Rate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of aldosterone (B195564) production is critical in a multitude of research and clinical settings, from understanding the pathophysiology of hypertension and primary aldosteronism to evaluating the efficacy of novel therapeutics targeting the renin-angiotensin-aldosterone system (RAAS). While the direct measurement of the aldosterone secretion rate (ASR) via isotope dilution techniques is considered the gold standard, this method is often complex and resource-intensive. Consequently, the measurement of urinary metabolites of aldosterone has emerged as a practical and reliable alternative. This guide provides an objective comparison of 24-hour urinary tetrahydroaldosterone (THA) excretion with the aldosterone secretion rate, supported by experimental data and detailed methodologies.
Urinary 3α,5β-tetrahydroaldosterone is the principal metabolite of aldosterone, accounting for 30-45% of the total daily aldosterone production.[1][2] Its measurement in a 24-hour urine collection provides an integrated assessment of aldosterone secretion, mitigating the influence of pulsatile hormone release and diurnal variations observed in plasma measurements.[3]
Comparative Analysis of Urinary THA and Aldosterone Secretion Rate
While a direct statistical correlation coefficient from a single definitive study is not prominently available in the reviewed literature, the relationship is strongly supported by metabolic studies and diagnostic accuracy data. The aldosterone secretion rate is methodologically estimated from the specific activity of urinary this compound following the administration of radiolabeled aldosterone, inherently linking the two measures.[4] One study noted that the excretion of this compound accounts for an average of 40% of its secreted precursor.[4]
The clinical utility of urinary THA as a surrogate for ASR is demonstrated in the diagnosis of primary aldosteronism.
| Parameter | Urinary this compound (THA) | Aldosterone Secretion Rate (ASR) |
| Principle | Quantifies the major, stable metabolite of aldosterone excreted over 24 hours. | Measures the total amount of aldosterone secreted by the adrenal glands over a specific period using isotope dilution. |
| Primary Use | A reliable, non-invasive index of daily aldosterone production. | Gold standard for quantifying total aldosterone secretion. |
| Sample Type | 24-hour urine collection. | Timed urine collection following administration of a radiolabeled aldosterone tracer. |
| Key Advantage | Non-invasive, integrates diurnal and pulsatile secretion, high sensitivity and specificity for diagnosing aldosterone excess. | Provides a direct, quantitative measure of adrenal aldosterone output. |
| Key Disadvantage | Indirect measure of secretion. | Involves administration of radioactive isotopes, complex and labor-intensive. |
| Diagnostic Performance (for Primary Aldosteronism) | Sensitivity: 96%, Specificity: 95%[1] | Not typically used as a primary diagnostic test due to complexity; serves as a reference method. |
Experimental Protocols
Measurement of Urinary this compound (Immunoassay Method)
This protocol outlines a general procedure for the quantification of urinary this compound using a competitive immunoassay, such as a Radioimmunoassay (RIA).
-
Sample Collection : A complete 24-hour urine collection is obtained from the subject. The total volume is recorded, and an aliquot is stored at -20°C until analysis.
-
Enzymatic Hydrolysis : To a urine aliquot, β-glucuronidase is added to de-conjugate the this compound-3-glucuronide. The mixture is incubated to allow for the enzymatic release of free this compound.
-
Extraction : The hydrolyzed urine sample is then extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to isolate the free steroids. The aqueous layer is discarded.
-
Purification (Optional but Recommended) : The organic extract may be purified using column chromatography (e.g., Sephadex LH-20) to remove interfering substances.
-
Immunoassay :
-
A known quantity of radiolabeled THA is mixed with a specific anti-THA antibody.
-
The extracted and purified sample (containing unlabeled THA) is added to the mixture.
-
The unlabeled THA from the sample competes with the radiolabeled THA for binding to the limited number of antibody sites.
-
The antibody-bound THA is separated from the free THA (e.g., by precipitation with a second antibody or charcoal).
-
-
Quantification : The radioactivity of the bound or free fraction is measured using a gamma counter. The concentration of THA in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled THA.
-
Calculation : The final concentration is adjusted for the initial urine volume to report the total 24-hour urinary excretion of THA.
Measurement of Aldosterone Secretion Rate (Isotope Dilution Method)
This protocol describes a general approach for determining the aldosterone secretion rate using a single-isotope dilution technique.
-
Tracer Administration : A known, tracer amount of radioactively labeled aldosterone (e.g., ³H-aldosterone or ¹⁴C-aldosterone) is administered intravenously to the subject.
-
Equilibration and Collection : The subject is allowed a period for the labeled aldosterone to equilibrate with the endogenous aldosterone pool and for its metabolites to be excreted. A complete 24-hour or 48-hour urine collection is then performed.
-
Isolation of a Unique Metabolite : A specific and unique metabolite of aldosterone, this compound, is isolated from the urine.
-
Hydrolysis and Extraction : An aliquot of the collected urine is subjected to enzymatic hydrolysis with β-glucuronidase to liberate free this compound, followed by extraction with an organic solvent.
-
Purification : The extracted THA is extensively purified using multiple chromatographic steps (e.g., paper chromatography, column chromatography) to ensure that the measured radioactivity is solely from the aldosterone metabolite.
-
Quantification of Mass and Radioactivity :
-
The mass of the purified this compound is quantified using a sensitive analytical method (e.g., gas chromatography-mass spectrometry or a specific immunoassay).
-
The radioactivity of the purified sample is measured using a liquid scintillation counter.
-
-
Calculation of Specific Activity : The specific activity (radioactivity per unit mass) of the urinary this compound is calculated.
-
Calculation of Secretion Rate : The aldosterone secretion rate is calculated using the following formula:
-
ASR = (Total Radioactivity of Tracer Injected) / (Specific Activity of Urinary Metabolite)
-
Visualizing the Methodologies
Caption: Aldosterone secretion, metabolism, and measurement pathways.
Caption: Experimental workflows for THA and ASR measurement.
References
- 1. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary this compound and aldosterone-18-glucuronide excretion in white and black normal subjects and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 24-h Urinary Aldosterone Level and Random Urinary Aldosterone-to-Creatinine Ratio in the Diagnosis of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Tetrahydroaldosterone-to-Renin Ratio: A Potentially Superior Screening Tool for Primary Aldosteronism
A detailed comparison of the Tetrahydroaldosterone-to-Renin Ratio (THARR) with the conventional Aldosterone-to-Renin Ratio (ARR) for the diagnosis of Primary Aldosteronism (PA), providing researchers, scientists, and drug development professionals with supporting experimental data, detailed methodologies, and visual aids to understand its clinical utility.
Primary Aldosteronism (PA) is the most common cause of secondary hypertension and is characterized by the autonomous production of aldosterone (B195564). The established screening method for PA is the plasma Aldosterone-to-Renin Ratio (ARR). However, the diagnostic accuracy of the ARR can be influenced by various factors, including the pulsatile secretion of aldosterone, posture, and interfering medications. Emerging evidence suggests that measuring the major urinary metabolite of aldosterone, this compound, and calculating its ratio to plasma renin (THARR) may offer a more reliable and accurate screening tool. This guide provides a comprehensive comparison of the clinical utility of THARR versus ARR.
Comparative Diagnostic Performance
The following tables summarize the diagnostic performance of the this compound-to-Renin Ratio (THARR) or similar urinary aldosterone-based ratios compared to the plasma Aldosterone-to-Renin Ratio (ARR) for the diagnosis of Primary Aldosteronism.
Table 1: Head-to-Head Comparison of Urinary this compound vs. Plasma ARR
| Parameter | 24-hour Urinary this compound | Plasma Aldosterone/Renin Activity Ratio (PARR/ARR) | Reference |
| Sensitivity | 96% | 85% | [1] |
| Specificity | 95% | 85% - 91% | [1] |
This data is derived from a prospective study comparing 24-hour urinary this compound with plasma ARR in a cohort of 412 patients with PA and 1453 patients with essential hypertension. The results suggest that urinary this compound is a more sensitive and equally specific screening test for PA.
Table 2: Comparison of a Urinary Aldosterone/Renin Ratio with Plasma ARR
| Parameter | Urinary Aldosterone (µ g/day ) / PRA (ng/mL/h) Ratio | Plasma Aldosterone (ng/dL) / PRA (ng/mL/h) Ratio | Reference |
| Area Under the Curve (AUC) | Less optimal than plasma ARR | Considered the best performance | [2] |
| Sensitivity | Not reported independently | 96% (at a cut-off of 69) | [2] |
| Specificity | Not reported independently | 85% (at a cut-off of 69) | [2] |
This study evaluated both a urinary and plasma aldosterone to renin ratio, concluding that the plasma-based ratio had a better diagnostic performance based on ROC analysis.
Table 3: Comparison of a 24-hour Urinary Aldosterone to Renin Ratio (UARR) with Plasma ARR
| Parameter | 24-hour Urinary Aldosterone / PRA Ratio (UARR) | Plasma Aldosterone / Renin Ratio (ARR) | Reference |
| Area Under the Curve (AUC) | 0.988 | 0.986 | [3] |
| Sensitivity | 90.4% (at a cut-off of 20.3) | 100% | [3] |
| Specificity | 83.2% (at a cut-off of 20.3) | 88.0% | [3] |
This retrospective analysis suggests that the diagnostic performance of a 24-hour urinary aldosterone to PRA ratio is comparable to the plasma ARR, with no significant difference in their AUCs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Urinary this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of this compound in urine.
-
Sample Preparation:
-
A 24-hour urine collection is required.
-
An aliquot of the urine sample is subjected to enzymatic hydrolysis using β-glucuronidase to release the free this compound from its glucuronide conjugate.
-
The hydrolyzed sample is then purified using solid-phase extraction (SPE) to remove interfering substances.
-
The purified extract is evaporated to dryness and reconstituted in a solvent suitable for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound.
-
Stable isotope-labeled this compound is used as an internal standard to ensure accurate quantification.
-
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA) or Chemiluminescent Immunoassay (CLIA)
This assay measures the rate of angiotensin I generation from angiotensinogen (B3276523) by renin in plasma.
-
Sample Collection and Handling:
-
Blood is collected in an EDTA tube and immediately placed on ice.
-
Plasma is separated by centrifugation in a refrigerated centrifuge.
-
The plasma sample is frozen until analysis to prevent the degradation of renin.
-
-
Angiotensin I Generation:
-
The plasma sample is thawed and incubated at 37°C for a specific period (e.g., 1.5 to 3 hours). This allows the endogenous renin to act on angiotensinogen to produce angiotensin I.
-
A parallel aliquot of the same plasma sample is incubated at 4°C to serve as a blank, where enzymatic activity is minimal.
-
-
Quantification of Angiotensin I:
-
The amount of angiotensin I generated in both the 37°C and 4°C samples is quantified using a competitive radioimmunoassay (RIA) or a chemiluminescent immunoassay (CLIA).
-
In RIA, a known amount of radiolabeled angiotensin I competes with the angiotensin I in the sample for binding to a limited amount of antibody. The amount of radioactivity is inversely proportional to the concentration of angiotensin I in the sample.
-
CLIA utilizes a similar principle but with a chemiluminescent label instead of a radioactive one.
-
-
Calculation of PRA:
-
The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, divided by the incubation time, and is typically expressed as ng/mL/h.
-
Visualizing the Pathways and Workflows
Aldosterone Signaling Pathway in Renal Epithelial Cells
The following diagram illustrates the mechanism by which aldosterone regulates sodium and potassium balance in the kidneys.
Caption: Aldosterone signaling in a renal epithelial cell.
Diagnostic Workflow for Primary Aldosteronism
This diagram outlines the typical steps involved in screening and diagnosing Primary Aldosteronism, incorporating both the traditional ARR and the potential use of THARR.
Caption: Diagnostic workflow for Primary Aldosteronism.
References
- 1. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma and urine aldosterone to plasma renin activity ratio in the diagnosis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Urinary Tetrahydroaldosterone: A Comparative Guide to Reference Intervals and Quantification Methods
For researchers, scientists, and drug development professionals, the accurate determination of urinary tetrahydroaldosterone (THA), the major metabolite of aldosterone (B195564), is crucial for assessing adrenocortical function and diagnosing conditions such as primary aldosteronism. This guide provides a comparative overview of published reference intervals for urinary THA in healthy populations and details the experimental protocols for its quantification.
Reference Intervals for Urinary this compound in Healthy Adults
The reference intervals for 24-hour urinary this compound excretion in healthy adult populations vary depending on the analytical methodology and the specific population studied. Below is a summary of findings from published research.
| Population | Age Range | Analytical Method | Reference Interval |
| Chinese | 20-65 years | LC-MS/MS | 9-139 nmol/day[1] |
| Normotensive Controls | Not Specified | Not Specified | 11.0 - 58.0 µ g/24h |
| White Americans | 20-60 years | Radioimmunoassay (RIA) | Mean ± SD: 69 ± 36 µ g/24h |
| Black Americans | 20-60 years | Radioimmunoassay (RIA) | Mean ± SD: 65 ± 32 µ g/24h |
Note: It is important to highlight a significant lack of established pediatric reference intervals for urinary this compound in the scientific literature. While reference ranges for aldosterone in children are available, specific data for its primary metabolite, THA, remains a critical gap in pediatric endocrinology.
Experimental Protocols for this compound Quantification
The two primary methods for the quantification of urinary this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for the quantification of steroid metabolites. The general workflow involves enzymatic hydrolysis to deconjugate the glucuronidated form of THA, followed by extraction and analysis.
A detailed, generalized protocol is as follows:
-
Sample Preparation : A 24-hour urine collection is required. An aliquot of the urine sample is taken for analysis.
-
Enzymatic Hydrolysis : To release the free form of this compound from its glucuronide conjugate, the urine sample undergoes enzymatic hydrolysis. This is typically achieved by incubation with β-glucuronidase/arylsulfatase (from Helix pomatia).[2]
-
Solid-Phase Extraction (SPE) : The hydrolyzed sample is then purified and concentrated using solid-phase extraction. This step removes interfering substances from the urine matrix.
-
Liquid Chromatography (LC) Separation : The extracted sample is injected into a liquid chromatography system. The different components of the sample are separated as they pass through a column.
-
Tandem Mass Spectrometry (MS/MS) Detection : The separated components are then introduced into a tandem mass spectrometer. The mass spectrometer identifies and quantifies this compound based on its specific mass-to-charge ratio. Multiple reaction monitoring is used for precise quantification.[2]
Radioimmunoassay (RIA)
RIA is a traditional and highly sensitive immunoassay technique. It relies on the competition between a radiolabeled antigen and the unlabeled antigen in the sample for a limited number of antibody binding sites.
A generalized protocol for urinary THA measurement by RIA includes the following steps:
-
Sample Preparation : An aliquot of a 24-hour urine sample is used.
-
Enzymatic Hydrolysis : Similar to the LC-MS/MS method, the urine sample is first treated with β-glucuronidase to free the this compound from its glucuronide conjugate.[3]
-
Extraction : The hydrolyzed sample is then extracted, for example, with ethyl acetate, to isolate the steroids.[3]
-
Immunoassay :
-
A known quantity of radiolabeled this compound (the "tracer") is mixed with a specific antibody against this compound.
-
The extracted urine sample (containing the "cold" or unlabeled this compound) is added to this mixture.
-
The unlabeled this compound from the sample competes with the radiolabeled tracer for binding to the antibody.
-
-
Separation : The antibody-bound fraction is separated from the free (unbound) fraction. This can be achieved by precipitation followed by centrifugation.[3]
-
Detection : The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification : The concentration of this compound in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the analytical methods, the following diagrams are provided.
Aldosterone Metabolism and Excretion Pathway.
Experimental Workflows for THA Quantification.
References
Navigating the Landscape of Aldosterone Measurement: A Comparative Guide to ELISA Kits for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of aldosterone (B195564) and its metabolites is critical for a wide range of studies, from cardiovascular disease to endocrinology. While the market offers a variety of ELISA kits for aldosterone, the specific measurement of its metabolite, tetrahydroaldosterone, often relies on the cross-reactivity of these assays. This guide provides a comparative analysis of several commercially available aldosterone ELISA kits, with a special focus on their performance characteristics and cross-reactivity with this compound, to aid in the selection of the most suitable assay for your research needs.
It is important to note that dedicated "this compound ELISA kits" are not commonly marketed. Instead, researchers often utilize aldosterone ELISA kits with known cross-reactivity to its metabolites. The data presented here is based on publicly available information from the manufacturers' product manuals and specifications.
Performance Characteristics at a Glance
To facilitate a direct comparison, the key performance metrics of several aldosterone ELISA kits have been compiled in the table below. This allows for a quick assessment of sensitivity, assay range, required sample types, and the all-important cross-reactivity with this compound.
| Feature | Cayman Chemical (501090) | DRG International (EIA-5298) | Abcam (ab136933) | Invitrogen (EIAALD) | Cloud-Clone Corp. (CEA911Ge) | Arbor Assays (K052-H) |
| Sensitivity | 30 pg/mL | 5.7 pg/mL[1] | ≤ 4.7 pg/mL[2] | 4.97 pg/mL | < 9.41 pg/mL[3] | 4.97 pg/mL[4] |
| Assay Range | 15.6 - 2,000 pg/mL[5] | 5.7 - 1000 pg/mL[1] | 3.9 - 250 pg/mL[2] | 3.906 - 4,000 pg/mL | 24.69 - 2,000 pg/mL[3] | 3.906 - 4,000 pg/mL |
| Sample Types | Serum, Plasma, Urine, Other Matrices[5] | Serum, Plasma (EDTA, Citrate, Heparin), Urine[1] | Serum, Plasma, Urine[6] | Extracted Serum, Plasma, Urine, Dried Fecal Extracts, Cell Culture Medium | Serum, Plasma, Other Biological Fluids[3] | Extracted Serum, Plasma (EDTA and Heparin), Urine, Saliva, Fecal Extracts, Tissue Culture Media[4] |
| Incubation Time | 18 hours[5] | 120 minutes[1] | Overnight | 2.5 hours or Overnight | 2 hours[3] | 2.5 hours or Overnight[4] |
| Cross-reactivity: 3β,5β-Tetrahydroaldosterone | 41%[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Cross-reactivity: 3α,5β-Tetrahydroaldosterone | 0.5457%[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Understanding the Competitive ELISA Workflow
The majority of the compared aldosterone ELISA kits operate on the principle of competitive immunoassay. This technique is fundamental to their function and understanding it is key to successful application and troubleshooting. The following diagram illustrates the typical workflow of a competitive ELISA.
Caption: A diagram illustrating the workflow of a competitive ELISA.
Detailed Experimental Protocols
The successful execution of an ELISA is highly dependent on adhering to the specific protocol provided by the manufacturer. While the general principles are similar, there are variations in incubation times, reagent preparation, and washing steps. Below is a generalized experimental protocol based on the reviewed kits. It is imperative to consult the specific kit manual for precise instructions.
I. Reagent and Sample Preparation:
-
Bring all reagents to room temperature before use.
-
Prepare Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as specified in the manual.
-
Prepare Standards: Reconstitute and/or serially dilute the aldosterone standard to create a standard curve. The concentration range will vary between kits.
-
Sample Preparation: Depending on the sample type (serum, plasma, urine, etc.), specific preparation steps such as extraction or dilution may be required. Refer to the kit manual for detailed instructions.
II. Assay Procedure:
-
Add Standards and Samples: Pipette the prepared standards and samples into the appropriate wells of the antibody-coated microplate.
-
Add Enzyme Conjugate: Add the enzyme-conjugated aldosterone to each well (except for blank wells).
-
Add Antibody (if separate): In some kits, the primary antibody is added as a separate step.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the manual. This allows for the competitive binding to occur.
-
Wash: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer. This step is critical to remove unbound reagents.
-
Add Substrate: Add the substrate solution to each well. The enzyme bound to the plate will react with the substrate to produce a colorimetric signal.
-
Incubate for Color Development: Incubate the plate for a specified period to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Absorbance: Read the absorbance of each well at the recommended wavelength using a microplate reader.
III. Data Analysis:
-
Generate a Standard Curve: Plot the absorbance values of the standards against their known concentrations.
-
Determine Sample Concentrations: Use the standard curve to determine the concentration of aldosterone in the unknown samples. The concentration is typically inversely proportional to the measured absorbance.
Concluding Remarks
The selection of an appropriate aldosterone ELISA kit is a critical decision that can significantly impact the quality and reliability of research data. While a direct comparison of "this compound ELISA kits" is challenging due to their limited availability, a thorough evaluation of aldosterone kits with documented cross-reactivity provides a viable alternative. The Cayman Chemical Aldosterone ELISA kit stands out for its detailed cross-reactivity data with this compound isomers. For other kits, while they may offer advantages in sensitivity or assay time, it is advisable to contact the manufacturer directly to obtain specific cross-reactivity information if the measurement of this compound is a primary objective. Ultimately, the choice of kit should be guided by the specific requirements of the study, including the sample type, required sensitivity, and the relative importance of quantifying aldosterone versus its metabolites.
References
- 1. DRG Diagnostics GmbH | DRG Aldosterone ELISA [drg-diagnostics.de]
- 2. citeab.com [citeab.com]
- 3. ELISA Kit for Aldosterone (ALD) | CEA911Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. arborassays.com [arborassays.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abcam.co.jp [abcam.co.jp]
A Comparative Guide to the Quantification of Tetrahydroaldosterone: A New LC-MS/MS Assay vs. a Traditional Radioimmunoassay Reference Method
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of Tetrahydroaldosterone (THA), the principal metabolite of aldosterone (B195564), is crucial for understanding the pathophysiology of conditions like primary aldosteronism and for the development of novel therapeutics targeting the renin-angiotensin-aldosterone system.[1][2] While radioimmunoassay (RIA) has been a long-standing method for THA quantification, newer techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer significant advantages in terms of specificity and sensitivity.[3][4] This guide provides a detailed comparison of a new LC-MS/MS assay for THA against the traditional RIA reference method, supported by experimental data and detailed protocols.
Data Presentation: Performance Characteristics
The selection of an appropriate analytical method hinges on its performance metrics. The following table summarizes the key quantitative data from validation studies of an LC-MS/MS method for THA and compares it with the performance of a traditional RIA for aldosterone and its metabolites.
| Performance Metric | New LC-MS/MS Assay for this compound | Traditional Radioimmunoassay (RIA) for Aldosterone/Metabolites | Key Advantages of LC-MS/MS |
| Specificity | High; capable of distinguishing between structurally similar steroids.[3] | Prone to cross-reactivity with other steroids.[3] | Superior specificity minimizes the risk of falsely elevated results.[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L[3] | Generally higher and more variable than LC-MS/MS. | Higher sensitivity allows for the detection of lower analyte concentrations.[3] |
| Precision (CV%) | Within-batch: ≤5.2%Between-batch: ≤3.7%[5] | Intra-assay: 3.8%Inter-assay: 11.3% (for a validated RIA)[3] | Generally offers higher precision and reproducibility.[3] |
| Recovery | 89.8 - 98.4%[6] | 84.9 - 119.4% (for a validated RIA)[3] | High and consistent recovery ensures accurate quantification.[3] |
| Bias Compared to Reference | - | RIA results for aldosterone can be 11-59% higher than LC-MS/MS.[3] | Provides more accurate and reliable measurements due to reduced interference.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are the summarized experimental protocols for the LC-MS/MS assay and the traditional RIA.
New Method: LC-MS/MS Assay for this compound
This method allows for the simultaneous quantification of multiple steroids, including THA, from human urine.[6][7]
1. Sample Preparation:
-
A 450 µl urine sample is treated with β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the steroids.[7]
-
The deconjugated steroids are then purified and concentrated using off-line solid-phase extraction (SPE).[7]
2. Chromatographic Separation:
-
The extracted sample is injected into an Agilent 1290 Infinity LC system (or equivalent).[7]
-
Separation is achieved on a Waters Acquity® HSS PFP 1.8 µm (2.1×50 mm) column.[7]
-
The mobile phase consists of a gradient of 5 mM ammonium (B1175870) formate (B1220265) (Phase A) and methanol (B129727) (Phase B).[7]
3. Mass Spectrometric Detection:
-
A Sciex QTRAP 6500 mass spectrometer (or equivalent) is used for detection.[7]
-
Analytes are quantified using multiple reaction monitoring (MRM) in positive ion mode.[7]
-
Stable isotope-labeled internal standards are used for accurate quantification.[7]
4. Validation Parameters:
-
The method is validated according to FDA and EMA guidelines, assessing linearity, accuracy, precision, recovery, and matrix effects.[4][7]
Reference Method: Radioimmunoassay (RIA) for Aldosterone Metabolites
RIA has been a traditional method for the quantification of aldosterone and its metabolites.[3]
1. Sample Preparation:
-
Urine samples are typically subjected to hydrolysis to free the conjugated aldosterone metabolites.[1]
-
This is followed by solvent extraction to isolate the steroids.
2. Competitive Binding:
-
The extracted sample (containing unlabeled THA) is incubated with a known amount of radiolabeled THA (tracer) and a limited amount of anti-THA antibody.
-
The unlabeled THA in the sample competes with the radiolabeled THA for binding to the antibody.
3. Separation and Detection:
-
The antibody-bound THA is separated from the free THA.
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
4. Quantification:
-
A standard curve is generated using known concentrations of unlabeled THA.
-
The concentration of THA in the sample is determined by comparing its radioactivity measurement to the standard curve.
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams illustrate the aldosterone metabolism pathway and the experimental workflow for the validation of the new LC-MS/MS assay.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. An Abbreviated History of Aldosterone Metabolism, Current and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
Navigating Tetrahydroaldosterone Analysis: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of Tetrahydroaldosterone (THA), the major metabolite of aldosterone (B195564), is critical for understanding aldosterone production and its role in various physiological and pathological processes. The choice of analytical platform significantly impacts the reliability and interpretation of these measurements. This guide provides an objective comparison of the two primary analytical technologies used for THA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA, RIA), supported by experimental data and detailed methodologies.
The accurate measurement of this compound is crucial for diagnosing and managing conditions such as primary aldosteronism.[1] While immunoassays have been traditionally used, LC-MS/MS has emerged as a more specific and sensitive alternative.[1] This guide will delve into the performance characteristics and experimental protocols of these methods to aid researchers in selecting the most appropriate platform for their needs.
At a Glance: Performance Comparison
The selection of an analytical method is often dictated by its performance metrics. The following table summarizes key quantitative data for LC-MS/MS and immunoassays for the analysis of this compound and related steroids. It is important to note that immunoassay data is often for aldosterone, with cross-reactivity to THA being a significant factor.
| Performance Metric | LC-MS/MS for this compound | Immunoassay for Aldosterone/Metabolites | Key Advantages of LC-MS/MS |
| Specificity | High; capable of distinguishing between structurally similar steroids.[1] | Prone to cross-reactivity with other steroids, including metabolites like THA.[1][2] | Superior specificity minimizes the risk of falsely elevated results. |
| Lower Limit of Quantification (LLOQ) | 0.5 nmol/L[3] or 25 pg/mL[4] | Method-dependent, but generally higher than LC-MS/MS. For example, an aldosterone ELISA has a sensitivity of 30 pg/ml.[5] | Higher sensitivity enables the detection of lower analyte concentrations. |
| Precision (CV%) | Within-batch: ≤5.2%, Between-batch: ≤3.7%[3] | Intra-assay: 3.8% - 13.5%, Inter-assay: 7.9% - 19.5% (for various immunoassays)[1] | Generally offers higher precision and reproducibility. |
| Recovery | 89.8% - 98.4%[6] | 84.9% - 119.4% (for a validated RIA)[1] | High and consistent recovery ensures accurate quantification. |
| Bias Compared to Immunoassay | N/A | Immunoassay results for aldosterone can be 11-59% higher than LC-MS/MS, partly due to cross-reactivity with metabolites like THA.[2][3] | Provides more accurate and reliable measurements due to higher specificity. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of this compound using LC-MS/MS.
LC-MS/MS Method for Urinary this compound
This method allows for the simultaneous quantification of multiple steroids, including this compound, from human urine.[6][7]
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total THA, which is primarily excreted as a glucuronide conjugate, an enzymatic hydrolysis step is necessary.[3]
-
450 µL of urine is treated with β-glucuronidase/arylsulfatase from Helix pomatia.[7]
-
-
Solid-Phase Extraction (SPE):
2. Chromatographic Separation:
-
LC System: An Agilent 1290 Infinity LC system or equivalent is used.[7]
-
Column: A Waters Acquity® HSS PFP 1.8 µm (2.1×50 mm) column is suitable for separation.[7]
-
Mobile Phase: A gradient elution with 5 mM ammonium (B1175870) formate (B1220265) as mobile phase A and methanol (B129727) as mobile phase B is employed.[7]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A Sciex QTRAP 6500 mass spectrometer or a similar triple quadrupole instrument is used for detection.[7]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with stable isotope-labeled internal standards to ensure accuracy.[7]
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for the cross-validation of this compound results from different analytical platforms.
Signaling Pathways and Logical Relationships
The accurate measurement of this compound is a critical component in assessing the activity of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the logical relationship between aldosterone production and its metabolism to this compound.
Conclusion
The choice between LC-MS/MS and immunoassay for this compound analysis depends on the specific requirements of the study. LC-MS/MS offers superior specificity, sensitivity, and accuracy, making it the gold standard for research and clinical applications where precise quantification is paramount.[4] Immunoassays, while potentially simpler and higher-throughput, are susceptible to cross-reactivity with other steroids, which can lead to an overestimation of aldosterone and its metabolites.[2] For studies requiring the differentiation of closely related steroid metabolites or the establishment of definitive reference intervals, LC-MS/MS is the recommended platform. Researchers should carefully consider the performance characteristics of each platform in the context of their research goals to ensure the generation of reliable and meaningful data.
References
- 1. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Radioimmunoassays of this compound (TH-aldo) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrahydroaldosterone Measurement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of urinary tetrahydroaldosterone (THA) levels across different patient populations, supported by experimental data and detailed methodologies.
This compound (THA) is the major metabolite of aldosterone (B195564), the primary mineralocorticoid hormone responsible for regulating salt and water balance in the body. The measurement of urinary THA provides a reliable indication of the total daily aldosterone production, making it a valuable biomarker in the investigation of various endocrine disorders. This guide compares urinary THA levels in healthy individuals and patients with primary aldosteronism, essential hypertension, adrenal tumors, and discusses the context of Cushing's syndrome.
Quantitative Data Comparison
The following table summarizes 24-hour urinary this compound levels in different patient populations as reported in various studies. It is important to note that reference ranges and measured values can vary between laboratories and analytical methods.
| Patient Population | N | Mean/Median THA Level (μ g/24h ) | Range/Interquartile Range (μ g/24h ) | Reference |
| Healthy Normotensive Individuals | 126 | - | 3.2 - 49.5 (Reference Interval) | [1] |
| 111 | 74 | 25 - 165 | [2] | |
| Primary Aldosteronism (PA) | 412 | 410 | 150 - 1500 | [2] |
| 18 | 67.1 (median) | 30.4 - 100.5 (IQR) | [3] | |
| Essential Hypertension (EH) | 1453 | 115 | 40 - 280 | [2] |
| Adrenal Cortical Carcinoma (ACC) | 27 | Significantly higher than ACA | - | [4] |
| Adrenal Cortical Adenoma (ACA) | 107 | - | - | [4] |
| Cushing's Syndrome | - | Data not available | - | - |
Experimental Protocols
The accurate quantification of urinary THA is critical for its clinical and research application. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A general protocol is outlined below.
Protocol: Measurement of Urinary this compound by LC-MS/MS
-
Sample Collection: A 24-hour urine collection is performed. It is recommended to keep the collection refrigerated during and after collection. The total volume is recorded.
-
Enzymatic Hydrolysis: Since THA is primarily excreted as a glucuronide conjugate, an enzymatic hydrolysis step is necessary to liberate the free steroid.
-
Aliquots of the 24-hour urine sample are buffered to an appropriate pH (typically pH 5.0).
-
β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia) is added to the urine sample.
-
The mixture is incubated, often overnight (12-18 hours) at an elevated temperature (e.g., 37°C), to ensure complete hydrolysis.
-
-
Solid-Phase Extraction (SPE): This step is crucial for sample clean-up and concentration of the analyte.
-
The hydrolyzed urine sample is loaded onto an SPE cartridge (e.g., C18).
-
The cartridge is washed with a series of solvents to remove interfering substances.
-
The analyte (THA) is then eluted with an appropriate organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
The eluate from the SPE step is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
An internal standard (e.g., a stable isotope-labeled THA) is added to correct for matrix effects and variations in sample processing.
-
The sample is injected into the LC-MS/MS system.
-
Liquid Chromatography (LC): A reversed-phase column is typically used to separate THA from other steroids. A gradient elution with solvents like water with formic acid and methanol with formic acid is commonly employed.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify THA based on its unique precursor and product ion transitions.
-
-
-
Quantification: The concentration of THA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of THA. The final result is reported as micrograms (µg) or nanomoles (nmol) per 24 hours.
Aldosterone Synthesis and Metabolism Pathway
The following diagram illustrates the key steps in the synthesis of aldosterone from cholesterol in the adrenal cortex and its subsequent metabolism to this compound in the liver.
Caption: Aldosterone synthesis from cholesterol and its metabolism to this compound.
Discussion of Findings
The measurement of 24-hour urinary this compound is a robust indicator of total aldosterone production. The presented data clearly demonstrates significantly elevated THA levels in patients with primary aldosteronism compared to both healthy individuals and patients with essential hypertension. This makes urinary THA a highly sensitive and specific screening test for primary aldosteronism.[2]
In the context of adrenal tumors, urinary steroid profiling, which includes the measurement of THA and other steroid metabolites, is a valuable tool for differentiating between benign adenomas and malignant carcinomas. Adrenocortical carcinomas often exhibit a distinct steroid profile with increased excretion of precursor steroids.[4]
While Cushing's syndrome is characterized by excessive cortisol production, which can impact the renin-angiotensin-aldosterone system, specific quantitative data on baseline urinary THA levels in this patient group are limited in the current literature. Further research is needed to fully characterize the clinical utility of THA measurement in the initial assessment of Cushing's syndrome.
References
- 1. [Urinary steroid profile in Cushing syndrome and in tumors of the adrenal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Metabolomic Biomarkers in Urine of Cushing’s Syndrome Patients | MDPI [mdpi.com]
- 4. Investigation of urinary steroid profiles as a diagnostic method in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Superiority of Tetrahydroaldosterone as a screening test for primary aldosteronism
A Comparative Guide for Researchers and Drug Development Professionals
Primary aldosteronism (PA) is the most common cause of secondary hypertension and is associated with a higher risk of cardiovascular and renal complications compared to essential hypertension.[1] Accurate and reliable screening is crucial for early diagnosis and appropriate management. While the aldosterone-to-renin ratio (ARR) is the most widely recommended screening test, emerging evidence highlights the superior diagnostic performance of 24-hour urinary tetrahydroaldosterone.[2][3][4] This guide provides a comprehensive comparison of this compound and other screening modalities, supported by experimental data and detailed methodologies.
Performance Comparison of Screening Tests for Primary Aldosteronism
A prospective study involving 111 normotensive individuals, 412 patients with primary aldosteronism, and 1453 patients with essential hypertension demonstrated that 24-hour urinary this compound is the most reliable screening test for PA.[2][3] this compound, the major metabolite of aldosterone (B195564), reflects up to 45% of daily aldosterone secretion, providing an accurate index of total aldosterone production.[2][3][4]
| Screening Test | Sensitivity | Specificity |
| 24-hour Urinary this compound | 96% | 95% |
| Plasma Aldosterone | 89% | 91% |
| 24-hour Urinary Free Aldosterone | 87% | 88% |
| Plasma Aldosterone/Renin Activity Ratio (PARR) | 85% | 85% |
| 24-hour Urinary Aldosterone-18-glucuronide | 71% | 89% |
| Plasma Renin Activity | 51% | 90% |
Data sourced from a comparative study by Abdelhamid et al.[2][3]
The data clearly indicates that this compound offers the highest sensitivity and specificity in differentiating primary aldosteronism from essential hypertension.[2][3] In contrast, commonly used screening tests like plasma aldosterone and the PARR show lower sensitivity, leading to a higher rate of false-negative results.[2][3][4]
Signaling Pathway and Diagnostic Logic
The rationale for using this compound as a screening marker lies in its position as the primary metabolite of aldosterone. Its measurement in a 24-hour urine collection provides an integrated assessment of daily aldosterone production, which is less susceptible to the pulsatile secretion and diurnal variations that can affect plasma aldosterone measurements.[5][6]
Aldosterone production and metabolism pathway.
Experimental Protocols
Accurate measurement of this compound is critical for its use as a diagnostic marker. The recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.[7][8][9][10][11]
Protocol for 24-Hour Urinary this compound Measurement by LC-MS/MS
1. Sample Collection and Preparation:
-
Collect a 24-hour urine sample without preservatives.
-
Measure the total volume and store an aliquot at -20°C or lower until analysis.
2. Enzymatic Hydrolysis:
-
Thaw the urine sample at room temperature.
-
To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated this compound).
-
Add β-glucuronidase/arylsulfatase to deconjugate the this compound glucuronide.[11]
-
Incubate the mixture at a specified temperature and duration (e.g., 37°C for 18 hours).
3. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or ethyl acetate).
4. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatography: Use a reverse-phase column (e.g., C18) to separate this compound from other compounds. A gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard to ensure accurate quantification.
5. Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Express the final result as micrograms (µg) or nanomoles (nmol) of this compound per 24 hours.
This compound measurement workflow.
Protocol for Aldosterone-to-Renin Ratio (ARR) Screening
The ARR is the current standard screening test for primary aldosteronism.[12][13][14][15]
1. Patient Preparation:
-
Ideally, withdraw medications that can interfere with the renin-angiotensin-aldosterone system for at least four weeks (e.g., mineralocorticoid receptor antagonists, diuretics, beta-blockers).[13] If not feasible, interpret results with caution.
2. Blood Sample Collection:
-
Collect blood in the morning, after the patient has been upright (sitting, standing, or walking) for at least two hours.[13]
-
The patient should be seated for 5-15 minutes before blood is drawn.[13]
-
Collect blood into a chilled EDTA tube for both plasma aldosterone concentration (PAC) and plasma renin activity (PRA) or direct renin concentration (DRC).
3. Sample Handling and Analysis:
-
Immediately place the sample on ice and centrifuge in a refrigerated centrifuge to separate the plasma.
-
Store the plasma frozen until analysis.
-
Measure PAC and PRA or DRC using validated immunoassays or LC-MS/MS methods.
4. Calculation and Interpretation:
-
Calculate the ARR by dividing the plasma aldosterone concentration by the plasma renin activity or direct renin concentration.
-
A positive screen is generally indicated by a low or suppressed renin level and an inappropriately high aldosterone level.[12] Cutoff values for a positive ARR vary depending on the units of measurement and the specific laboratory, but a common threshold is an ARR ≥30 when PAC is in ng/dL and PRA is in ng/mL/h, with a PAC ≥10-15 ng/dL.[13][16]
Aldosterone-to-Renin Ratio screening logic.
Conclusion
The available evidence strongly suggests that 24-hour urinary this compound is a more accurate and reliable screening test for primary aldosteronism than the currently recommended aldosterone-to-renin ratio.[2][3][4] Its superior sensitivity and specificity can lead to improved detection rates and a reduction in false-negative results. While the LC-MS/MS methodology required for this compound measurement is more complex than standard immunoassays for aldosterone and renin, its adoption for screening could significantly enhance the diagnostic workup of hypertensive patients, ensuring that more individuals with primary aldosteronism are identified and receive appropriate, targeted treatment. Researchers and drug development professionals should consider the integration of urinary this compound measurement in clinical trials and diagnostic development for a more accurate assessment of aldosterone status.
References
- 1. ccjm.org [ccjm.org]
- 2. Urinary this compound as a screening method for primary aldosteronism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. The Diagnostic Performance of 24-hour Urinary Aldosterone for Primary Aldosteronism | Clinical Research Trial Listing [centerwatch.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitation of urine aldosterone and this compound in healthy Chinese subjects using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel LC-MS/MS-based assay for the simultaneous quantification of aldosterone-related steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. endocrine.org [endocrine.org]
- 13. droracle.ai [droracle.ai]
- 14. 2023 Korean Endocrine Society Consensus Guidelines for the Diagnosis and Management of Primary Aldosteronism [e-enm.org]
- 15. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 16. Primary Aldosteronism Diagnosis and Management: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for Tetrahydroaldosterone
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Tetrahydroaldosterone, a steroid metabolite, requires specific handling and disposal protocols to mitigate potential risks to both personnel and the environment. Adherence to these procedures is a critical component of responsible laboratory practice and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound and related steroid hormones. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, related compounds may exhibit carcinogenic and teratogenic activity.[1] Therefore, all handling of this compound, particularly in its solid form, should be conducted within a chemical fume hood to prevent inhalation.[2]
Appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A laboratory coat is essential to prevent skin contact.
Any laboratory equipment or surfaces that come into contact with this compound must be decontaminated or disposed of as hazardous waste. Non-porous materials like glassware can be decontaminated by soaking in a bleach solution or rinsing with a suitable solvent such as ethanol, with the solvent rinse collected as hazardous waste.[2]
Step-by-Step Disposal Plan
The disposal of this compound must be managed as hazardous chemical waste. It is crucial to follow a stringent disposal protocol to prevent environmental contamination and ensure compliance with local, regional, and national regulations.[2]
-
Waste Segregation and Identification:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., gloves, absorbent pads, pipette tips).[2]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.
-
-
Containerization:
-
Use a leak-proof, sealable container that is compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and relevant hazard symbols.[2]
-
-
Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound are to be considered hazardous waste and placed in the designated container.[2]
-
-
Final Disposal:
-
The primary and recommended method for the disposal of this compound waste is through a licensed professional waste disposal service or an approved hazardous waste disposal facility.[2]
-
Do not dispose of this compound down the drain or in regular trash. This is to avoid contamination of water systems.[2]
-
Data on Disposal and Safety
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [2] |
| Solid Waste Disposal | Collect in a designated, clearly labeled hazardous waste container. | [3] |
| Liquid Waste (Aqueous Solutions) | Consult local institutional guidelines. Do not dispose down the drain without confirmation from the environmental health and safety department. | [2][3] |
| Contaminated Sharps | Dispose of in a designated sharps container. | [3] |
| Spill Cleanup (Small) | Absorb with inert material, place in a sealed container for disposal, ventilate and clean the area. | [3] |
| Final Disposal Method | Licensed professional waste disposal service (e.g., incineration or specialized landfill). | [2][4] |
Experimental Protocols
Decontamination of Glassware:
-
Objective: To safely decontaminate glassware that has come into contact with this compound.
-
Materials:
-
Contaminated glassware
-
Bleach solution or a compatible solvent (e.g., ethanol, acetone)
-
Hazardous waste container for the collected rinse
-
Appropriate PPE
-
-
Procedure:
-
Solvent Rinse Method:
-
Under a chemical fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., ethanol).
-
Collect the solvent rinse in a designated hazardous waste container.[2]
-
Repeat the rinse two more times.
-
After the final rinse, the glassware can be washed using standard laboratory procedures.
-
-
Bleach Soaking Method (for non-metallic, non-porous items):
-
Prepare a bleach solution as per your institution's guidelines.
-
Submerge the glassware in the bleach solution and let it soak for at least 24 hours.[2]
-
After soaking, carefully remove the glassware, rinse thoroughly with water, and then proceed with standard washing procedures.
-
The bleach solution should be disposed of as hazardous waste.
-
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Tetrahydroaldosterone
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Tetrahydroaldosterone is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize exposure risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment considering the quantity, physical form (solid or solution), and procedure duration should guide the selection of appropriate PPE. The following table summarizes recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile gloves). - Safety glasses or goggles. | High risk of aerosolization and inhalation of potent powders requires stringent containment and respiratory protection. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation and Handling | - Chemical fume hood. - Standard laboratory coat. - Single pair of nitrile gloves. - Safety glasses with side shields. | Reduces risk of splashes and aerosol generation. Standard lab attire offers sufficient protection for handling solutions.[2] |
| General Laboratory Operations | - Closed-toe shoes. | Standard laboratory practice to protect feet from potential spills.[2] |
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed, labeled container for disposal. Ventilate the area and decontaminate the spill site. For larger spills, evacuate the area and contact the institution's emergency response team.[2]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures both personnel safety and experimental integrity.
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.[3]
-
Ensure the work surface is clean and uncluttered.
-
Assemble all necessary equipment, including microbalances for weighing solids and appropriate glassware for solutions.[2]
-
Prepare a spill kit and ensure it is readily accessible.
-
Don the appropriate PPE as outlined in the table above.[2]
-
-
Weighing and Aliquoting (Solid Form):
-
Dissolving and Solution Handling:
-
Prepare solutions within a chemical fume hood to control potential aerosol generation.[2]
-
Slowly add the solvent to the solid compound to prevent splashing.[2]
-
Gently agitate or vortex to ensure complete dissolution.[2]
-
Clearly label all containers with the compound name, concentration, and date.[2]
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent, such as 70% ethanol.[2]
-
Properly dispose of all waste materials as described in the disposal plan below.[2]
-
Remove PPE in the correct order to prevent cross-contamination: gloves, gown, then eye protection.[2]
-
Wash hands thoroughly with soap and water after removing PPE.[2]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Aqueous solutions should be disposed of according to institutional and local guidelines. Consult your institution's environmental health and safety department for specific procedures.[2]
-
-
Contaminated Sharps:
-
Dispose of all contaminated sharps (e.g., needles, syringes) in a designated, puncture-resistant sharps container.[2]
-
-
Contaminated PPE:
-
Place all used PPE in a sealed bag or container labeled as hazardous waste.
-
All waste must be disposed of through a certified hazardous waste vendor.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
